molecular formula C12H17N3O3 B592749 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS No. 761440-26-0

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B592749
CAS No.: 761440-26-0
M. Wt: 251.286
InChI Key: MKTFAOFIZMORTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a nitrophenyl derivative with a molar formula of C 12 H 17 N 3 O 3 . This chemical compound features a piperazine ring system, a common pharmacophore in medicinal chemistry, substituted with a methoxy and nitro group on the phenyl ring. While specific biological data for this exact molecule is limited in the public domain, its structural features make it a valuable intermediate in organic synthesis and drug discovery research . The presence of the nitro group makes it a versatile precursor for the synthesis of aniline derivatives, which can be further functionalized. The piperazine moiety is a privileged structure found in a wide range of bioactive molecules, suggesting potential applications in the development of compounds for neurological and psychiatric research. Researchers utilize this building block to create novel chemical entities for screening and development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-11(15(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTFAOFIZMORTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718528
Record name 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-26-0
Record name 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a substituted phenylpiperazine derivative of interest in medicinal chemistry and drug development. The core of this synthesis is a well-established Nucleophilic Aromatic Substitution (S_NAr) reaction, a powerful method for forging carbon-nitrogen bonds on activated aromatic rings. This guide elucidates the strategic rationale behind the chosen synthetic pathway, provides a detailed mechanistic breakdown of the core reaction, and presents a comprehensive, step-by-step experimental protocol. It is intended for an audience of researchers, chemists, and professionals in the pharmaceutical sciences who require a blend of theoretical understanding and practical, field-proven methodology.

Strategic Overview: Retrosynthetic Analysis and Pathway Design

The synthesis of this compound is most efficiently approached by forming the bond between the phenyl ring and the piperazine nitrogen. A retrosynthetic analysis reveals that the target molecule can be disconnected at the aryl C-N bond, leading to two key synthons: a nucleophilic 1-methylpiperazine and an electrophilic 1-halo-3-methoxy-4-nitrobenzene derivative.

This disconnection points directly to a Nucleophilic Aromatic Substitution (S_NAr) strategy. The viability of this pathway hinges on the electronic properties of the aromatic precursor. The presence of a strongly electron-withdrawing nitro group (-NO₂) para to the leaving group (a halogen) is critical. This specific arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile, and stabilizes the key reaction intermediate.[1][2] The methoxy group (-OCH₃) at the meta position has a less pronounced electronic influence on the reaction site.

The overall synthetic transformation is outlined below:

Synthesis_Pathway ArylHalide 1-Chloro-3-methoxy-4-nitrobenzene Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ) ArylHalide->Reagents Piperazine 1-Methylpiperazine Piperazine->Reagents Product This compound Reagents->Product S_NAr Reaction

Caption: Overall synthetic pathway via Nucleophilic Aromatic Substitution.

The Core Reaction: Mechanistic Insights into Nucleophilic Aromatic Substitution (S_NAr)

The cornerstone of this synthesis is the S_NAr reaction. Unlike the more common electrophilic substitutions on aromatic rings, this mechanism involves the attack of a nucleophile on an electron-poor aryl halide. The reaction proceeds via a two-step addition-elimination sequence.[3]

Pillar of Trustworthiness: The Self-Validating Mechanism

  • Nucleophilic Addition: The reaction is initiated by the attack of the secondary amine of 1-methylpiperazine on the carbon atom bearing the halogen leaving group. This step is the rate-determining step and results in the temporary disruption of the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the single most critical factor for a successful S_NAr reaction. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides the necessary stabilization to allow the intermediate to form.[1][4] A nitro group in the meta position would not offer this resonance stabilization, rendering the reaction inert under these conditions.[2]

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is restored in the final, rapid step where the leaving group (halide ion) is expelled, yielding the final product.

SNAr_Mechanism p1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) p1->Intermediate p2 Product Substituted Product p2->Product LeavingGroup + Leaving Group p3 p4 Start Aryl Halide + Nucleophile Start->p1 1. Addition (Slow) Intermediate->p2 2. Elimination (Fast)

Caption: The two-step Addition-Elimination mechanism of the S_NAr reaction.

Causality Behind Experimental Choices
  • Choice of Leaving Group: While chlorides are commonly used, fluorides are often superior leaving groups in S_NAr reactions. Although fluorine is more electronegative, the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The bond-breaking step is not rate-limiting, so the bond strength is less critical than in S_N1/S_N2 reactions.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation of the base but do not solvate the nucleophile extensively, preserving its reactivity.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required. Its role is to act as a scavenger for the hydrohalic acid (e.g., HCl) that is formed during the reaction, driving the equilibrium towards the products.

Synthesis of Key Starting Materials

1-Methylpiperazine

1-Methylpiperazine is a commercially available cyclic diamine.[5] It can be synthesized through various methods, including the methylation of piperazine using reagents like methyl chloride or a mixture of formaldehyde and formic acid.[6][7] Green synthesis approaches often involve a two-step process of aminolysis followed by catalytic hydrogenation with catalysts like Raney nickel, which can achieve high yields and selectivity.[8][9]

PropertyValue
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Boiling Point 138 °C
Appearance Colorless to pale yellow liquid
1-Chloro-3-methoxy-4-nitrobenzene

This crucial aromatic precursor is not as commonly available as the piperazine component. It can be synthesized via the nitration of 1-chloro-3-methoxybenzene. The regioselectivity of the nitration is directed by the existing substituents. The methoxy group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The powerful directing effect of the methoxy group will predominantly place the incoming nitro group at the C4 (para) position, which is sterically accessible and electronically favored, yielding the desired precursor. An alternative precursor mentioned in the literature is 4-Chloro-3-nitroanisole.[10]

PropertyValue
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Solid
Melting Point 41-43 °C

Experimental Protocol: A Self-Validating Workflow

This protocol is based on established procedures for S_NAr reactions involving substituted nitrobenzenes and piperazines.[11]

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Role
1-Chloro-3-methoxy-4-nitrobenzene187.585.00 g26.6Electrophile
1-Methylpiperazine100.163.20 g (3.55 mL)31.9 (1.2 eq)Nucleophile
Potassium Carbonate (K₂CO₃)138.217.35 g53.2 (2.0 eq)Base / Acid Scavenger
Dimethylformamide (DMF)-50 mL-Solvent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-3-methoxy-4-nitrobenzene (5.00 g, 26.6 mmol) and potassium carbonate (7.35 g, 53.2 mmol).

    • Rationale: The flask is sized appropriately to allow for efficient stirring and solvent volume. The condenser prevents solvent loss during heating.

  • Addition of Reagents: Add dimethylformamide (50 mL) to the flask, followed by the dropwise addition of 1-methylpiperazine (3.20 g, 31.9 mmol) at room temperature while stirring.

    • Rationale: A slight excess of the nucleophile (1.2 equivalents) ensures the complete consumption of the limiting electrophile. DMF is used as a polar aprotic solvent to facilitate the S_NAr reaction.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side products.

  • Reaction Work-up and Precipitation: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 400 mL of cold water while stirring vigorously. A solid precipitate should form.

    • Rationale: The target product is an organic molecule with low solubility in water. Pouring the reaction mixture into a large volume of water causes the product to precipitate out, while the inorganic base (K₂CO₃) and residual DMF dissolve in the aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove any residual salts.

    • Rationale: Vacuum filtration is an efficient method for separating a solid from a liquid. Washing removes water-soluble impurities.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent such as ethanol or isopropanol.

    • Rationale: Recrystallization is a standard purification technique for solid compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solvent.

Expected Product Characteristics

PropertyValue
Product Name This compound
Molecular Formula C₁₂H₁₇N₃O₃[12]
Molecular Weight 251.28 g/mol [12]
Appearance Expected to be a yellow or orange solid
Purity >98% after recrystallization

Safety and Hazard Considerations

  • Nitroaromatic Compounds: Substituted nitrobenzenes are potentially toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Methylpiperazine: This compound is corrosive and can cause skin and eye irritation.[6] Work in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: DMF is a skin and respiratory irritant. All heating should be conducted in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • 1-Methylpiperazine. (2013, November 18). American Chemical Society. [Link]
  • Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. [Link]
  • Method for preparing 1-methylpiperazine.
  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. MOLBASE. [Link]
  • 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. PubChem. [Link]
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]
  • Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]
  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.
  • Preparation method of 4-chloro-3-nitroanisole.
  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. PrepChem.com. [Link]
  • 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). MolPort. [Link]
  • 4-Chloro-2-nitroanisole. PubChem. [Link]
  • Preparation of 4-chloro-2-nitrophenol.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. [Link]
  • Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep. [Link]

Sources

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine: Properties, Synthesis, and Pharmacological Context

Introduction and Overview

This compound is a substituted N-arylpiperazine, a class of compounds that represents a cornerstone of modern medicinal chemistry. The N-arylpiperazine scaffold is recognized as a "privileged structure" due to its remarkable ability to bind to a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a logical synthesis protocol, key reactivity insights, and its potential applications in the field of drug discovery and development.

The molecule's structure combines an electron-rich methoxy group and a strongly electron-withdrawing nitro group on the phenyl ring, attached to a methyl-substituted piperazine moiety. This specific arrangement of functional groups makes it not only a potential pharmacophore itself but also a versatile intermediate for the synthesis of more complex drug candidates. Its primary value lies in its potential as a building block for creating libraries of novel compounds for screening against various therapeutic targets.[2]

structure cluster_ring cluster_phenyl a1 N a2 a1->a2 a3 a2->a3 a4 N a3->a4 a5 a4->a5 p1 a4->p1 c_methyl CH₃ a4->c_methyl a6 a5->a6 a6->a1 p2 p1->p2 p3 p2->p3 p4 p3->p4 c_methoxy OCH₃ p3->c_methoxy p5 p4->p5 c_nitro NO₂ p4->c_nitro p6 p5->p6 p6->p1

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 761440-26-0[4]
Molecular Formula C₁₂H₁₇N₃O₃[4]
Molecular Weight 251.28 g/mol [4]
Appearance Solid[4]
Typical Purity ≥98%[4]
InChIKey MKTFAOFIZMORTQ-UHFFFAOYSA-N[4]
Synonyms 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine, 2-methoxy-4-(4-methylpiperazin-1-yl)phenylazinic acid[4]

Synthesis and Reactivity

Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. The rationale for this choice is the presence of the strongly electron-withdrawing nitro group at the para position relative to the leaving group (e.g., a halogen), which significantly activates the aromatic ring towards nucleophilic attack.

Causality: The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution of a halide by the secondary amine of N-methylpiperazine.

synthesis_workflow start Reactants: 1-Fluoro-3-methoxy-4-nitrobenzene N-Methylpiperazine conditions Reaction Conditions: Base (e.g., K₂CO₃) Solvent (e.g., DMSO, ACN) Heat (e.g., 80-120 °C) start->conditions reaction Nucleophilic Aromatic Substitution (SₙAr) conditions->reaction workup Workup: Aqueous Extraction Solvent Removal reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of the title compound via SₙAr.

Experimental Protocol:

  • Charging the Reactor: To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), to the vessel.

  • Reaction: Heat the mixture to 80-120 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.

Key Chemical Transformations

The functional groups within this compound allow for several critical transformations, making it a versatile chemical intermediate.

  • Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is fundamental in drug development, as the resulting aniline derivative, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline , is a key precursor for forming amides, sulfonamides, ureas, and other functionalities to explore structure-activity relationships (SAR).[5][6] Common reduction methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in acidic media).

  • Piperazine Basicity: The piperazine ring contains two nitrogen atoms with different basicities. The tertiary aliphatic nitrogen (N-methyl) is more basic and readily protonated to form salts. The tertiary aromatic nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the electron-deficient aromatic ring. This differential reactivity can be exploited for selective chemical modifications.

Relevance in Drug Discovery and Development

The N-Arylpiperazine Pharmacophore

The N-arylpiperazine motif is a well-established pharmacophore, particularly for ligands targeting central nervous system (CNS) receptors.[1][3][7] Its efficacy stems from two key interactions:

  • Ionic/Hydrogen Bonding: The protonatable nitrogen of the piperazine ring can form a crucial ionic bond or hydrogen bond with acidic residues (e.g., Aspartic Acid) in the receptor's binding pocket.[1]

  • Hydrophobic/π-Interactions: The aromatic ring engages in hydrophobic and π-stacking or CH-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target protein.[1]

pharmacophore cluster_receptor Receptor Binding Pocket cluster_ligand Arylpiperazine Ligand asp Aspartic Acid (COO⁻) phe Phenylalanine (Aromatic Side Chain) piperazine_N Protonated Piperazine N⁺ piperazine_N->asp Ionic Interaction aryl_ring Aromatic Ring aryl_ring->phe π-π Stacking

Caption: General pharmacophoric interactions of an N-arylpiperazine with a target receptor.

Potential Therapeutic Applications

While this compound is primarily an intermediate, derivatives of the N-arylpiperazine class have been developed for a multitude of therapeutic areas:

  • Neuropsychiatric Disorders: Many drugs targeting serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopamine receptors for the treatment of depression, anxiety, and schizophrenia contain this scaffold.[3][8]

  • Oncology: Certain arylpiperazine derivatives, such as Naftopidil, act as α₁-adrenoceptor antagonists and have shown anti-proliferative activity in various cancer cell lines, including prostate and bladder cancer.[1][2]

  • Other CNS Targets: The versatility of this core structure has led to the development of ligands for opioid, GABA, and histamine receptors.[7]

Therefore, this compound serves as an ideal starting point for synthesizing novel compounds aimed at these and other emerging biological targets.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely published, data from analogous nitroaromatic and piperazine compounds suggest the following precautions.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10] After handling, wash hands thoroughly.

  • Potential Hazards: Based on similar structures, this compound may be harmful if swallowed (Acute Oral Toxicity) and potentially toxic to aquatic life.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.

Conclusion

This compound is a well-defined chemical entity whose value is intrinsically linked to the pharmacological importance of the N-arylpiperazine class. Its straightforward synthesis, predictable reactivity—especially the facile reduction of its nitro group—and structural similarity to known bioactive molecules make it a highly valuable building block for researchers, scientists, and drug development professionals. Its utility as a scaffold for generating diverse chemical libraries positions it as a key resource in the ongoing quest for novel therapeutics.

References

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: MDPI. URL:[Link]
  • Title: The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Source: PubMed Central (PMC). URL:[Link]
  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: MDPI. URL:[Link]
  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: International Journal of Research & Review. URL:[Link]
  • Title: Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Source: PrepChem.com. URL:[Link]
  • Title: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. Source: MOLBASE. URL:[Link]
  • Title: 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. Source: PubChem. URL:[Link]

Sources

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS number 761440-26-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0)

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of this compound, moving beyond basic data to explain the causality behind its synthesis and its strategic importance as a chemical intermediate.

Core Compound Identity and Physicochemical Profile

This compound is a substituted aromatic piperazine derivative. Its structure is characterized by a phenyl ring activated by a nitro group, which is paramount to its synthetic utility. The methoxy group further influences the electronic properties of the ring, and the N-methylpiperazine moiety is a common feature in pharmacologically active molecules, often enhancing solubility and pharmacokinetic profiles.

A summary of its key quantitative data is presented below for rapid assessment and experimental planning.

PropertyValueSource(s)
CAS Number 761440-26-0[1][2][3][4]
Molecular Formula C₁₂H₁₇N₃O₃[1][2][3]
Molecular Weight 251.28 g/mol [1][3]
Appearance Solid, typically pale yellow to yellow[1]
Purity Commercially available at ≥95%[2][3]
Storage Store in a cool, dry place; often recommended at 2-8 °C[3]

Strategic Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is a classic illustration of Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamentally enabled by the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, which in this case is the nitro (-NO₂) group.

Mechanistic Rationale

The SNAr reaction proceeds via an addition-elimination mechanism. The nitro group, positioned para to the leaving group (typically a halogen), powerfully withdraws electron density from the ring. This polarization renders the carbon atom attached to the leaving group sufficiently electrophilic to be attacked by a nucleophile—in this case, the secondary amine of N-methylpiperazine.

The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[6] This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step.[6] The subsequent, rapid elimination of the leaving group (e.g., a halide ion) restores the ring's aromaticity and yields the final product. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

Validated Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges.

Objective: To synthesize this compound from 1-fluoro-3-methoxy-4-nitrobenzene.

Materials:

  • 1-Fluoro-3-methoxy-4-nitrobenzene (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactor Charging & Inerting: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Flush the system with an inert gas (Nitrogen or Argon). Causality: Anhydrous conditions are crucial to prevent side reactions with water. The inert atmosphere prevents potential oxidation of reagents at elevated temperatures.

  • Solvent & Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.5 M concentration). Add N-methylpiperazine (1.2 eq) to the stirring suspension. Causality: Using a slight excess of the amine nucleophile ensures the reaction goes to completion. K₂CO₃ acts as a base to neutralize the HF acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-8 hours). Causality: Heating provides the necessary activation energy for the reaction. Direct monitoring is the only reliable way to determine reaction completion and avoid the formation of degradation byproducts from excessive heating.

  • Quenching & Extraction: Cool the reaction to ambient temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate. Combine the organic layers. Causality: Quenching in water precipitates the organic product and dissolves the inorganic salts (like K₂CO₃ and KF) and residual DMF. Multiple extractions ensure maximum recovery of the product.

  • Purification Wash: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x). Causality: The water washes remove remaining DMF, while the brine wash removes the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.

  • Drying & Solvent Removal: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Visualization

Caption: High-level workflow for the synthesis of this compound.

Strategic Utility in Drug Discovery

The primary value of this compound is not as an end-product, but as a versatile scaffold. The nitro group serves as a masked amino group, providing a robust platform for introducing molecular diversity.

Key Transformation: Nitro Group Reduction

The conversion of the aromatic nitro group to a primary amine is a fundamental and high-yielding transformation that unlocks the scaffold's potential.

Recommended Protocol: Catalytic Hydrogenation

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Reaction: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (from a balloon to 50 psi, depending on the scale and equipment).

  • Execution: Stir vigorously at room temperature until hydrogen uptake ceases. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aniline product, 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, which is often pure enough for subsequent steps.

Diversification Pathways

The resulting aniline is a nucleophile that can participate in numerous bond-forming reactions to build a library of derivatives. This strategic approach is common in the development of kinase inhibitors and other targeted therapies.[7][8]

G cluster_0 cluster_1 start 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine reduction Nitro Reduction (e.g., H₂, Pd/C) start->reduction aniline Key Intermediate: 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline reduction->aniline amide Amide Formation (R-COCl) aniline->amide sulfonamide Sulfonamide Formation (R-SO₂Cl) aniline->sulfonamide urea Urea Formation (R-NCO) aniline->urea alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) aniline->alkylation

Caption: Synthetic utility map showing the transformation of the title compound into a key aniline intermediate and subsequent diversification reactions.

Safety and Handling Protocol

Proper handling is essential for laboratory safety and experimental integrity.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from light.[9][10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[11]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

References

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. MOLBASE. [Link]
  • This compound CAS NO.761440-26-0. LookChem.com. [Link]
  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). MolPort. [Link]
  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]
  • Nucleophilic arom

Sources

An Investigational Guide to the Mechanism of Action of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Elucidating the Biological Activity of a Novel Chemical Entity

Disclaimer: As of January 2026, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a compound available from chemical suppliers for research purposes, but it is not a well-characterized agent with an established mechanism of action in publicly available scientific literature. This guide, therefore, presents a comprehensive, hypothetical framework that a drug discovery scientist would employ to investigate and determine the mechanism of action (MoA) of this novel chemical entity.

Introduction

This compound is a small molecule featuring a methylpiperazine moiety linked to a methoxy-nitrophenyl group. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological entities, particularly neurotransmitter receptors and transporters.[1][2] The presence of this core, along with the substituted phenyl ring, suggests a high probability of interaction with biological targets, making it a candidate for MoA elucidation.[3] This document outlines a logical, multi-tiered strategy to systematically characterize its biological activity, from initial computational predictions to detailed biochemical and cellular assays.

Part 1: Foundational Analysis and Hypothesis Generation

The first step in understanding a new compound's MoA is to generate data-driven hypotheses based on its chemical structure.[4] This avoids directionless screening and focuses resources on the most probable targets.

In Silico Profiling: Predicting Biological Targets

Computational tools can predict a compound's potential biological targets by comparing its structure to libraries of known active compounds. This provides a crucial starting point for experimental validation.[5]

Experimental Protocol: Computational Target Prediction

  • Structure Preparation: Obtain the 2D structure (SMILES string: COC1=C(C=C(N2CCN(C)CC2)C=C1)[O-]) of this compound. Convert to a 3D conformation using a computational chemistry tool like ChemDraw or MarvinSketch.

  • Similarity Searching: Utilize platforms such as SciFinder, PubChem, and ChEMBL to identify compounds with high structural similarity that have known biological activities. The Tanimoto coefficient is a common metric for quantifying similarity.

  • Target Prediction Modeling: Employ machine learning-based platforms (e.g., SwissTargetPrediction, SuperPred) that use 2D and 3D structural features to predict interactions with a panel of known biological targets, primarily G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Analysis: Consolidate the predicted targets. Based on the prevalence of the piperazine moiety in neuropharmacology, initial hypotheses will likely focus on aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and monoamine transporters.[1] The nitrophenyl group, while often used as a synthetic handle, can also contribute to specific receptor interactions.[6][7]

Physicochemical Property Analysis

Understanding the compound's drug-like properties is essential for designing relevant assays and interpreting results.

PropertyPredicted Value/RangeImplication for Assay Design
Molecular Weight 237.26 g/mol Excellent. Complies with Lipinski's Rule of Five, suggesting good membrane permeability.
LogP (Lipophilicity) ~1.5 - 2.5 (Predicted)Moderate lipophilicity suggests good solubility in aqueous buffers with minimal need for harsh solvents like DMSO.
pKa (Basicity) ~7.5 - 8.5 (Predicted for piperazine nitrogen)The compound will be protonated at physiological pH (7.4), which is typical for receptor ligands.
Aqueous Solubility Moderate to Low (Predicted)Initial stock solutions should be prepared in DMSO, with final assay concentrations having <0.1% DMSO to avoid off-target effects.

Part 2: Primary Screening and Target Validation

With a list of high-probability targets from in silico analysis, the next phase involves broad-panel screening to empirically identify interactions.

Broad Target Binding Assays

A commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) is an efficient method to test the compound against hundreds of targets simultaneously.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Execution: Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of ~40-100 CNS-related targets, including GPCRs, ion channels, and transporters.

  • Methodology: The assays are typically competitive radioligand binding assays. The test compound's ability to displace a known high-affinity radioligand from the target receptor is measured.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.

Hypothesis-Driven Target Validation

Based on the screening results, select the top 3-5 "hits" for further validation. This involves generating concentration-response curves to determine the compound's affinity (Ki) for each target.

Workflow for Target Validation

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization Broad Panel Screen Broad Panel Screen Select Hits (>50% Inh.) Select Hits (>50% Inh.) Broad Panel Screen->Select Hits (>50% Inh.) Identify Primary Targets Conc-Response Binding Assay Conc-Response Binding Assay Select Hits (>50% Inh.)->Conc-Response Binding Assay Validate Binding Calculate Ki Value Calculate Ki Value Conc-Response Binding Assay->Calculate Ki Value Quantify Affinity Functional Assays Functional Assays Calculate Ki Value->Functional Assays Test for Activity Determine Efficacy (EC50/IC50) Determine Efficacy (EC50/IC50) Functional Assays->Determine Efficacy (EC50/IC50) Quantify Function

Caption: Workflow for identifying and validating biological targets.

Part 3: Functional Characterization and Mechanism Elucidation

Once binding affinity is confirmed, the crucial next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way?[8]

GPCR Functional Assays

GPCRs signal through various downstream pathways, most commonly by modulating levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[9] Assays that measure these changes are fundamental to determining a compound's efficacy.[10][11]

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the target receptor.

  • Assay Principle: This protocol uses a competitive immunoassay format, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar FRET/BRET technologies.[11]

  • Agonist Mode:

    • Plate cells and add increasing concentrations of this compound.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for 30 minutes.

    • Lyse the cells and add detection reagents (e.g., anti-cAMP antibody and a fluorescent tracer).

    • Measure the signal and plot a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP production (Gs) or inhibition (Gi).

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a known agonist for the target receptor at its EC80 concentration.

    • Follow steps 3c-3e.

    • A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. Calculate the IC50 and subsequently the Schild pA2 value to quantify antagonist potency.

Signaling Pathway for a Gs-Coupled GPCR

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein Gαs/βγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Caption: Canonical Gs-protein coupled receptor signaling pathway.

Data Interpretation: Defining the Mechanism

The combined binding and functional data allow for a definitive classification of the compound's MoA at a specific target.

ScenarioBinding Affinity (Ki)Agonist Efficacy (Emax)Antagonist Potency (pA2)Conclusion
1 Potent (e.g., < 100 nM)High (similar to standard agonist)Not ApplicableFull Agonist
2 PotentPartial (less than standard agonist)Not ApplicablePartial Agonist
3 PotentNonePotent (e.g., > 7.0)Competitive Antagonist
4 PotentNoneNonePossible Allosteric Modulator or Non-functional binder
5 Weak (> 1 µM)N/AN/ANot a primary target

Conclusion and Future Directions

This investigational guide provides a robust, tiered approach to systematically elucidate the mechanism of action for a novel compound like this compound. By integrating computational prediction, broad empirical screening, and detailed functional characterization, a researcher can confidently identify the primary biological targets and define the nature of the compound's interaction.

Successful characterization would pave the way for subsequent studies, including:

  • Selectivity Profiling: Assessing activity at related receptor subtypes.

  • In Vivo Studies: Evaluating the compound's effects in animal models to link the molecular MoA to a physiological or behavioral outcome.[11]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.[2]

This structured process is fundamental to modern drug discovery, ensuring that experimental efforts are logical, efficient, and yield clear, interpretable data on a compound's therapeutic potential.[12][13]

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
  • Zhao, P., et al. (2023). Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]
  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How Ligands Illuminate GPCR Molecular Pharmacology. Cell, 170(3), 414–427. [Link]
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • Sheng, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
  • Rothman, R. B., et al. (2012). Studies of the biogenic amine transporters. 14. Identification of low-efficacy "partial" substrates for the biogenic amine transporters. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 251–262. [Link]
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
  • Gentry, P. R., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
  • Technology Networks. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery.
  • Jabeen, I., et al. (2024).
  • Navale, G. R., et al. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]
  • Singh, J., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
  • Krátký, M., et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Anti-Infective Agents in Medicinal Chemistry. [Link]
  • Chen, H., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine: Synthesis, Characterization, and Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a substituted nitrophenylpiperazine with potential pharmacological significance. While direct biological data for this specific molecule is not extensively available in current literature, this document synthesizes information on its chemical properties, a probable synthetic route, and its predicted biological activities based on the well-established profiles of structurally related analogs. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, offering detailed experimental protocols for its synthesis and biological evaluation.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities.[1] When incorporated into a nitrophenylpiperazine framework, these compounds have demonstrated a diverse pharmacological profile, including antimicrobial, anticancer, and central nervous system (CNS) activities.[1][2][3] The specific compound, this compound, with its unique substitution pattern on the phenyl ring, presents an intriguing candidate for further investigation. The presence of the nitro group, a known pharmacophore in various drug classes, coupled with the methoxy and methylpiperazine moieties, suggests a potential for multifaceted biological interactions. This guide will explore the available information and provide a structured approach to unlocking the therapeutic potential of this molecule.

Chemical Properties and Synthesis

Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₃[4]
Molecular Weight 251.28 g/mol [4]
Appearance Solid (predicted)[4]
IUPAC Name This compound[4]
Synonyms 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine, 2-methoxy-4-(4-methylpiperazin-1-yl)phenylazinic acid[4]
Proposed Synthesis

A probable synthetic route for this compound can be adapted from established methods for similar nitrophenylpiperazine derivatives.[5] The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis of this compound reagent1 1-Fluoro-3-methoxy-4-nitrobenzene product This compound reagent1->product + reagent2 1-Methylpiperazine reagent2->product solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF)

A proposed synthetic route for the target compound.

Step-by-Step Protocol:

  • To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Predicted Biological Activity and Experimental Evaluation

Based on the biological activities reported for structurally similar nitrophenylpiperazine derivatives, this compound is predicted to exhibit activity in the following areas:

Central Nervous System (CNS) Activity

Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[6][7][8] The affinity for these receptors is often modulated by the substitution pattern on the phenyl ring. The presence of a methoxy group, as seen in compounds like 1-(2-methoxyphenyl)piperazine, has been associated with significant affinity for D₂ and 5-HT₁ₐ receptors.[6] Therefore, it is plausible that this compound could act as a modulator of serotonergic and/or dopaminergic neurotransmission.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors [9][10][11]

This protocol describes a competitive binding assay to determine the affinity of the test compound for the 5-HT₁ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₁ₐ receptor

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist)

  • Non-specific binding control: 10 µM 5-HT

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT₁ₐ cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

  • For determining non-specific binding, add 50 µL of 10 µM 5-HT instead of the test compound. For total binding, add 50 µL of assay buffer.

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester, followed by washing with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents plate_setup Set up 96-well plate (Total, Non-specific, Test Compound wells) prepare_reagents->plate_setup incubation Incubate at 25°C for 60 min plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Add Scintillation Cocktail and Count filtration->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.

Anticancer Activity

Several studies have reported the anticancer potential of phenylpiperazine derivatives.[2][3][12] The proposed mechanisms of action are diverse and can involve the inhibition of various cellular pathways critical for cancer cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13][14][15][16][17]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound: this compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control such as doxorubicin.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compound.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubation_treatment Incubate for 48-72h treat_cells->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis (Calculate % Viability and IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Workflow for an in vitro cytotoxicity (MTT) assay.

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[1][18][19][20] Nitrophenylpiperazine derivatives have also been investigated for their antibacterial and antifungal properties.[21] The antimicrobial activity is influenced by the nature and position of substituents on the phenyl ring.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [22][23][24][25][26]

This protocol describes the broth microdilution method to determine the MIC of the test compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound: this compound dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well sterile microplates

Procedure:

  • Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

Sources

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their unique six-membered heterocyclic structure, with two opposing nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] This guide focuses on a specific, highly functionalized derivative: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This compound serves not as an end-product therapeutic itself, but as a critical intermediate or building block in the synthesis of more complex molecules. Its strategic combination of a substituted nitrophenyl ring and a methylpiperazine moiety makes it a valuable synthon in drug discovery programs, particularly in the development of agents targeting the central nervous system.[2][3] Understanding its molecular structure, reactivity, and characterization is paramount for researchers aiming to leverage its synthetic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent experimental work. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₃[4]
Molecular Weight 251.28 g/mol [4]
CAS Number 761440-26-0[4]
Appearance Solid[4]
Purity Typically ≥98%[4]
InChI Key MKTFAOFIZMORTQ-UHFFFAOYSA-N[4]
Synonyms 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine[4]

Molecular Structure and Spectroscopic Analysis

The structural elucidation of a synthetic compound is a self-validating process where multiple analytical techniques must converge to provide an unambiguous confirmation of its identity.[5]

Key Structural Features

The molecule's architecture is defined by three primary components:

  • Aromatic Ring: A benzene ring substituted with a nitro group (NO₂) at position 4 and a methoxy group (OCH₃) at position 3. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. This substitution pattern significantly influences the electron density of the aromatic ring and is a key determinant of the molecule's reactivity and spectroscopic signals.

  • Piperazine Ring: A saturated six-membered heterocycle attached to the aromatic ring via a C-N bond.

  • N-Methyl Group: A methyl group (CH₃) attached to the second nitrogen atom of the piperazine ring.

Predictive Spectroscopic Profile

While specific experimental data for this exact molecule is not publicly aggregated, a robust predictive analysis can be performed based on the constituent functional groups. This theoretical profile serves as a benchmark for experimental verification.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the downfield region (typically δ 6.8-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting (multiplets). The proton adjacent to the nitro group will be the most deshielded.

    • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.[6]

    • Piperazine Protons (8H): The eight protons on the piperazine ring will appear as two or more multiplets in the δ 2.5-3.5 ppm range. The protons closer to the aromatic ring will be slightly more downfield than those closer to the N-methyl group.[7]

    • N-Methyl Protons (3H): A singlet is expected further upfield, typically around δ 2.3-2.4 ppm.[7]

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons (6C): Signals will appear in the δ 110-160 ppm region. The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the methoxy group's oxygen.[7]

    • Piperazine Carbons (4C): These carbons will resonate in the δ 45-55 ppm range.[7]

    • Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.

    • N-Methyl Carbon (1C): The methyl carbon should appear in the upfield region, around δ 45-47 ppm.[7]

  • Infrared (IR) Spectroscopy:

    • N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[8]

    • C=C Stretching (Aromatic): Peaks will be observed in the 1600-1450 cm⁻¹ region.

    • C-N Stretching: Absorptions around 1350-1250 cm⁻¹ are indicative of the aryl-amine bond.

    • C-O Stretching (Methoxy): A strong band is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

    • C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) will be present.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) would be expected at m/z = 251.28. High-resolution mass spectrometry would confirm the elemental composition of C₁₂H₁₇N₃O₃.[5]

Synthesis and Experimental Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is viable due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

General Synthetic Protocol

The following protocol describes a representative synthesis. The causality behind the choice of reagents is critical: the base (e.g., K₂CO₃, triethylamine) is required to deprotonate the N-methylpiperazine, making it a more potent nucleophile, while the solvent (e.g., DMF, ethylene glycol) is chosen for its high boiling point to facilitate the reaction at elevated temperatures.[7][9]

  • Reagent Preparation: In a round-bottom flask, dissolve the starting material, 1-chloro-4-nitro-2-methoxybenzene (1 equivalent), in a suitable polar aprotic solvent like DMF.

  • Addition of Nucleophile: Add N-methylpiperazine (1-1.2 equivalents) to the solution.

  • Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Reaction: Heat the mixture, typically to 80-100 °C, and stir for several hours.[9] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.[7][9]

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield the final product with high purity.[9]

Workflow Visualization

The synthesis and subsequent characterization follow a logical and systematic progression.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Phase A 1-Chloro-4-nitro-2-methoxybenzene + N-Methylpiperazine B Add Base (e.g., K2CO3) in DMF Solvent A->B C Heat (80-100 °C) Monitor via TLC B->C D Reaction Quench (Cold Water) C->D E Filtration D->E F Recrystallization E->F G Final Product: 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine F->G H Spectroscopic Confirmation (NMR, IR, MS) G->H

Caption: Synthetic and analytical workflow for this compound.

Applications in Drug Discovery

This molecule is a valuable intermediate for several reasons. The nitro group can be readily reduced to an amine, which can then be further functionalized. The piperazine nitrogen provides a site for introducing diverse substituents to explore structure-activity relationships (SAR).[3] Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities, including tyrosinase inhibition and as antagonists for opioid receptors.[3][8] Therefore, this compound serves as a foundational scaffold for building libraries of novel compounds for high-throughput screening in various therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[12] Avoid breathing dust or vapors.[10] Use only in a well-ventilated area.[10][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12]

  • Hazards: This class of compounds may cause skin, eye, and respiratory irritation.[10][11][12]

The following diagram outlines the standard procedure for safe handling and response.

G cluster_prep Preparation cluster_handling Handling cluster_response Exposure Response A Assess Hazards (Review SDS) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Use in Ventilated Area (Fume Hood) B->C D Avoid Inhalation & Contact C->D E Skin Contact: Wash with Soap & Water D->E F Eye Contact: Rinse with Water D->F G Inhalation: Move to Fresh Air D->G

Caption: Standard safety and handling workflow for laboratory chemicals.

Conclusion

This compound is a synthetically valuable molecule whose structure is ideally suited for further chemical elaboration. The strategic placement of methoxy, nitro, and methylpiperazine groups provides multiple avenues for modification, making it a key building block in the development of novel pharmaceutical agents. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements is essential for any researcher or drug development professional seeking to utilize this versatile intermediate.

References

  • MOLBASE. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2.
  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.
  • Vitas-M Laboratory. 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1).
  • SpectraBase. piperazine, 1-[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]-4-(4-nitrophenyl)-.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • JIGS Chemical Limited. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • PMC - PubMed Central. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024-04-05).
  • PMC - NIH. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the efficient construction of molecular scaffolds is paramount. These core structures serve as the foundation upon which functionality and specificity are built, ultimately defining the therapeutic potential of a novel agent. The piperazine moiety, in particular, is a privileged scaffold, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding interactions. When coupled with a functionalized aromatic system, such as the 3-methoxy-4-nitrophenyl group, it becomes a highly versatile intermediate. The nitro group acts as a synthetic linchpin—a latent amino group that, once revealed through reduction, opens a gateway to a multitude of subsequent chemical transformations.

This guide provides an in-depth examination of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, a key building block in pharmaceutical research. We will move beyond a mere recitation of facts to explore the underlying chemical principles, the rationale behind the chosen synthetic strategies, and the rigorous analytical validation required to ensure its utility in a research and development setting. This document is intended for the practicing chemist, offering not just a protocol, but a framework for understanding and applying this chemistry to accelerate drug discovery programs.

Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose strategic value lies in the orthogonal reactivity of its functional groups.[1] The table below summarizes its key physical and chemical identifiers.

PropertyValueSource
IUPAC Name This compound
CAS Number 761440-26-0[1]
Molecular Formula C₁₂H₁₇N₃O₃[1]
Molecular Weight 251.28 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
InChI Key MKTFAOFIZMORTQ-UHFFFAOYSA-N[1]

The Core Synthesis: A Logic-Driven Approach via Nucleophilic Aromatic Substitution (SNAr)

The discovery and preparation of this molecule are rooted in one of the fundamental reactions of aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective here for several well-defined reasons:

  • Electronic Activation: The aromatic ring is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing group (EWG)—in this case, the nitro group (-NO₂). This group powerfully depletes the electron density of the benzene ring, making it susceptible to attack by an electron-rich nucleophile.

  • Positional Specificity: The SNAr reaction proceeds most efficiently when the EWG is positioned ortho or para to the leaving group. In our target synthesis starting from 4-fluoro-2-methoxy-1-nitrobenzene, the nitro group is para to the fluorine atom, providing optimal electronic activation for its displacement.

  • The Nucleophile: 1-Methylpiperazine is an excellent secondary amine nucleophile. The lone pair of electrons on the nitrogen atom readily attacks the electron-deficient aromatic ring.

The overall synthetic transformation is outlined below.

G A 4-Fluoro-2-methoxy-1-nitrobenzene C This compound Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 100 °C) B 1-Methylpiperazine Conditions->C SɴAr

Caption: General workflow for the synthesis via SNAr.

In-Depth Reaction Mechanism: The Meisenheimer Complex

A hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Understanding this intermediate is key to grasping why the reaction proceeds.

  • Nucleophilic Attack: The nitrogen atom of 1-methylpiperazine attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a cyclohexadienyl anion. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for its formation.

  • Rearomatization: The complex collapses, ejecting the fluoride anion (the leaving group) and restoring the aromaticity of the ring to yield the final product.

Meisenheimer Reactants Aryl Halide + Nucleophile Transition1 Reactants->Transition1 Attack (Rate-Limiting) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Intermediate Attack (Rate-Limiting) Transition2 Intermediate->Transition2 Loss of Leaving Group Products Product + Leaving Group Transition2->Products Loss of Leaving Group

Caption: Energy profile showing the Meisenheimer complex intermediate.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that in-process controls and final analytical characterization are integral to confirming the successful execution of each step.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Eq.
4-Fluoro-2-methoxy-1-nitrobenzene455-87-8171.125.00 g29.21.0
1-Methylpiperazine109-01-3100.163.51 g (3.9 mL)35.11.2
Potassium Carbonate (K₂CO₃)584-08-7138.218.07 g58.42.0
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-methoxy-1-nitrobenzene (5.00 g, 29.2 mmol), potassium carbonate (8.07 g, 58.4 mmol), and dimethyl sulfoxide (50 mL).

    • Causality: Anhydrous K₂CO₃ is used as a base to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) but not the anion, leaving the base more reactive.

  • Addition of Nucleophile: Add 1-methylpiperazine (3.9 mL, 35.1 mmol) to the stirring suspension at room temperature. A slight excess (1.2 eq) is used to ensure complete consumption of the limiting electrophile.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C in an oil bath. The reaction progress should be monitored every 1-2 hours.

    • Self-Validation: A small aliquot is taken, diluted with ethyl acetate, and spotted on a TLC plate (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aryl fluoride spot and the appearance of a new, more polar product spot indicates reaction progression. LC-MS can also be used for more precise monitoring.

  • Reaction Quench and Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the dark reaction mixture into a separatory funnel containing 200 mL of cold water.

    • Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

    • Causality: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from the aqueous-soluble impurities.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and DMSO. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

Purification by Column Chromatography

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

  • Packing: A silica gel column is packed using a slurry method with 5% ethyl acetate in hexanes.

  • Elution: The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%). Fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid (typically yellow).

Analytical Characterization: Confirmation of Identity and Purity

Rigorous characterization is non-negotiable. The following data are expected for the successfully synthesized and purified compound.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.30 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.20 (t, 4H, piperazine-H), 2.60 (t, 4H, piperazine-H), 2.35 (s, 3H, -NCH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~155.0, 142.0, 140.0, 125.0, 115.0, 110.0 (Ar-C), 56.0 (-OCH₃), 55.0 (piperazine-C), 50.0 (piperazine-C), 46.0 (-NCH₃) ppm.
Mass Spec. (ESI+) Calculated for C₁₂H₁₇N₃O₃: 251.13. Found: m/z = 252.14 [M+H]⁺.
HPLC Purity >98% (e.g., at 254 nm).

Utility in Drug Development: A Gateway to Novel Amines

The true value of this compound is its role as a strategic intermediate. The nitro group is readily and cleanly reduced to a primary amine using standard conditions (e.g., H₂/Pd-C, SnCl₂, or iron in acetic acid).

This transformation unlocks a wealth of subsequent chemical reactions, primarily centered around the newly formed aniline.

G A 1-(3-Methoxy-4-nitrophenyl)- 4-methylpiperazine B 1-(4-Amino-3-methoxyphenyl)- 4-methylpiperazine A->B Reduction (e.g., H₂, Pd/C) C Amide Coupling B->C D Sulfonamide Formation B->D E Reductive Amination B->E F Heterocycle Formation B->F

Caption: Synthetic utility showing the reduction and subsequent reactions.

This aniline intermediate can be used to:

  • Form amides by coupling with carboxylic acids.

  • Form sulfonamides by reacting with sulfonyl chlorides.

  • Undergo reductive amination with aldehydes or ketones.

  • Participate in the construction of heterocyclic rings , such as benzimidazoles or quinolines.

Each of these pathways allows for the systematic exploration of the chemical space around the core scaffold, which is the fundamental activity of lead optimization in drug discovery.

References

Sources

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a substituted nitrophenylpiperazine with potential applications in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present a robust framework for its synthesis, characterization, and potential biological evaluation. We will explore rational synthetic routes, detail expected analytical signatures for structural confirmation, and discuss potential biological activities and mechanisms of action based on the well-documented pharmacology of related nitrophenylpiperazine and methoxyphenylpiperazine derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction: The Nitrophenylpiperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. When functionalized with an aryl group, N-arylpiperazines become versatile pharmacophores that can interact with various biological targets. The addition of a nitro group to the phenyl ring, creating a nitrophenylpiperazine, introduces a potent electron-withdrawing feature that can significantly influence the molecule's electronic properties, reactivity, and biological activity.

The specific substitution pattern of a methoxy group at the 3-position and a nitro group at the 4-position of the phenyl ring, combined with a methyl group on the distal nitrogen of the piperazine, suggests that this compound could possess interesting pharmacological properties. The methoxy group can influence lipophilicity and metabolic stability, while the nitro group can act as a hydrogen bond acceptor or be metabolically reduced to a reactive amino group, potentially leading to targeted biological effects. This guide will provide a detailed exploration of this promising, yet understudied, molecule.

Synthesis and Purification

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming N-arylpiperazines involves the reaction of an activated aryl halide with a piperazine derivative.[1]

Proposed Synthetic Pathway

The most direct synthetic route involves the reaction of a halo-3-methoxy-4-nitrobenzene with N-methylpiperazine. A fluoro-substituted arene is typically the most reactive towards SNAr, followed by chloro- and bromo-substituents.[2]

Synthetic_Pathway A 1-Fluoro-3-methoxy-4-nitrobenzene reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO, DMF) Heat A->reagents B N-Methylpiperazine B->reagents C This compound reagents->C SNAr Reaction

Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for SNAr reactions involving nitro-activated aryl halides and piperazines.[3]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the flask. The solvent should be anhydrous to prevent side reactions.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques.

PropertyPredicted/Expected Value
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
Appearance Expected to be a solid, possibly yellow or off-white
Solubility Likely soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar phenylpiperazine derivatives.[4][5]

  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most deshielded.

    • Methoxy Group: A singlet at approximately δ 3.9-4.0 ppm.

    • Piperazine Protons: Two multiplets corresponding to the four protons on the piperazine ring attached to the aryl group (δ 3.2-3.4 ppm) and the four protons adjacent to the methyl group (δ 2.6-2.8 ppm).

    • Methyl Group: A singlet at approximately δ 2.3-2.4 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield.

    • Methoxy Carbon: A signal around δ 56 ppm.

    • Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the range of δ 45-55 ppm.

    • Methyl Carbon: A signal around δ 46 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[6][7]

  • Expected [M+H]⁺: m/z 252.1343

The fragmentation pattern in tandem MS (MS/MS) would likely show characteristic losses of the methylpiperazine moiety and fragments of the piperazine ring.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the key functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C-N Stretching (Aryl-Amine): A band in the region of 1250-1350 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.

  • C-O Stretching (Methoxy): A band around 1250 cm⁻¹.

Potential Biological Activities and Therapeutic Targets

While direct biological data for this compound is scarce, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

As a Tyrosinase Inhibitor

A recent study highlighted a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[9][10] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The study found that modifications to the piperazine ring could significantly impact inhibitory activity.[10]

Tyrosinase_Inhibition Compound This compound Tyrosinase Tyrosinase Enzyme Compound->Tyrosinase Inhibition Melanin Melanin Production Tyrosinase->Melanin Catalyzes Hyperpigmentation Hyperpigmentation Disorders Melanin->Hyperpigmentation Leads to

Potential mechanism of action as a tyrosinase inhibitor.
Antimicrobial and Antifungal Activity

N-phenylpiperazine derivatives have been investigated for their activity against various bacterial and fungal pathogens.[11][12] The presence of the nitro group can enhance the antimicrobial properties of a molecule. It is plausible that this compound could exhibit activity against a range of microbes.

Serotonergic and Dopaminergic Activity

Methoxyphenylpiperazine derivatives are known to interact with serotonin and dopamine receptors. For instance, para-methoxyphenylpiperazine (pMeOPP) acts as a monoamine neurotransmitter reuptake inhibitor and releasing agent.[13] ortho-Methoxyphenylpiperazine (oMeOPP) is a serotonin 5-HT1A receptor partial agonist.[14] The specific substitution pattern of the target compound could modulate its affinity and efficacy at these receptors, suggesting potential applications in treating neurological and psychiatric disorders.

In Vitro Biological Evaluation: Experimental Workflows

To assess the biological potential of this compound, a series of in vitro assays are recommended.

Cytotoxicity Screening

A primary step in evaluating any new compound is to determine its cytotoxicity against both cancerous and non-cancerous cell lines. This provides an initial assessment of its therapeutic window.

Cytotoxicity_Workflow start Synthesized Compound cell_lines Select Cancer and Normal Cell Lines start->cell_lines treatment Treat Cells with a Range of Compound Concentrations cell_lines->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay ic50 Determine IC₅₀ Value viability_assay->ic50 apoptosis_assay Mechanism of Cell Death (e.g., Annexin V/PI Staining) ic50->apoptosis_assay end Data Analysis and Interpretation apoptosis_assay->end

General workflow for in vitro cytotoxicity testing.
Step-by-Step MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, potential in medicinal chemistry. Based on the established chemistry and pharmacology of related compounds, it can be synthesized through reliable methods like nucleophilic aromatic substitution and characterized using standard analytical techniques. The structural motifs present in this compound suggest that it may exhibit a range of biological activities, including tyrosinase inhibition, antimicrobial effects, and modulation of central nervous system targets.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro evaluation of its biological activities. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships (SAR), and in vivo efficacy would be warranted. This technical guide provides a solid foundation for initiating such research endeavors.

References

  • BenchChem. (2025). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.
  • Li, S., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(11), 897-910. [Link]
  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
  • Bobbili, R., et al. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 9(14), 62-67.
  • Amini, M., et al. (2024).
  • Amini, M., et al. (2024).
  • Wenzel, T. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2514-2526. [Link]
  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]
  • Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Akgul, O., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
  • Akgul, O., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
  • Chimenti, F., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3273. [Link]
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • ResearchGate. (2025). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations.
  • ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines.
  • ResearchGate. (n.d.). Mechanism of 4-nitrophenyl piperazine derivatives 4a–m.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines. Retrieved from Google Patents.
  • Bugaenko, D. I., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (2025). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
  • Alver, Ö., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]
  • BenchChem. (2025). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • MDPI. (2021).
  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(6), 657-666. [Link]
  • Panneerselvam, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 918. [Link]
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.

Sources

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Introduction

This compound, a substituted nitrophenylpiperazine, represents a class of compounds of significant interest in medicinal chemistry and drug development. Often serving as a key intermediate or a scaffold for more complex molecules, a thorough understanding of its physical and chemical properties is paramount for researchers. This guide provides a detailed examination of the core physical characteristics of this compound, moving beyond a simple data sheet to explain the causality behind experimental choices and the logic of analytical validation. As a self-validating document, it is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is established by its molecular formula, weight, and observable physical state. These parameters are the first checkpoint in sample verification and are crucial for stoichiometric calculations in synthetic protocols. This compound is typically encountered as a solid material in a laboratory setting.[1]

A summary of its core identifiers and properties is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 761440-26-0[1]
Molecular Formula C₁₂H₁₇N₃O₃[1]
Molecular Weight 251.28 g/mol [1]
Appearance Solid[1]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for full structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

Expert Insight: The expected NMR spectrum provides a unique fingerprint. For this molecule, we anticipate distinct signals corresponding to the aromatic protons, the methoxy group, the piperazine ring protons, and the terminal N-methyl group. The splitting patterns and chemical shifts of the aromatic protons are particularly diagnostic, confirming the 1,2,4-substitution pattern on the phenyl ring.

Expected ¹H NMR Signals:

  • Aromatic Protons (Ar-H): ~6.8-8.0 ppm. Three distinct signals are expected, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet, reflecting the substitution pattern.

  • Methoxy Protons (-OCH₃): ~3.8-4.0 ppm. A sharp singlet integrating to three protons.

  • Piperazine Protons (-CH₂-N-CH₂-): ~2.5-3.5 ppm. Two or more multiplets, integrating to a total of eight protons. The protons closer to the aromatic ring will be shifted further downfield.

  • N-Methyl Protons (-N-CH₃): ~2.2-2.4 ppm. A singlet integrating to three protons.

Expected ¹³C NMR Signals:

  • Signals for the six unique aromatic carbons.

  • A signal for the methoxy carbon (~55-60 ppm).

  • Signals for the piperazine carbons (~45-55 ppm).

  • A signal for the N-methyl carbon (~45 ppm).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Initiate the instrument's automated shimming protocol to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized based on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.

  • Analysis: Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Optimize Field (Shimming) C->D E Acquire Data (¹H, ¹³C) D->E F Process Raw Data (FT, Phasing) E->F G Assign Peaks & Integrate F->G

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expert Insight: The IR spectrum serves as a rapid qualitative check for key functional groups. The most prominent and diagnostic peaks for this compound will be the strong, characteristic absorptions from the nitro (NO₂) group. The presence of these bands, along with signals for the aromatic ring and C-O ether linkage, provides strong evidence for the proposed structure.

Expected Characteristic IR Absorption Bands:

  • Aromatic C-H Stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H Stretch: ~2800-3000 cm⁻¹

  • Asymmetric NO₂ Stretch: ~1500-1550 cm⁻¹ (strong)

  • Symmetric NO₂ Stretch: ~1330-1370 cm⁻¹ (strong)

  • Aromatic C=C Bends: ~1450-1600 cm⁻¹

  • C-O (Aryl Ether) Stretch: ~1200-1275 cm⁻¹

  • C-N Stretch: ~1180-1360 cm⁻¹

  • Instrument Background: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.

Expert Insight: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula. For this compound (C₁₂H₁₇N₃O₃), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 252.1343. Observing this ion with high mass accuracy (typically <5 ppm error) provides definitive confirmation of the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and compare its measured m/z value to the theoretical value.

MS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Prepare Dilute Solution B Infuse into Ion Source (ESI) A->B C Generate Ions B->C D Separate by m/z (Mass Analyzer) C->D E Detect Ions D->E F Generate Mass Spectrum E->F G Identify Molecular Ion Peak F->G

Caption: Workflow for mass spectrometric analysis.

Thermal and Solubility Properties

Melting Point

The melting point of a crystalline solid is a critical physical constant used to assess its purity. A pure compound typically exhibits a sharp melting range (0.5-1.0 °C), whereas impurities tend to depress and broaden this range. While the specific melting point for this compound is not widely published, related 4-nitrophenylpiperazine derivatives often exhibit melting points in the range of 170-190 °C.[2]

  • Sample Preparation: Finely powder a small amount of the dry solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool.

  • Controlled Heating: Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point.

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Record Range: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

MP_Workflow A Pack Capillary Tube B Place in Calibrated Apparatus A->B C Heat at Controlled Rate (1-2 °C/min) B->C D Observe Phase Transition C->D E Record Start and End Temperatures D->E

Caption: Workflow for melting point determination.

Solubility

Understanding a compound's solubility is essential for its use in biological assays, formulation development, and as a reagent in chemical reactions. Based on its structure, this compound is a moderately polar molecule with both hydrophobic (nitrophenyl) and hydrophilic (piperazine) character.

Expected Solubility Profile:

  • High Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.

  • Low/Insoluble: Water, Hexanes.

  • Preparation: Add approximately 1-2 mg of the compound to a small test tube or vial.

  • Solvent Addition: Add 0.5 mL of the test solvent.

  • Observation: Agitate the mixture vigorously for 30-60 seconds.

  • Classification: Observe the mixture. Classify as "soluble" if a clear solution forms, "partially soluble" if some solid remains, or "insoluble" if the solid does not appear to dissolve.

  • Heating (Optional): Gently warm the mixture to see if solubility increases with temperature.

Conclusion

The physical characterization of this compound relies on a suite of standard analytical techniques. Its identity and structure are definitively confirmed through a combination of NMR spectroscopy and high-resolution mass spectrometry, while IR spectroscopy provides rapid verification of key functional groups. The melting point serves as a crucial indicator of purity. A comprehensive understanding of these characteristics, and the protocols used to determine them, is fundamental for any researcher utilizing this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • PrepChem. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • MOLBASE. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2.
  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.
  • Home Sunshine Pharma. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7.
  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine.
  • NIST WebBook. 1-(4-Nitrophenyl)piperazine.
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Ambinter. 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1).
  • SpectraBase. piperazine, 1-[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]-4-(4-nitrophenyl)-.
  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed Central. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...

Sources

The Strategic Role of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a key building block in contemporary medicinal chemistry. This document will delve into its synthesis, characterization, and critical applications, offering field-proven insights into its strategic importance in the development of targeted therapeutics.

Introduction: A Pivotal Intermediate in Targeted Therapy

This compound has emerged as a crucial starting material in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, comprising a substituted nitrophenyl ring linked to a methylpiperazine moiety, make it a versatile scaffold for the development of kinase inhibitors and other targeted therapies. The presence of the nitro group allows for facile chemical modification, most notably its reduction to an aniline derivative, which serves as a key handle for subsequent coupling reactions. This guide will provide a detailed exploration of the synthesis and utility of this important intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
CAS Number 761440-26-0
Appearance Solid
Purity Typically ≥98%
Analytical Characterization: A Predictive Approach

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most downfield, likely a doublet. The other two protons will appear as a doublet and a doublet of doublets.

  • Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.9 ppm.

  • Piperazine Protons (8H): Two broad multiplets are expected for the methylene protons of the piperazine ring, typically in the regions of δ 3.2-3.4 ppm and δ 2.5-2.7 ppm.

  • N-Methyl Protons (3H): A singlet corresponding to the methyl group on the piperazine nitrogen will likely appear around δ 2.3-2.4 ppm.

Predicted ¹³C NMR Spectral Data:

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro and methoxy groups will be the most deshielded.

  • Methoxy Carbon (1C): A signal around δ 56 ppm is predicted.

  • Piperazine Carbons (4C): Two signals for the piperazine ring carbons are expected in the range of δ 45-55 ppm.

  • N-Methyl Carbon (1C): A signal for the methyl carbon is anticipated around δ 46 ppm.

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies include:

  • N-O Stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹.

  • C-O Stretching (methoxy group): A strong band around 1250 cm⁻¹.

  • C-H Stretching (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.

  • C-N Stretching: Bands in the region of 1100-1300 cm⁻¹.

Synthesis Methodology: A Focus on Nucleophilic Aromatic Substitution

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This well-established reaction class is ideal for coupling nucleophiles, such as amines, to electron-deficient aromatic rings.

The Causality Behind the Synthetic Strategy

The choice of an SNA reaction is dictated by the electronic nature of the starting materials. The phenyl ring of the electrophile is "activated" by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂). This activation polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-Halogeno-3-methoxy-4-nitrobenzene (Electrophile) F This compound A->F SNA Reaction B 1-Methylpiperazine (Nucleophile) B->F C Base (e.g., K₂CO₃, Et₃N) C->F D Solvent (e.g., DMF, DMSO) D->F E Heat E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Procedure)

While a specific protocol for the title compound is not widely published, the following detailed procedure for a closely related analog, an intermediate in the synthesis of the kinase inhibitor ASP3026, provides a robust and validated template.

Reaction: Synthesis of a 1-(nitrophenyl)piperazine derivative via SNA.

Step 1: Reactant Charging

  • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.1 eq) and a base, typically potassium carbonate (K₂CO₃) (1.2 eq).

Step 2: Reaction Execution

  • Heat the reaction mixture to 80 °C and stir for 15 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the resulting solid and wash thoroughly with water to remove any inorganic salts and residual solvent.

  • Dry the solid under vacuum to yield the crude this compound.

Step 4: Purification (if necessary)

  • If required, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Application as a Starting Material in Drug Synthesis

The primary utility of this compound lies in its role as a precursor to more complex molecules with therapeutic potential. The nitro group is the key functional handle that enables its elaboration into a variety of drug scaffolds.

The Gateway Reaction: Reduction of the Nitro Group

The most common and critical transformation of this compound is the reduction of the nitro group to an amine. This creates a nucleophilic aniline derivative that can readily participate in a wide range of coupling reactions.

G A This compound C 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline A->C Reduction B Reducing Agent (e.g., H₂, Pd/C; SnCl₂; Fe/HCl) B->C D Further Elaboration into Active Pharmaceutical Ingredients (APIs) C->D Coupling Reactions

Caption: Transformation of the nitro-intermediate to the key aniline building block.

Case Study: Synthesis of the ALK Inhibitor ASP3026

A prominent example of the utility of this compound is in the synthesis of ASP3026, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer.

Step-by-Step Synthesis of the Aniline Intermediate for ASP3026:

Step 1: Synthesis of the Nitro-Precursor

  • As described in the analogous procedure in section 3.2, 1-fluoro-2-methoxy-4-nitrobenzene is reacted with the appropriate piperazine derivative to yield the corresponding 1-(3-methoxy-4-nitrophenyl)piperazine intermediate.

Step 2: Reduction to the Aniline

  • To a solution of the 1-(3-methoxy-4-nitrophenyl)piperazine derivative in ethanol, 10% palladium on carbon (Pd/C) is added as a catalyst.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for several hours until the reaction is complete.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired 2-methoxy-4-(4-methylpiperazin-1-yl)aniline.

This aniline is then further elaborated through a series of coupling reactions to afford the final ASP3026 drug molecule.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Versatile and Indispensable Building Block

This compound is a testament to the importance of well-designed starting materials in the efficiency and success of drug discovery programs. Its straightforward synthesis via nucleophilic aromatic substitution and the versatility of its nitro group for further chemical transformations make it an invaluable tool for medicinal chemists. The insights provided in this guide underscore its strategic importance and offer a practical framework for its effective utilization in the synthesis of next-generation therapeutics.

References

  • Iikubo, K., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin, 66(3), 251-262. [Link]

The Strategic Role of the Nitrophenylpiperazine Scaffold: A Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, a heterocyclic compound of interest in contemporary drug discovery. While direct literature on this specific molecule is emerging, its structural motifs—the nitrophenyl group, the methoxy substituent, and the N-methylpiperazine core—are well-established pharmacophores. By dissecting the roles of these components and drawing insights from closely related analogs, we can construct a robust framework for its synthesis, potential applications, and the experimental workflows required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

The Piperazine Core in Drug Design: A Foundation of Versatility

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its prevalence stems from a combination of favorable physicochemical properties. The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Furthermore, the piperazine ring is typically protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets. The N-methyl substituent, as seen in our target molecule, often improves metabolic stability and brain penetration, which is particularly relevant for central nervous system (CNS) targets.

The addition of an aromatic ring, in this case, a nitrophenyl group, to the piperazine core is a common strategy to introduce specific interactions with target proteins, such as pi-stacking or hydrogen bonding. The nitro group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, on the phenyl ring significantly influence the electronic properties of the molecule, which can be critical for target engagement.

Synthesis and Chemical Characterization

The synthesis of this compound can be achieved through standard organic chemistry methodologies. A common and efficient approach is the nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

Synthetic Workflow Reactant1 1-Fluoro-3-methoxy-4-nitrobenzene Reaction S N Ar Reaction Reactant1->Reaction Reactant2 1-Methylpiperazine Reactant2->Reaction Base K2CO3 Base->Reaction Base Solvent DMF Solvent->Reaction Solvent Product This compound Workup Aqueous Workup & Purification Reaction->Workup Crude Product Workup->Product Purified Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via SNAr
  • Reaction Setup: To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add 1-methylpiperazine (1.2 eq) and potassium carbonate (K2CO3, 2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H15N3O3
Molecular Weight237.26 g/mol
AppearanceSolid (predicted)
InChI KeyHPFKHBWFRKOXLW-UHFFFAOYSA-N

Potential Roles in Medicinal Chemistry

While direct biological data for this compound is not extensively published, the structural motifs present suggest several potential therapeutic applications. The N-methylpiperazine moiety is a common feature in CNS-active drugs.[2] Furthermore, various piperazine derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3]

Hypothesized Biological Targets and Therapeutic Areas

Based on the known activities of structurally related compounds, we can hypothesize the following potential applications:

Table 2: Hypothesized Biological Targets and Therapeutic Areas

Potential Biological TargetTherapeutic AreaRationale based on Analogs
Dopamine Receptors (e.g., D2, D3) Schizophrenia, Parkinson's DiseaseArylpiperazines are classic dopamine receptor ligands.
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Depression, AnxietyMany antidepressants and anxiolytics contain the arylpiperazine scaffold.
Monoamine Oxidase (MAO) Depression, Neurodegenerative DiseasesN-methyl-piperazine chalcones have shown MAO-B inhibitory activity.[2]
Kappa Opioid Receptors Pain, AddictionN-substituted hydroxyphenylpiperazines are known opioid receptor antagonists.[4]
Inflammatory Enzymes (e.g., COX, LOX) Inflammation, PainNitrophenyl derivatives have been explored as multi-target anti-inflammatory agents.[5]

A Framework for Biological Evaluation: From Synthesis to Screening

The exploration of a novel compound like this compound in a drug discovery program follows a logical and iterative process.

General Drug Discovery Workflow

Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis & Purification Screening Primary Biological Screening Synthesis->Screening Test Compound SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit Identification SAR->Synthesis Lead Optimization ADMET In Vitro & In Vivo ADMET SAR->ADMET Lead Candidate Efficacy Animal Models of Disease ADMET->Efficacy Candidate Selection

Caption: A generalized workflow for drug discovery and development.

Detailed Experimental Protocol: In Vitro Receptor Binding Assay (Example: Dopamine D2 Receptor)

This protocol provides a representative example of how to assess the affinity of this compound for a specific G-protein coupled receptor.

  • Membrane Preparation: Obtain cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a known high-affinity radioligand for the D2 receptor, such as [3H]-Spiperone.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the test compound (this compound) to different wells.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist, e.g., haloperidol).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothesized Mechanism of Action: A GPCR Interaction Model

Given the prevalence of arylpiperazines as GPCR ligands, a plausible mechanism of action for this compound involves its interaction with a transmembrane receptor, potentially modulating downstream signaling pathways.

Potential GPCR Signaling Pathway

GPCR Signaling Compound This compound Receptor Extracellular G-Protein Coupled Receptor (GPCR) Intracellular Compound->Receptor:f0 Binding G_Protein G-Protein (αβγ) Receptor:f2->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A hypothetical GPCR signaling pathway modulated by the compound.

Conclusion and Future Directions

This compound represents a chemical entity with significant, albeit underexplored, potential in medicinal chemistry. Its synthesis is straightforward, and its structural components are hallmarks of successful therapeutic agents, particularly in the realm of CNS disorders. The true value of this compound will be unlocked through systematic biological screening against a panel of relevant targets, guided by the principles of analog-based drug design. The experimental frameworks provided in this guide offer a clear path forward for researchers to elucidate its pharmacological profile and potentially develop novel therapeutics. Future work should focus on the synthesis and screening of a library of analogs to establish clear structure-activity relationships, followed by in-depth preclinical evaluation of the most promising candidates.

References

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]
  • Mol-Instincts. 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). [Link]
  • Darshan Healthcare pvt ltd. 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
  • JIGS Chemical Limited. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. [Link]
  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
  • ChemUniverse. This compound. [Link]
  • ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. [Link]
  • National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
  • PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]
  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. The structure of this document is designed to provide a logical and in-depth exploration of the compound, moving from fundamental identification to practical application and safety considerations.

Section 1: Compound Identification and Overview

This compound belongs to the broad class of arylpiperazine compounds. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous biologically active molecules that interact with various receptors, particularly in the central nervous system (CNS).[1] The subject compound is a functionalized arylpiperazine characterized by a methoxy and a nitro group on the phenyl ring. The nitro group, being a potent electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and serves as a crucial synthetic handle for further molecular elaboration.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound -
CAS Number 761440-26-0 [2][3]
InChI Key MKTFAOFIZMORTQ-UHFFFAOYSA-N [2]
InChI String InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-11(15(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3 [2]
SMILES COC1=CC(=CC=C1=O)N1CCN(C)CC1 [3]

| Synonyms | 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine, 2-methoxy-4-(4-methylpiperazin-1-yl)phenylazinic acid |[2] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data available for this compound are summarized below.

Table 2: Physicochemical Data

Property Value Source
Molecular Formula C₁₂H₁₇N₃O₃ [2][3]
Molecular Weight 251.28 g/mol [2][3]
Physical Form Solid [2]
Purity ≥95-98% (as commercially available) [2][3]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol; slightly soluble in water. [4]

| Storage | Store at 2-8°C in a cool, dry place away from light and moisture. |[3][4] |

Section 3: Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this exact molecule are not widely published, a highly plausible and efficient route is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is standard for coupling amines to electron-deficient aromatic rings.[5]

Retrosynthetic Analysis and Proposed Synthesis

The key disconnection for the synthesis of the target molecule is the C-N bond between the aromatic ring and the piperazine nitrogen. The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[6] A suitable starting material is an activated nitrobenzene, such as 1-fluoro-3-methoxy-4-nitrobenzene, which reacts with N-methylpiperazine. The fluorine atom is an excellent leaving group for this type of transformation.[5][6]

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product A 1-Fluoro-3-methoxy-4-nitrobenzene C SNAг Reaction A->C B N-Methylpiperazine B->C D Aqueous Workup C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Column Chromatography D->E Crude Product F 1-(3-Methoxy-4-nitrophenyl)- 4-methylpiperazine E->F Purified Product

Caption: Proposed workflow for the synthesis of the target compound via SNAr.

Experimental Protocol: SNAr Synthesis

This protocol is a generalized procedure based on established methods for similar transformations.[7][8]

  • Reaction Setup: To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added N-methylpiperazine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq).

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Microwave-assisted heating can often accelerate this type of reaction.[9]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine to remove the solvent and inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.

  • Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy).

Section 4: Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but serves as a valuable intermediate and building block for the synthesis of more complex molecules with potential pharmacological activity.

Role as a Chemical Intermediate

The most significant feature for synthetic utility is the nitro group. It can be readily and selectively reduced to an aniline (amino group) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This transformation opens up a vast chemical space for further derivatization. The resulting aniline is a versatile nucleophile that can participate in a wide array of reactions, including:

  • Amide bond formation (acylation)

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization reactions

  • Formation of heterocyclic rings

This versatility makes the parent compound a strategic precursor in the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.[5]

Derivatization_Pathway A 1-(3-Methoxy-4-nitrophenyl)- 4-methylpiperazine B Reduction (e.g., H₂, Pd/C) A->B C 1-(4-Amino-3-methoxyphenyl)- 4-methylpiperazine B->C D Amide Library C->D Acyl Halides / Carboxylic Acids E Sulfonamide Library C->E Sulfonyl Halides F Other Derivatives C->F Various Electrophiles

Caption: Synthetic utility via nitro group reduction and subsequent derivatization.

Pharmacological Potential of the Scaffold

The nitrophenylpiperazine scaffold is a recurring motif in compounds designed as inhibitors of various enzymes or as receptor ligands. For instance, recent studies have explored nitrophenylpiperazine derivatives as potential tyrosinase inhibitors for applications in cosmetics and medicine.[10][11] Other research has investigated the antimicrobial activities of related N-phenylpiperazine compounds.[12] The core structure provides a rigid framework that can be precisely decorated with functional groups to optimize interactions with biological targets.

Section 5: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care by trained personnel. While a specific Material Safety Data Sheet (MSDS) is not universally available, a hazard assessment can be made based on its structural components: aromatic nitro compounds and piperazines.

  • Aromatic Nitro Compounds: These are known to be toxic and can be absorbed through the skin. A primary health hazard is cyanosis, with chronic exposure potentially leading to anemia.[13]

  • Piperazines: This class of compounds can cause skin and respiratory irritation and may lead to sensitization or allergic reactions with repeated exposure.[14][15]

Table 3: General GHS Hazard Information (Anticipated)

Hazard Class GHS Statement Code Description
Acute Toxicity, Oral H302 Harmful if swallowed[16]
Skin Irritation H315 Causes skin irritation[14]
Eye Irritation H319 Causes serious eye irritation[14]
Specific Target Organ Toxicity H335 May cause respiratory irritation[14]

| Aquatic Hazard, Long-Term | H411 | Toxic to aquatic life with long lasting effects[16] |

Recommended Safety Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[13][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.

Section 6: References

  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]

  • ChemBK. Piperazine, 1-(3-methoxy-4-nitrophenyl)-4-methyl-. [Link]

  • Rakhshani-moghadam, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]

  • ResearchGate. (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry. [Link]

  • PubMed. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

  • Shaik, A. B., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.

  • MolPort. 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • JIGS Chemical Limited. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry. The protocol herein is based on the principles of nucleophilic aromatic substitution (SNAr), a robust and widely applicable reaction for the formation of aryl-piperazine linkages. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, and expected analytical characterization data. The information is curated to provide researchers with the necessary details to replicate this synthesis and to understand the critical parameters for success.

Introduction

Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of biological activities.[1] Their prevalence stems from the unique physicochemical properties conferred by the piperazine ring, including its ability to modulate aqueous solubility and its basic nitrogen atoms that can be readily functionalized to fine-tune pharmacokinetic and pharmacodynamic profiles. The introduction of a substituted phenyl ring to the piperazine nucleus, as in the case of this compound, creates a scaffold with significant potential for further chemical elaboration and biological screening.

The synthesis of N-arylpiperazines is most commonly achieved through nucleophilic aromatic substitution (SNAr).[2][3] This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group.[2][3] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution reaction.[2][3] In the synthesis of the title compound, the nitro group at the 4-position of the phenyl ring plays this crucial activating role.

Synthesis of this compound

The proposed synthesis proceeds via a nucleophilic aromatic substitution reaction between 1-chloro-3-methoxy-4-nitrobenzene and N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of N-methylpiperazine.

Reaction Scheme

Synthesis_of_this compound Synthesis of this compound cluster_reaction SNAr Reaction reactant1 1-chloro-3-methoxy-4-nitrobenzene plus + reactant2 N-methylpiperazine product This compound reactant2->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-chloro-3-methoxy-4-nitrobenzene≥98%Commercially availableStarting material
N-methylpiperazine≥99%Commercially availableNucleophile
Potassium carbonate (K2CO3)Anhydrous, ≥99%Commercially availableBase
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableSolvent
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction and chromatography
HexaneACS gradeCommercially availableFor chromatography
Saturated sodium bicarbonate solutionPrepared in-houseFor work-up
Brine (saturated NaCl solution)Prepared in-houseFor work-up
Anhydrous sodium sulfate (Na2SO4)Commercially availableDrying agent
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-chloro-3-methoxy-4-nitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

Physical Properties
PropertyExpected Value
Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
Appearance Yellowish solid
Solubility Soluble in chloroform, dichloromethane, and methanol
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ):

  • Aromatic Protons:

    • δ 7.8-8.0 (d, 1H, Ar-H ortho to NO₂)

    • δ 6.8-7.0 (dd, 1H, Ar-H ortho to OMe and meta to NO₂)

    • δ 6.7-6.9 (d, 1H, Ar-H meta to OMe and ortho to piperazine)

  • Piperazine Protons:

    • δ 3.2-3.4 (t, 4H, -N(CH₂)-)

    • δ 2.5-2.7 (t, 4H, -N(CH₂)-)

  • Methoxy and Methyl Protons:

    • δ 3.9 (s, 3H, -OCH₃)

    • δ 2.3 (s, 3H, -NCH₃)

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ):

  • Aromatic Carbons:

    • δ 155-157 (C-OMe)

    • δ 140-142 (C-NO₂)

    • δ 138-140 (C-N piperazine)

    • δ 125-127 (CH ortho to NO₂)

    • δ 115-117 (CH meta to OMe)

    • δ 110-112 (CH ortho to OMe)

  • Piperazine Carbons:

    • δ 54-56 (-N(CH₂)-)

    • δ 48-50 (-N(CH₂)-)

  • Methoxy and Methyl Carbons:

    • δ 56-58 (-OCH₃)

    • δ 45-47 (-NCH₃)

FTIR (KBr, cm⁻¹):

  • Aromatic C-H stretch: 3100-3000

  • Aliphatic C-H stretch: 2950-2800

  • C=C aromatic stretch: 1600-1580, 1500-1450

  • Asymmetric N-O stretch (NO₂): 1520-1500

  • Symmetric N-O stretch (NO₂): 1350-1330

  • C-O-C stretch (methoxy): 1250-1200

  • C-N stretch: 1150-1100

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: m/z 252.13

Applications in Drug Development

Arylpiperazine moieties are integral to a multitude of pharmacologically active compounds. The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. This allows for the generation of a diverse library of compounds for screening against various biological targets. The methoxy group can also be a site for modification, for instance, through demethylation to a phenol, providing another handle for derivatization.

Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Heating and Stirring (80-100 °C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching and Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, FTIR) E->F

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Piperazinyl Acetophenones via Nucleophilic Substitution.
  • M. C. A. M. Van der Mey, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • Chemistry LibreTexts. (2022). 16.
  • CymitQuimica. This compound.
  • S. R. B. K. R. S. S. B. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubChem. 1-(4-Nitrophenyl)piperazine.
  • ResearchGate. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?
  • P. K. T. M. et al. (2017). Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. PMC - NIH.
  • ChemicalBook. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.
  • P. M. D. et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • V. K. R. et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Chemistry LibreTexts. (2025). 3.
  • A. A. et al. (2025). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • ResearchGate. (2023). The medicinal chemistry of piperazines: A review.
  • J. C. et al. (2019).
  • ResearchGate. (2023). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...
  • ResearchGate. (2023). 1-(2,5- dimethoxy-4-nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
  • ResearchGate. (2012). 1-Chloro-2-methyl-3-nitrobenzene.
  • J. P. P. S. (2021).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity and accurate quantification critical for drug development and quality control. The described method is suitable for routine quality assessment, impurity profiling, and stability testing. The protocol has been developed with consideration for authoritative guidelines on analytical procedure validation, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Analytical Imperative

This compound serves as a crucial building block in medicinal chemistry. The presence of a nitrophenyl group, a common pharmacophore and a reactive moiety for further chemical transformations, necessitates stringent control over its purity. Potential impurities, arising from starting materials or side reactions during synthesis, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

The synthesis of related nitrophenylpiperazine derivatives often involves the reaction of a substituted nitrophenyl halide with a piperazine derivative.[5][6] For instance, a plausible synthesis route for the title compound could involve the reaction of 4-chloro-2-methoxy-1-nitrobenzene with 1-methylpiperazine. Consequently, potential impurities could include unreacted starting materials and isomers formed during the synthesis. A robust analytical method must be able to resolve the main component from these and any potential degradants.

This application note provides a comprehensive, step-by-step protocol for an HPLC method that ensures the necessary specificity, linearity, accuracy, and precision for the analysis of this compound, in line with the principles outlined in ICH and USP guidelines.[1][2][3][4][7][8][9][10][11][12]

Method Development: Rationale and Optimization

The physicochemical properties of this compound (Molecular Weight: 251.29 g/mol , predicted to be a solid at room temperature) guided the selection of a reverse-phase chromatographic mode. The presence of the aromatic nitro group provides a strong chromophore, making UV detection a suitable and sensitive choice.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase was selected due to its versatility and proven efficacy in retaining and separating moderately polar to nonpolar compounds like the target analyte. The hydrophobic C18 chains interact with the nonpolar regions of the molecule, while the polar functionalities (methoxy, nitro, and piperazine groups) allow for modulation of retention through the composition of the mobile phase.

Mobile Phase and Detection Wavelength

A mobile phase consisting of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and elution strength.[13] A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic piperazine moiety, thereby ensuring consistent retention times. The pH is adjusted to slightly acidic conditions to promote the protonation of the piperazine nitrogen, which can lead to better peak shape by minimizing interactions with residual silanols on the stationary phase.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
MaterialGradeSupplier
This compoundReference Standard (>99.5%)Sigma-Aldrich or equivalent
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical Reagent GradeMerck or equivalent
Orthophosphoric Acid (H₃PO₄)85%, Analytical GradeVWR Chemicals or equivalent
WaterHPLC Grade/DeionizedIn-house purification system
Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) (45:55, v/v).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm
Run Time 15 minutes
Preparation of Solutions

Mobile Phase (1 L):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Combine 550 mL of the prepared buffer with 450 mL of acetonitrile.

  • Degas the final mobile phase by sonication or helium sparging before use.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample to be tested to achieve a final concentration of 100 µg/mL.

  • Prepare the solution in a volumetric flask of suitable size using the mobile phase as the diluent.

System Suitability and Method Validation

To ensure the reliability and validity of the analytical results, the system must meet predefined performance criteria as outlined in USP General Chapter <621>.[7][8][9][10][11]

System Suitability Criteria

Inject the standard solution six times and evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column in separating components.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system.
Validation Parameters (as per ICH Q2(R2))

The method should be validated to demonstrate its suitability for the intended purpose.[1][2][3][4][12]

ParameterSummary of Procedure and Expected Results
Specificity Analyze a blank (mobile phase), a placebo (if applicable), the standard, and a spiked sample. The peak for the analyte should be free from interference at its retention time.
Linearity Prepare a series of at least five concentrations (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).
Robustness Deliberately vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, mobile phase composition ± 2%) and assess the impact on the results. The system suitability criteria should still be met.

Workflow and Data Presentation

The overall analytical workflow is depicted in the following diagram:

Caption: HPLC analytical workflow from preparation to data analysis.

Expected Results

Under the specified conditions, a sharp, well-defined peak for this compound is expected with a retention time of approximately 6.5 minutes.

ParameterExpected Value
Retention Time (RT) ~ 6.5 min
Tailing Factor ~ 1.1
Theoretical Plates > 5000
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.5%
Precision (RSD%) < 1.0%

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method's performance, governed by stringent system suitability criteria and validated according to ICH guidelines, ensures its suitability for use in a regulated quality control environment. The specificity of the method makes it ideal for impurity profiling and stability studies, providing confidence in the quality of this critical pharmaceutical intermediate.

References

  • United States Pharmacopeia.
  • Agilent Technologies. (2022).
  • U.S. Pharmacopeia.
  • BioGlobaX.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • SIELC Technologies. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024).
  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025).
  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Sigma-Aldrich. 1-(3-Methoxy-4-nitrophenyl)piperazine.
  • PubMed. (2013).
  • Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Journal of Chemical and Pharmaceutical Research. (2012).

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of small organic molecules.[1][2] This application note provides a detailed guide to the acquisition, processing, and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the compound 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine . As a substituted phenylpiperazine, this molecule possesses distinct structural features that are clearly resolved by modern NMR techniques. We present a systematic workflow, from sample preparation to the complete assignment of ¹H and ¹³C chemical shifts, supported by predicted data and correlations observed in analogous structures. The methodologies described herein are designed to serve as a robust protocol for researchers engaged in the synthesis, characterization, and quality control of this and related compounds in medicinal chemistry and drug development.

Introduction

This compound (CAS 761440-26-0) is a substituted phenylpiperazine derivative. The phenylpiperazine scaffold is a common motif in a wide range of biologically active compounds, making its structural characterization crucial. NMR spectroscopy provides unparalleled insight into molecular structure, allowing for the precise mapping of atomic connectivity and chemical environments.[1]

This guide offers a comprehensive protocol for the complete NMR spectral assignment of the title compound. We will cover:

  • 1D NMR Spectroscopy: ¹H and ¹³C{¹H} NMR for initial assessment of proton and carbon environments.

  • 2D NMR Spectroscopy: Including COSY, HSQC, and HMBC experiments to establish connectivity and finalize assignments.[2][3]

  • Data Interpretation: A step-by-step analysis of the expected spectral features based on established principles and data from structurally related molecules.[4][5]

The workflow is designed to be self-validating, ensuring high confidence in the final structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Environment) C13_NMR ¹³C{¹H} NMR (Carbon Count & Type) H1_NMR->C13_NMR Initial Assessment COSY ¹H-¹H COSY (Proton-Proton Coupling) C13_NMR->COSY Define Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Connect Fragments & Quaternary Carbons Structure Final Structure Elucidation HMBC->Structure

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Spectrometer Parameters (Example)
  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

ExperimentPulse ProgramSpectral Width (ppm)Acquisition Time (s)Relaxation Delay (s)Number of Scans
¹H NMR zg30124216
¹³C{¹H} NMR zgpg30240121024
¹H-¹H COSY cosygpqf12 x 120.228
¹H-¹³C HSQC hsqcedetgpsp12 x 2400.1216
¹H-¹³C HMBC hmbcgpndqf12 x 2400.2232

Predicted NMR Data and Interpretation

The following spectral data are predicted based on established chemical shift principles and analysis of similar structures, such as 1-Methyl-4-(4-nitrophenyl)piperazine. [6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~7.85d, J ≈ 8.5 Hz1HH5Located ortho to the strongly electron-withdrawing nitro group (-NO₂) and para to the piperazine nitrogen, resulting in a significant downfield shift. Coupled only to H6.
~6.65dd, J ≈ 8.5, 2.0 Hz1HH6Ortho to the piperazine nitrogen and meta to the -NO₂ group. Experiences coupling from both H5 and H2.
~6.50d, J ≈ 2.0 Hz1HH2Ortho to both the methoxy (-OCH₃) and piperazine nitrogen groups. The small coupling constant is characteristic of a four-bond meta-coupling to H6.
~3.90s3HH10 (-OCH₃)A singlet in the typical region for methoxy protons attached to an aromatic ring.
~3.25t, J ≈ 5.0 Hz4HH2', H6'Protons on the piperazine ring adjacent to the aromatic ring nitrogen. The chemical shift is influenced by the aromatic system. Appears as a triplet due to coupling with adjacent CH₂ protons (H3', H5').
~2.60t, J ≈ 5.0 Hz4HH3', H5'Protons on the piperazine ring adjacent to the N-methyl nitrogen. Less deshielded than H2'/H6'. Appears as a triplet due to coupling with H2'/H6'.
~2.40s3HH7' (-NCH₃)A sharp singlet characteristic of a methyl group attached to a nitrogen atom.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Interpretation
~155.5C1Aromatic carbon attached to the piperazine nitrogen, deshielded by the nitrogen atom.
~150.0C3Aromatic carbon bearing the methoxy group. Deshielded by the electronegative oxygen.
~139.0C4Aromatic carbon attached to the nitro group. Its signal is often broadened or of lower intensity due to the quadrupolar nature of the nitrogen atom.
~126.5C5Aromatic CH carbon ortho to the nitro group.
~108.0C6Aromatic CH carbon.
~100.0C2Aromatic CH carbon ortho to two electron-donating groups (piperazine and methoxy), resulting in a significant upfield shift.
~56.0C10 (-OCH₃)Typical chemical shift for a methoxy carbon.
~55.0C3', C5'Carbons of the piperazine ring adjacent to the N-methyl group.
~49.0C2', C6'Carbons of the piperazine ring adjacent to the aromatic ring.
~46.0C7' (-NCH₃)N-methyl carbon signal.
2D NMR Correlation Analysis
  • ¹H-¹H COSY:

    • A strong cross-peak will be observed between the aromatic protons H5 (δ ~7.85) and H6 (δ ~6.65), confirming their ortho relationship.

    • A weaker cross-peak between H6 (δ ~6.65) and H2 (δ ~6.50) would confirm their meta-coupling.

    • A clear correlation between the two sets of piperazine protons (H2'/H6' at δ ~3.25 and H3'/H5' at δ ~2.60) will be visible, confirming the piperazine ring spin system.

  • ¹H-¹³C HSQC:

    • This experiment will definitively link each proton signal to its directly attached carbon, validating the assignments in the tables above. For example, the proton at δ ~7.85 will show a correlation to the carbon at δ ~126.5 (C5).

  • ¹H-¹³C HMBC:

    • This is the key experiment for connecting the molecular fragments. [3] * Aromatic-Piperazine Link: The piperazine protons H2'/H6' (δ ~3.25) should show a correlation to the aromatic carbons C1 (~155.5 ppm) and C2 (~100.0 ppm), confirming the attachment point.

    • Methoxy Group: The methoxy protons H10 (δ ~3.90) will show a strong correlation to C3 (~150.0 ppm).

    • N-Methyl Group: The methyl protons H7' (δ ~2.40) will correlate to the adjacent piperazine carbons C3'/C5' (~55.0 ppm).

    • Quaternary Carbons: HMBC is crucial for assigning the quaternary carbons (C1, C3, C4). For instance, proton H2 will show correlations to C4 and C6, while proton H5 will show correlations to C1 and C3.

Conclusion

By employing a systematic combination of 1D and 2D NMR experiments, a complete and unambiguous structural verification of this compound can be achieved. [2]The predicted data and interpretation strategy outlined in this application note provide a robust framework for researchers. The causality behind experimental choices, from solvent selection to the specific 2D experiments, is grounded in the need to resolve specific structural questions, ensuring a self-validating and scientifically sound characterization process.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Claridge, T. D. W., et al. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Kwiecień, A., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • Claridge, T. D. W., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]
  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. [Link]

Sources

Application Notes and Protocols for Mass Spectrometry of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a piperazine derivative of interest in medicinal chemistry and drug development.[1] As with many pharmacologically relevant molecules, a comprehensive understanding of its physicochemical properties is paramount for its development and quality control. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation, molecular weight determination, and quantitative analysis of such compounds.[1][2]

These application notes provide a detailed guide for the mass spectrometric analysis of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the rationale behind experimental choices to ensure data integrity and reproducibility.

Chemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₇N₃O₃[3]
Molecular Weight251.28 g/mol [3]
CAS Number761440-26-0[3]

Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful and widely used technique for the analysis of piperazine derivatives in various matrices.[4] It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole liquid chromatograph-mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[4]

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards of appropriate concentrations (e.g., 1, 10, 100, 1000 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 column with polar endcapping is a suitable choice for the separation of piperazine derivatives.[4] A common dimension is 150 mm x 2.0 mm with 4 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for piperazine derivatives.[2]

  • Ion Source Temperature: 350 °C.

  • Nebulizing Gas Flow: 3 L/min (Nitrogen).

  • Drying Gas Flow: 10 L/min (Nitrogen).

  • DL Temperature: 250 °C.

  • Heat Block Temperature: 400 °C.

  • Scan Type: Full scan (Q1 Scan) and Product Ion Scan (MS/MS).

  • Scan Range (Full Scan): m/z 50-500.

  • Precursor Ion (for MS/MS): m/z 252.1 (corresponding to [M+H]⁺).

  • Collision Energy: Optimize the collision energy to obtain characteristic fragment ions. A starting point of 10-30 eV is recommended.

Data Analysis and Expected Results

Full Scan Analysis: In the full scan mode, the protonated molecule [M+H]⁺ of this compound is expected at a mass-to-charge ratio (m/z) of 252.1.

MS/MS Analysis and Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[1] For this compound, the fragmentation is expected to occur at the piperazine ring and the bonds connecting the substituents.

Proposed Fragmentation Pathway: The protonated molecule at m/z 252.1 will likely undergo collision-induced dissociation (CID) to yield several characteristic product ions. The fragmentation behavior of nitroaromatic compounds often involves the loss of NO₂ or NO.[5]

fragmentation M [M+H]⁺ m/z 252.1 F1 m/z 206.1 [M+H-NO₂]⁺ M->F1 - NO₂ F3 m/z 100.1 [C₅H₁₂N₂]⁺ M->F3 Cleavage of Ar-N bond F2 m/z 191.1 [M+H-NO₂-CH₃]⁺ F1->F2 - CH₃ F4 m/z 58.1 [C₃H₈N]⁺ F3->F4 Ring Cleavage

Caption: Proposed MS/MS fragmentation pathway.

Table of Expected Ions:

Ionm/z (calculated)Description
[M+H]⁺252.13Protonated molecular ion
[M+H-NO₂]⁺206.13Loss of the nitro group
[M+H-NO₂-CH₃]⁺191.11Subsequent loss of a methyl group
[C₅H₁₂N₂]⁺100.10N-methylpiperazine fragment
[C₃H₈N]⁺58.07Fragment from the piperazine ring

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While LC-MS is generally preferred for piperazine derivatives due to their polarity, GC-MS can also be employed, often requiring derivatization to enhance volatility.[1]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a volatile solvent like methanol or acetonitrile.[1]

  • To increase volatility, derivatization with an agent such as trifluoroacetic anhydride can be performed.[1]

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C.[1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is typically used.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[1]

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.[1]

  • Scan Range: m/z 40-500.[1]

Data Analysis and Expected Fragmentation

Under EI, this compound will undergo more extensive fragmentation compared to ESI. The molecular ion peak may be less abundant. The fragmentation will be dominated by cleavage of the piperazine ring and its substituents.

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Derivatization Derivatization (Optional) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation GC Column Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection MS Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum LibrarySearch Library Comparison/ Fragmentation Interpretation MassSpectrum->LibrarySearch

Caption: General workflow for GC-MS analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the following self-validating measures should be incorporated into the protocols:

  • Internal Standards: The use of a stable isotopically labeled internal standard, if available, can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.[4]

  • Quality Control Samples: Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to monitor the performance of the method.

  • System Suitability Tests: Before running a sequence of samples, perform a system suitability test to ensure the LC-MS or GC-MS system is performing optimally. This may include injecting a standard to check for retention time stability, peak shape, and signal intensity.

  • Method Validation: For quantitative applications, the analytical method should be fully validated according to relevant guidelines (e.g., ICH, FDA), including assessments of linearity, accuracy, precision, selectivity, and stability.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 2006. [Link][6]
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI, 2021. [Link][4]
  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 2003. [Link][7]
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 2003. [Link]
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE, 2024. [Link][2]
  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

Sources

Application Notes and Protocols for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The piperazine scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, demonstrating therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[1] The functionalization of the piperazine ring allows for the fine-tuning of a compound's pharmacological properties. The subject of this guide, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, is a distinct molecule within this class. While direct biological data for this specific compound is limited, the broader family of nitrophenylpiperazine derivatives has been investigated for several biological activities. This document provides a detailed guide for researchers on the potential use of this compound in cell culture, drawing upon the known activities of structurally related compounds to propose experimental frameworks.

Based on published research, nitrophenylpiperazine derivatives have shown promise as tyrosinase inhibitors.[2][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and has applications in the cosmetic industry. Therefore, a primary application explored in this guide is the investigation of this compound as a potential modulator of melanogenesis through tyrosinase inhibition.

Additionally, various N-phenylpiperazine derivatives have been evaluated for their antimicrobial properties, suggesting another avenue of research for this compound.[4]

Compound Information:

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₃CymitQuimica
Molecular Weight 251.28 g/mol CymitQuimica
CAS Number 761440-26-0CymitQuimica
Appearance SolidCymitQuimica
Purity ≥98%CymitQuimica

Postulated Mechanism of Action: Tyrosinase Inhibition

Based on studies of analogous nitrophenylpiperazine compounds, a plausible mechanism of action for this compound is the inhibition of the enzyme tyrosinase.[2][3] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, critical steps in the melanin synthesis pathway.

The proposed inhibitory action could be of a mixed-type, affecting both the free enzyme and the enzyme-substrate complex.[2][3] The nitrophenyl moiety, in conjunction with the piperazine core, may interact with the active site of tyrosinase, potentially through hydrogen bonding and π-π stacking interactions, thereby impeding substrate binding and/or catalytic activity.[2]

Tyrosinase_Inhibition_Pathway cluster_0 Melanocyte cluster_1 Inhibitory Action Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase->DOPA Catalysis Tyrosinase->Dopaquinone Catalysis Compound 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine Compound->Tyrosinase Inhibition

Figure 2: Workflow for assessing tyrosinase inhibitory activity.

Step-by-Step Protocol

1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Prepare a 10 mM stock solution of Kojic acid (positive control) in sterile DMSO. c. Prepare a 1 mM stock solution of α-MSH in sterile water. d. Store all stock solutions at -20°C.

2. Cell Culture and Seeding: a. Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

3. Compound Treatment: a. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a final concentration of 100 nM α-MSH to stimulate melanin production. b. Include wells with α-MSH and vehicle (DMSO) as a negative control, and wells with α-MSH and various concentrations of Kojic acid as a positive control. c. Incubate the plates for 48-72 hours.

4. Cellular Tyrosinase Activity Assay: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells by adding 100 µL of 0.1 M sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 to each well and freezing at -80°C for at least 1 hour. c. Thaw the plates at room temperature and add 10 µL of 10 mM L-DOPA to each well. d. Incubate at 37°C for 1-2 hours and measure the absorbance at 475 nm using a microplate reader. e. The tyrosinase activity is proportional to the rate of dopachrome formation.

5. Melanin Content Assay: a. In a parallel plate, after treatment and incubation, wash the cells with PBS. b. Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour. c. Measure the absorbance at 405 nm. d. The melanin content can be normalized to the total protein content determined by a BCA assay.

6. Data Analysis: a. Calculate the percentage of tyrosinase inhibition for each concentration of the compound compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. A representative IC₅₀ value for a structurally related nitrophenylpiperazine derivative was found to be 72.55 μM. [2][3]

Potential Applications in Drug Development

Should this compound demonstrate significant tyrosinase inhibitory activity, it could be a valuable lead compound for the development of novel therapeutics for hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Further studies could involve medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

Additionally, given the antimicrobial activity observed in other N-phenylpiperazine derivatives, this compound could be screened against a panel of bacterial and fungal pathogens to explore its potential as an anti-infective agent. [4]

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • Kucerova-Chlupacova, M., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(34), 3648-3660.
  • Gholampour, F., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67.
  • Gholampour, F., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed, 38581040.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. In Wikipedia.
  • ResearchGate. (n.d.). Mechanism of 4-nitrophenyl piperazine derivatives 4a–m.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Molecules, 29(10), 2275.

Sources

Application Notes and Protocols: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a key organic molecule whose value lies not in its own biological activity, but in its strategic role as a synthetic intermediate. Its structure is a well-conceived platform for the construction of more complex, pharmacologically active compounds. The molecule is characterized by three key functional domains:

  • An Electron-Deficient Nitroaromatic Ring: The nitro group is a powerful electron-withdrawing group, which serves two primary purposes. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions during its own synthesis. Second, and more importantly, it serves as a robust and reliable precursor to a primary aniline, a cornerstone functional group for a vast array of subsequent chemical transformations.

  • The N-Methylpiperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS)[1][2]. Its inclusion can improve aqueous solubility, bioavailability, and the ability to cross the blood-brain barrier. The N-methyl group provides a fixed, non-ionizable substituent.

  • A Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring and provides an additional point for potential metabolic interaction or hydrogen bonding in the final target molecule.

The strategic placement of these groups makes this intermediate a valuable starting point for synthesizing compounds in various therapeutic areas, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Spectroscopic Profile

Proper characterization is the foundation of reproducible synthesis. The following table summarizes the key properties and expected analytical data for the title compound.

PropertyValueSource / Rationale
Molecular Formula C₁₂H₁₇N₃O₃[3]
Molecular Weight 251.28 g/mol [3]
Appearance Expected to be a solid, likely yellow or off-whiteBased on similar nitrophenylpiperazine compounds[4]
Solubility Soluble in organic solvents like DMSO, DMF, CH₂Cl₂; slightly soluble in waterBased on typical properties of related structures[4]
¹H NMR (Expected) Aromatic H's (~7.0-7.8 ppm), Methoxy H's (~3.9 ppm), Piperazine H's (~2.6-3.4 ppm), N-Methyl H's (~2.3 ppm)Inferred from spectral data of analogous structures[5][6][7]
¹³C NMR (Expected) Aromatic C's (~110-155 ppm), Methoxy C (~56 ppm), Piperazine C's (~45-55 ppm), N-Methyl C (~46 ppm)Inferred from spectral data of analogous structures[5][6][7]
IR (Expected, cm⁻¹) ~1520 & ~1340 (NO₂ stretch), ~2800-3000 (C-H stretch), ~1250 (C-O stretch)Based on characteristic functional group frequencies[7]
MS (ESI+) Expected m/z: 252.13 (M+H)⁺Calculated from molecular formula[3]

Recommended Synthetic Protocol

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with N-methylpiperazine.

Causality: The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is facilitated by the strong electron-withdrawing effect of the para-nitro group. A polar aprotic solvent like DMSO is chosen to solvate the cationic species and accelerate the reaction, while a mild inorganic base is used to neutralize the HF generated in situ.

Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution
  • Materials:

    • 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq)

    • N-Methylpiperazine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Add N-methylpiperazine (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield the final compound.

G reagents 4-Fluoro-2-methoxy-1-nitrobenzene + N-Methylpiperazine conditions K₂CO₃, DMSO 80-90 °C, 4-6h reagents->conditions 1. reaction SNAr Reaction conditions->reaction 2. workup Aqueous Workup (Water/EtOAc Extraction) reaction->workup 3. Monitor by TLC purification Column Chromatography workup->purification 4. product 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine purification->product 5. Characterize G start 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine reagents Fe Powder, NH₄Cl EtOH/H₂O, Reflux start->reagents product 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline reagents->product Reduction G cluster_0 Synthetic Pathways aniline 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline amide Amide Derivatives aniline->amide Acylation heterocycles Fused Heterocycles (e.g., Quinazolines) aniline->heterocycles Cyclocondensation coupling Cross-Coupling Products (e.g., Biaryls) aniline->coupling Halogenation then Pd-Catalysis

Sources

Application Note & Protocol: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, a key intermediate in the development of various pharmaceutically active compounds, notably as a precursor to the antihypertensive drug Prazosin.[1][2][3] The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. We will elucidate the mechanistic principles, provide a detailed step-by-step experimental procedure, and present expected outcomes and characterization data. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in medicinal chemistry. Its structure incorporates a nitro-activated phenylpiperazine moiety, which is a common pharmacophore. The primary application of this intermediate is in the multi-step synthesis of Prazosin and its analogues, which are selective α1-adrenergic receptor antagonists used in the treatment of hypertension.[1][2]

The synthetic approach detailed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reaction of an electron-rich nucleophile, 1-methylpiperazine, with an electron-deficient aromatic ring, 4-chloro-2-nitroanisole. The viability of this reaction is critically dependent on the presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) positioned ortho or para to a suitable leaving group (a halogen, such as chlorine).[4][5] This electronic arrangement sufficiently polarizes the aryl-halide bond, rendering the ipso-carbon susceptible to nucleophilic attack.

The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is the driving force for this transformation.[4] This mechanistic feature makes SNAr a powerful and predictable method for constructing carbon-nitrogen bonds in aromatic systems.

Reaction Mechanism: The SNAr Pathway

The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the secondary amine of 1-methylpiperazine on the carbon atom of 4-chloro-2-nitroanisole that bears the chlorine atom. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. The lone pair of electrons on the negatively charged intermediate reforms the aromatic π-system, expelling the chloride ion and yielding the final product, this compound.

Below is a diagram illustrating the SNAr reaction mechanism.

Workflow A 1. Reagent Addition - 4-Chloro-2-nitroanisole - K₂CO₃ - DMF - 1-Methylpiperazine B 2. Reaction - Heat to 80-90 °C - Stir for 4-6 hours - Monitor by TLC A->B Inert Atmosphere C 3. Work-up - Cool to RT - Precipitate in water B->C Reaction Complete D 4. Isolation - Vacuum filtration - Wash with water C->D E 5. Purification - Recrystallization or - Column Chromatography D->E Crude Product F 6. Characterization - NMR, MS, MP E->F Pure Product

Sources

Application Notes and Protocols for the Characterization of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Characterizing a Novel Piperazine Compound

The compound 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine is a synthetic organic molecule featuring a piperazine core, a structure prevalent in a vast array of pharmacologically active agents. The piperazine moiety is a common scaffold in ligands targeting G-Protein Coupled Receptors (GPCRs) and various enzymes, while the substituted nitrophenyl group can influence binding affinity, selectivity, and pharmacokinetic properties.[1][2] Given the absence of extensive public data on its specific biological activities, a structured and hypothesis-driven approach is essential for its characterization in a drug discovery context.

This guide provides a comprehensive framework for elucidating the potential therapeutic relevance of this compound. Instead of presenting a single, pre-defined application, we will operate under a discovery-oriented paradigm. We will hypothesize potential target classes based on chemical structure and propose a logical, multi-step workflow. This workflow is designed to first confirm target engagement and then to characterize the functional consequences of that interaction.

The protocols detailed herein are robust, widely adopted methodologies in the field of drug discovery and are intended to be adapted for the specific experimental questions at hand.

Part 1: Initial Target Validation with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The Rationale for CETSA

Before investing significant resources in functional assays, it is crucial to verify that the compound of interest directly binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to a target protein, the resulting complex is often more resistant to heat-induced denaturation.[5] By heating intact cells or cell lysates across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can determine if the compound has engaged its target, evidenced by a shift in the protein's melting temperature (Tagg).[3] This technique is invaluable as it provides direct evidence of target binding in a physiologically relevant environment.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (Expressing target protein) treatment 2. Treatment (Vehicle vs. Compound) cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat 4. Heat Shock (Temperature Gradient) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 6. Separate Fractions (Centrifugation) lysis->centrifuge quantify 7. Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifuge->quantify data_analysis 8. Data Analysis (Determine ΔTagg) quantify->data_analysis Generate Melt Curve

Caption: General workflow for a CETSA experiment to determine target engagement.

Protocol 1: CETSA Melt Curve Determination

This protocol aims to determine the thermal melt curve of a hypothetical target protein (e.g., a specific GPCR or enzyme) in the presence and absence of this compound.

Materials:

  • Cells expressing the target protein of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease inhibitors (e.g., cOmplete™, Roche)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a temperature gradient feature

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

  • Lysis buffer (optional, PBS with protease inhibitors is often sufficient for freeze-thaw lysis)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors to a concentration of ~2x10^7 cells/mL.

    • Divide the cell suspension into two main aliquots. Treat one with this compound to a final concentration (e.g., 10 µM) and the other with an equivalent volume of vehicle (DMSO).

    • Incubate for 1 hour at 37°C.[6]

  • Heat Challenge:

    • Aliquot 50 µL of the treated cell suspensions into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute incubation at room temperature.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., flash-freezing in liquid nitrogen followed by thawing in a 25°C water bath).[5]

    • To separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[7]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Analyze the amount of soluble target protein in each sample by Western blot. Load equal amounts of total protein per lane.[5]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).

    • Plot the normalized band intensity against temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg). A positive shift in Tagg (ΔTagg) for the compound-treated group indicates thermal stabilization and target engagement.[3]

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)

This protocol is a follow-up to determine the potency of target engagement at a fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Prepare cell suspensions as described in Protocol 1.

    • Treat aliquots with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1 hour at 37°C.[3]

  • Heat Challenge:

    • Based on the melt curve from Protocol 1, select a single temperature that results in about 50% protein denaturation in the vehicle-treated group.

    • Heat all samples at this chosen temperature for 3 minutes.[7]

  • Lysis, Fractionation, and Analysis:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each compound concentration.

    • Normalize the intensities to the vehicle control.

    • Plot the normalized band intensities against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Part 2: Functional Characterization - Phosphodiesterase (PDE) Inhibition Assay

Expertise & Experience: Why Screen for PDE Inhibition?

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP.[8] They are critical drug targets for a range of conditions, including cardiovascular diseases and erectile dysfunction.[9] Many heterocyclic compounds, particularly those containing nitrogen, have been identified as PDE inhibitors.[10] The structure of this compound shares features with known PDE inhibitors, making this enzyme class a logical hypothetical target for functional screening.

PDE Signaling Pathway

PDE_Pathway sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP (Second Messenger) sGC->cGMP converts GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response leads to Compound 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine Compound->PDE5 inhibits

Caption: Simplified cGMP signaling pathway showing the role of PDE5.

Protocol 3: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 of this compound against human PDE5 using a competitive fluorescence polarization (FP) assay, such as the Transcreener® AMP²/GMP² FP Assay.[8][10]

Principle: The assay measures the GMP produced by PDE5 activity. A fluorescently labeled GMP tracer competes with the enzyme-generated GMP for binding to a specific antibody. High PDE5 activity leads to high GMP production, displacement of the tracer from the antibody, and a low FP signal. Inhibition of PDE5 results in less GMP, more tracer binding to the antibody, and a high FP signal.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT)[10]

  • cGMP substrate

  • This compound

  • Known PDE5 inhibitor as a positive control (e.g., Sildenafil)

  • Transcreener® AMP²/GMP² FP Assay Kit (containing GMP Alexa633 Tracer, AMP²/GMP² Antibody, Stop & Detect Buffers)

  • 384-well, low-volume black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Create a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM.

    • Perform a 10-point, 3-fold serial dilution.

    • Dilute these DMSO stocks into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).[10]

  • Assay Setup:

    • Add 5 µL of diluted compound or control (positive and negative controls) to the wells of a 384-well plate.

    • Add 5 µL of cGMP substrate (at a concentration near its Km for PDE5) to all wells.

    • To initiate the reaction, add 10 µL of PDE5 enzyme diluted in assay buffer. The final enzyme concentration should be chosen to yield ~50-80% substrate conversion in the linear range of the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix according to the kit manufacturer's protocol (containing Stop Buffer, antibody, and tracer).

    • Add 10 µL of the detection mix to each well to terminate the enzymatic reaction.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an FP-capable plate reader.

    • Convert the raw FP data to % inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Concentration (nM)% Inhibition (Hypothetical)
12.5
35.1
1012.3
3028.9
10051.5
30076.2
100091.8
300098.1
1000099.5
30000100.2
Table 1: Example dose-response data for IC50 curve generation.

Part 3: Functional Characterization - GPCR Activation Assay

Expertise & Experience: Why Investigate GPCRs?

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of over 30% of approved drugs.[11] The piperazine scaffold is a privileged structure in GPCR ligand design, found in antagonists for dopamine, serotonin, and opioid receptors.[12] Therefore, it is prudent to screen this compound for activity at a panel of relevant GPCRs.

Generic GPCR Signaling Cascade

GPCR_Pathway Ligand Ligand (e.g., Test Compound) GPCR GPCR Ligand->GPCR binds to G_Protein Heterotrimeric G-Protein (α, β, γ) GPCR->G_Protein activates Arrestin β-Arrestin GPCR->Arrestin recruits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream Arrestin->Downstream

Caption: A generalized schematic of GPCR signaling pathways.

Protocol 4: β-Arrestin Recruitment Assay (BRET)

This protocol measures the interaction of a GPCR with β-arrestin, a key event in receptor desensitization and signaling that is a universal hallmark of GPCR activation.[13] Bioluminescence Resonance Energy Transfer (BRET) is a common method to quantify this interaction in live cells.[14]

Principle: The GPCR is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity. When the Rluc substrate (coelenterazine) is added, energy is transferred from Rluc to YFP, resulting in light emission at the acceptor's wavelength. The ratio of acceptor to donor emission is the BRET signal.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression plasmids for GPCR-Rluc and β-arrestin2-YFP

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and reagents

  • White, opaque 96-well or 384-well plates

  • Known agonist and antagonist for the GPCR of interest

  • This compound

  • BRET substrate (e.g., Coelenterazine h)

  • Luminometer capable of sequential dual-wavelength detection

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin2-YFP plasmids.

    • 24 hours post-transfection, seed the cells into white, opaque plates and allow them to attach overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of this compound and a known agonist.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add the diluted compounds to the cells and incubate for 30-60 minutes at 37°C.

  • Compound Treatment (Antagonist Mode):

    • To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Then, add the known agonist at its EC80 concentration to all wells and incubate for an additional 30-60 minutes.

  • BRET Measurement:

    • Add the BRET substrate (coelenterazine h) to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 485 nm).

    • Normalize the data to vehicle (0% activation) and a saturating concentration of the known agonist (100% activation).

    • For agonist mode, plot the normalized BRET ratio against the log of the test compound concentration to determine its EC50 and Emax.

    • For antagonist mode, plot the response against the log of the test compound concentration to determine its IC50.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial characterization of this compound. By starting with target engagement confirmation using CETSA, researchers can confidently proceed to functional assays, such as those for PDE inhibition or GPCR modulation. The data generated from these protocols will provide a solid foundation for understanding the compound's mechanism of action, potency, and potential as a pharmacological tool or therapeutic lead.

Positive hits from these initial assays should be followed by more extensive studies, including:

  • Selectivity Profiling: Screening against a broad panel of related enzymes or receptors to determine the compound's selectivity.

  • In Vitro ADME: Assessing metabolic stability, permeability, and other drug-like properties.

  • Cell-Based Functional Assays: Validating the compound's activity in a more complex biological system, such as measuring downstream signaling events or phenotypic changes.

By employing this structured approach, researchers can efficiently and effectively unlock the potential of novel chemical entities in the complex landscape of drug discovery.

References

  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • Milligan, G. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug Discovery Today: Technologies.
  • Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Wang, L., et al. (2023).
  • Toro, A. S., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Endocrinology.
  • Li, P., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols.
  • Traynor, J. R., & Sim, L. J. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor.
  • Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules.
  • Wang, H., et al. (2006). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of Molecular Biology.
  • Arbo, M. D., et al. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence.
  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.
  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism.
  • Cheng, M. H., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Omega.

Sources

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine handling and storage procedures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

A Guide to Safe Handling, Storage, and Solution Preparation for Research Applications

Introduction: Understanding the Molecule

This compound (CAS No. 761440-26-0) is a substituted phenylpiperazine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure combines a nitroaromatic ring with a methylpiperazine moiety, features common to various biologically active compounds. The piperazine ring is a prevalent scaffold in many active pharmaceutical ingredients (APIs), while the nitroaromatic group often imparts specific electronic properties relevant to molecular interactions.[2][3][4]

However, these same functional groups necessitate a rigorous and informed approach to the compound's handling and storage. The electron-withdrawing nature of the nitro group and the potential reactivity of the piperazine nitrogen atoms can make the molecule susceptible to degradation and pose specific health and safety risks.[4] Phenylpiperazines, as a class, have demonstrated variable stability, with some degrading significantly over time, particularly at room temperature.[5] Furthermore, nitroaromatic compounds are often toxic and mutagenic, demanding careful containment to avoid exposure.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a framework for safe handling, outlines evidence-based storage protocols to ensure long-term chemical integrity, and details a step-by-step procedure for the preparation of experimental solutions.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of its safe and effective use. While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not widely available, a hazard profile can be constructed by analyzing its structural components and data from closely related analogues.

Property Value / Information Source
CAS Number 761440-26-0[1]
Molecular Formula C₁₂H₁₇N₃O₃[1]
Molecular Weight 251.28 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Inferred Hazards Harmful if swallowed. Potential for skin and eye irritation. Suspected mutagenicity. Toxic to aquatic life.[6]
Structural Alerts Nitroaromatic Group: Associated with toxicity, mutagenicity, and potential for energetic decomposition under heat.[4] Phenylpiperazine Moiety: Susceptible to oxidation, hydrolysis, and photodegradation. Can be hygroscopic and light-sensitive.[2][5][7]

Expert Insight: The presence of both the nitroaromatic and piperazine functionalities requires us to treat this compound with a high degree of caution. We must assume potential toxicity, sensitivity to environmental conditions (light, air, moisture), and a finite shelf-life unless stored under optimal conditions.

Core Handling Procedures: A Self-Validating Workflow

Adherence to standardized laboratory safety protocols is mandatory.[8] The following workflow is designed to minimize exposure and preserve the integrity of the compound from receipt to experimental use.

cluster_0 Step 1: Receiving & Initial Inspection cluster_1 Step 2: Aliquoting & Weighing cluster_2 Step 3: Waste Disposal A Receive Compound B Inspect Container Integrity (Seals, Cracks) A->B C Verify Label Information (Name, CAS, Lot No.) B->C D Log into Inventory (Record Date of Receipt) C->D E Don Appropriate PPE (Gloves, Lab Coat, Goggles) D->E F Decision: Work Environment E->F G Use Certified Chemical Fume Hood F->G Routine Weighing H Use Inert Atmosphere (Glove Box) F->H High-Moisture Sensitivity or Long-Term Storage Prep I Weigh Solid using Anti-Static Weighing Boat G->I H->I J Transfer to Pre-Labelled Amber Vial I->J K Backfill with Inert Gas (Argon/Nitrogen) J->K Recommended L Seal Tightly with Parafilm K->L M Collect Contaminated PPE, Weighing Paper, etc. L->M N Segregate into Solid Chemical Waste Container M->N O Consult Institutional EHS for Final Disposal N->O

Caption: General workflow for handling solid this compound.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound involves a multi-layered PPE strategy to prevent dermal, ocular, and respiratory exposure.[9]

Protection Type Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against incidental contact. Double-gloving allows for safe removal of the outer, potentially contaminated glove.[9]
Eye Protection ANSI Z87.1-compliant safety goggles with side shields.Protects eyes from splashes or aerosolized powder.[10]
Body Protection Full-length laboratory coat, buttoned.Prevents contamination of personal clothing.[9]
Footwear Closed-toe shoes.Protects feet from spills.[8]
Respiratory Not typically required if handled in a fume hood or glove box. Use a NIOSH-approved respirator if aerosolization is possible outside of containment.Ensures engineering controls are the primary method of exposure prevention.

Storage Protocols: Preserving Chemical Integrity

The stability of phenylpiperazine derivatives is a critical concern, with studies showing significant degradation when stored at room temperature.[5] The presence of a nitro group and methoxy group may also confer sensitivity to light.[11] Therefore, a multi-faceted storage strategy is essential.

Storage Decision Framework

Start Compound Received Decision1 Intended Use Duration? Start->Decision1 ShortTerm Short-Term Storage (< 1 Month) Decision1->ShortTerm Short LongTerm Long-Term Storage (> 1 Month) Decision1->LongTerm Long Store_ST Store at 2-8°C (Refrigerator) - Tightly sealed amber vial - Place in secondary container - Use desiccator if possible ShortTerm->Store_ST Store_LT Store at -20°C (Freezer) - Tightly sealed amber vial - Backfill with Argon/N₂ - Place in secondary container - Store in a desiccator cabinet LongTerm->Store_LT

Caption: Decision tree for selecting appropriate storage conditions.

Key Storage Principles:
  • Temperature Control: Low temperature is the most critical factor in slowing potential degradation pathways like hydrolysis or oxidation.[2] For long-term viability, storage at -20°C is strongly recommended.[5]

  • Protection from Light: Photodegradation is a common issue for complex organic molecules, especially those with aromatic systems.[11] Always store the compound in amber glass vials or wrap clear vials in aluminum foil.[12]

  • Moisture Exclusion: Piperazine derivatives can be hygroscopic.[7] Absorbed moisture can accelerate hydrolysis.[2] Store vials in a desiccator, particularly in refrigerated conditions where condensation can occur upon removal.[12]

  • Inert Atmosphere: For long-term storage, displacing oxygen with an inert gas like argon or nitrogen minimizes oxidative degradation. This is best performed in a glove box.[13]

  • Segregation: Store the compound away from strong acids, bases, and oxidizing agents to prevent accidental contact and hazardous reactions.[14][15]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stock solution for use in biological assays or chemical reactions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood[10]

  • Amber glass vial with a PTFE-lined cap

  • Micropipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Pre-Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 251.28 g/mol ): Mass (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g) Mass = 0.001 L x 0.010 mol/L x 251.28 g/mol x 1000 = 2.51 mg

  • Preparation:

    • Place all necessary equipment (vials, pipettes, etc.) inside a chemical fume hood.

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).[9]

  • Weighing:

    • Tare an anti-static weighing boat on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 2.51 mg) of the solid compound.

    • Causality Check: Using an anti-static boat minimizes loss of fine powder due to static electricity, ensuring weighing accuracy.

  • Solubilization:

    • Carefully transfer the weighed solid into a pre-labeled amber glass vial.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

    • Causality Check: Anhydrous DMSO is used to prevent the introduction of water, which could cause hydrolysis of the compound.[2]

  • Mixing:

    • Securely cap the vial.

    • Vortex the solution for 30-60 seconds, or until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage of Stock Solution:

    • Wrap the cap threads with parafilm to create an additional barrier against moisture.

    • For short-term use (<1 week), store the solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Expert Insight: Freeze-thaw cycles can introduce moisture and degrade sensitive compounds. Aliquoting is a critical step for preserving the integrity of your stock solution over time.

Spill and Waste Management

Accidents can happen, and preparedness is key to mitigating risks.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or outside of a containment hood, evacuate the area.

    • For small spills of the solid within a fume hood, gently cover with an absorbent material designed for chemical spills.

    • Wipe the area clean with a suitable solvent (e.g., ethanol), working from the outside in

Sources

Application Notes and Protocols for the Safe Laboratory Handling of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in a laboratory setting. As a member of the nitroaromatic and piperazine chemical classes, this compound warrants careful risk assessment and adherence to stringent safety protocols to mitigate potential hazards to researchers and the environment. These application notes are intended for an audience of researchers, scientists, and drug development professionals, offering detailed protocols and a framework for establishing self-validating safety systems in the laboratory.

Introduction: Understanding the Hazard Profile

This compound is a compound of interest in medicinal chemistry and drug development, likely serving as a key intermediate or a final active pharmaceutical ingredient (API).[1] Its chemical structure, featuring a nitroaromatic ring and a piperazine moiety, dictates its potential toxicological and reactive properties. Nitroaromatic compounds are recognized for their potential toxicity, mutagenicity, and environmental persistence.[2][3][4] The nitro group's electron-withdrawing nature can render the aromatic ring susceptible to certain reactions and may contribute to the molecule's biological activity and associated hazards.[2] Piperazine derivatives, on the other hand, can exhibit a range of biological effects, with some having psychoactive properties.[5] Therefore, a thorough understanding of these structural components is crucial for anticipating and managing the risks associated with this compound.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice.[6] Before commencing any work with this compound, a detailed evaluation of potential hazards must be conducted.[7]

Known and Anticipated Hazards
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8] Nitroaromatic compounds can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), and piperazine derivatives can cause skin and eye irritation.[9][10]

  • Chronic Toxicity: Prolonged or repeated exposure may lead to organ damage.[3] Some nitroaromatic compounds are suspected carcinogens.[2][4]

  • Skin and Eye Irritation/Corrosion: Expected to cause skin and eye irritation.[10][11] Some piperazine derivatives can cause severe skin burns and eye damage.[12]

  • Sensitization: May cause an allergic skin reaction.[13]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[14]

Risk Assessment Workflow

The following diagram outlines a systematic approach to risk assessment for handling this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound cluster_planning Planning Phase cluster_evaluation Hazard Evaluation cluster_mitigation Risk Mitigation A Identify Experimental Procedures Involving the Compound B Review Literature for Hazards of Structurally Similar Compounds A->B C Consult Institutional Chemical Safety Resources B->C D Assess Potential Routes of Exposure (Inhalation, Dermal, Ingestion) C->D E Evaluate Potential for Dust/Aerosol Generation D->E F Consider Reactivity with Other Reagents E->F G Define Engineering Controls (Fume Hood, Glove Box) F->G H Specify Personal Protective Equipment (PPE) G->H I Develop Standard Operating Procedures (SOPs) H->I J Establish Emergency and Spill Response Plans I->J

Caption: A stepwise workflow for conducting a thorough risk assessment before handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Primary Containment: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[16]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[15]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[15] Inspect gloves for integrity before each use.Prevents dermal absorption, which is a significant route of exposure for fat-soluble nitroaromatic compounds.[9]
Body Protection A flame-retardant lab coat, fully buttoned.[13] For larger quantities or spill cleanup, a chemically resistant apron is recommended.Protects against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations or if there is a risk of generating significant dust or aerosols outside of a fume hood.[15][17]Provides respiratory protection in case of a significant spill or failure of primary engineering controls.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for ensuring consistent and safe laboratory practices.

Handling and Storage
  • Receipt and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][16] The storage area should be secure and accessible only to authorized personnel.

  • Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.

Experimental Workflow

The following diagram illustrates a general workflow for experiments involving this compound.

ExperimentalWorkflow General Experimental Workflow A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Reaction/Experiment D->E F Quench Reaction (if necessary) E->F G Work-up and Purification F->G H Decontaminate Work Area and Equipment G->H I Properly Dispose of Waste H->I J Remove PPE and Wash Hands I->J

Caption: A generalized workflow for conducting experiments with this compound, emphasizing safety at each step.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.[18]

Spills
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.[18]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[18][19]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[15][16]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[15]

    • Dispose of all cleanup materials as hazardous waste.[18]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.[20]

    • If the substance is volatile or creates dust, evacuate the entire laboratory and close the doors.[18]

    • Contact your institution's emergency response team or environmental health and safety (EHS) department.[20]

    • Provide them with details of the spilled chemical and the location.[18]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[15][22]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[15] Do not mix with other waste streams.

  • Containerization: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene).[15]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[15]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[22] Incineration under controlled conditions is often the preferred method for nitroaromatic compounds.[19][23]

Conclusion

The safe handling of this compound is achievable through a proactive approach to risk assessment and the diligent implementation of the protocols outlined in this guide. By understanding the inherent hazards of its chemical class and adhering to established safety procedures, researchers can minimize their risk of exposure and protect the laboratory environment.

References

  • Benchchem. Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals. Benchchem. Accessed January 10, 2026.
  • ChemicalBook. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine - Safety Data Sheet. ChemicalBook. Accessed January 10, 2026.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
  • Benchchem. Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem. Accessed January 10, 2026.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds.
  • ClinMed International Library. Risk Assessment and Communication in Pharmaceuticals: Recognizing the Differences in Occupational Health and Medication Safety. ClinMed International Library. Accessed January 10, 2026.
  • Apollo Scientific. 2-Nitrophenol. Apollo Scientific. Accessed January 10, 2026.
  • Raza, A., & Sultana, T. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. ChemicalBook. Accessed January 10, 2026.
  • Prevor. Chemical risks in pharmaceutical industry. Prevor. Accessed January 10, 2026.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. IChemE. Accessed January 10, 2026.
  • Chemical Emergency Procedures: General Response and Clean-Up. (2018). Accessed January 10, 2026.
  • International Labour Organization. Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Accessed January 10, 2026.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Princeton EHS. Accessed January 10, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 10, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 10, 2026.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures. NMSU. Accessed January 10, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 10, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 10, 2026.
  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. PubChem. Accessed January 10, 2026.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-Methylpiperazine. ChemicalBook. Accessed January 10, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 10, 2026.
  • Intersolia. Risk Assessment of Chemical Products – A Step-by-Step Guide. Intersolia. Accessed January 10, 2026.
  • ResearchGate. Piperazine derivatives as dangerous abused compounds.

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2] The specific molecule, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, serves as a highly valuable starting material for the synthesis of compound libraries aimed at drug discovery. Its structural features—a methoxy group, a reducible nitro group, and a modifiable piperazine nitrogen—offer a rich platform for chemical exploration.

The strategic importance of this scaffold lies in the latent reactivity of the nitroaromatic ring. The electron-withdrawing nitro group can be chemically reduced to a nucleophilic aniline, a transformation that fundamentally alters the electronic properties of the phenyl ring and unlocks a vast potential for subsequent derivatization. This application note provides a comprehensive guide to the key derivatization strategies for this compound, with a focus on robust and scalable protocols for researchers in pharmaceutical and chemical development. We will detail the pivotal nitro reduction step and explore three primary pathways for derivatizing the resulting aniline: amide bond formation, sulfonamide synthesis, and reductive amination.

Part 1: The Gateway Reaction - Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is the most critical step in harnessing the synthetic potential of this compound. This reduction transforms the chemically stable nitro compound into the highly versatile intermediate, 4-(4-methylpiperazin-1-yl)-2-methoxyaniline . The choice of reducing agent is crucial and depends on factors such as scale, substrate tolerance, and desired work-up conditions.[3][4]

Common Reduction Methodologies:

MethodReagentsAdvantagesConsiderations
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NickelHigh yield, clean reaction, simple work-up.Requires specialized high-pressure equipment; potential for dehalogenation on other parts of a molecule.[5]
Metal/Acid Reduction SnCl₂·2H₂O / EtOH or Fe / NH₄Cl / H₂OCost-effective, highly reliable, tolerant of many functional groups.[5]Generates metallic waste, requiring careful purification. The reaction can be exothermic.[4][6]
Transfer Hydrogenation Hydrazine hydrate / Raney Nickel or Ammonium formate / Pd/CAvoids the use of high-pressure hydrogen gas, generally mild conditions.Can be slower than direct hydrogenation.
Experimental Protocol 1: Synthesis of 4-(4-methylpiperazin-1-yl)-2-methoxyaniline via Tin(II) Chloride Reduction

This protocol details a reliable and widely used method for the reduction of the nitro group using tin(II) chloride dihydrate. The method is effective for small to medium-scale synthesis in a standard laboratory setting.

Workflow Diagram:

G start 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine reagents SnCl₂·2H₂O Ethanol (Solvent) start->reagents Add to reaction Reflux (e.g., 78 °C) reagents->reaction Heat workup 1. Basify with aq. NaOH 2. Extract with Ethyl Acetate reaction->workup Cool & Quench product 4-(4-methylpiperazin-1-yl) -2-methoxyaniline workup->product Isolate

Caption: Nitro Group Reduction Workflow.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol, 200 proof

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.5 eq) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add 10% aqueous NaOH solution to the mixture until the pH is strongly basic (pH > 12). A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

  • Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 4-(4-methylpiperazin-1-yl)-2-methoxyaniline can be purified by silica gel column chromatography if necessary, typically eluting with a gradient of dichloromethane and methanol.

Part 2: Derivatization of the Aniline Intermediate

The synthesized 4-(4-methylpiperazin-1-yl)-2-methoxyaniline is a versatile building block for creating diverse chemical libraries. The primary amino group allows for a range of C-N bond-forming reactions.

A. Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of the aniline core to a vast array of commercially available carboxylic acids.[7][8][9] This strategy is fundamental for exploring structure-activity relationships (SAR). The reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the aniline.[7]

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling acid R-COOH (Carboxylic Acid) coupler EDC / HOBt (Coupling Agents) acid->coupler active_ester Activated Ester Intermediate coupler->active_ester product Amide Product active_ester->product Add to aniline 4-(4-methylpiperazin-1-yl) -2-methoxyaniline aniline->product base DIPEA (Base) base->product

Caption: Amide Coupling Workflow.

Experimental Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 4-(4-methylpiperazin-1-yl)-2-methoxyaniline (1.0 eq)

  • Carboxylic acid of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

  • Coupling: Add a solution of 4-(4-methylpiperazin-1-yl)-2-methoxyaniline (1.0 eq) in DCM to the reaction mixture, followed by the addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

B. Sulfonamide Synthesis

The synthesis of sulfonamides provides an alternative linkage that is also a key pharmacophore in numerous approved drugs.[10] The reaction typically proceeds by nucleophilic attack of the aniline onto an electrophilic sulfonyl chloride.

Experimental Protocol 3: Sulfonamide Formation

Materials:

  • 4-(4-methylpiperazin-1-yl)-2-methoxyaniline (1.0 eq)

  • Sulfonyl chloride of choice (R-SO₂Cl) (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve 4-(4-methylpiperazin-1-yl)-2-methoxyaniline (1.0 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Addition: Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC.

  • Work-up:

    • Dilute the mixture with DCM.

    • Wash with 1M HCl solution to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.

C. Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting the primary aniline with an aldehyde or ketone in the presence of a mild reducing agent.[11][12] This allows for the introduction of diverse alkyl or aryl-alkyl substituents. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting carbonyl compound.[13]

Experimental Protocol 4: Reductive Amination with an Aldehyde

Materials:

  • 4-(4-methylpiperazin-1-yl)-2-methoxyaniline (1.0 eq)

  • Aldehyde of choice (R-CHO) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, ~0.1 eq)

Procedure:

  • Setup: To a flask containing a solution of 4-(4-methylpiperazin-1-yl)-2-methoxyaniline (1.0 eq) and the aldehyde (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the mixture three times with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Summary of Derivatization Strategies

The following diagram provides a high-level overview of the synthetic pathways described.

Derivatization_Overview start 1-(3-Methoxy-4-nitrophenyl) -4-methylpiperazine intermediate Key Intermediate: 4-(4-methylpiperazin-1-yl) -2-methoxyaniline start->intermediate Nitro Reduction (e.g., SnCl₂) amide Amide Derivatives intermediate->amide Amide Coupling (R-COOH, EDC) sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonylation (R-SO₂Cl, Pyridine) sec_amine Secondary Amine Derivatives intermediate->sec_amine Reductive Amination (R-CHO, STAB)

Caption: Overview of Derivatization Pathways.

References

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • National Institutes of Health (NIH). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Wikipedia. Reduction of nitro compounds.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • PubMed Central (PMC). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ChemRxiv. 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • PubMed Central (PMC). Modular Two-Step Route to Sulfondiimidamides.
  • ChemRxiv. Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • University Course Material. Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guide.
  • PubMed Central (PMC). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. Derivatization methods for quantitative bioanalysis by LC-MS/MS.
  • YouTube. organic chemistry reaction #13 - reduction of nitro group to amine.
  • PubMed. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women.
  • ResearchGate. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.
  • ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • PubMed Central (PMC). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.
  • ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords.
  • ResearchGate. A Sensitive and Accurate LC-MS/MS Assay With the derivatization of 1Amino4methylpiperazine Applied To Serum Allopregnanolone, Pregnenolone and Androsterone in Pre- and Postmenopausal Women | Request PDF.

Sources

Applications of Nitrophenylpiperazine Compounds in Neuroscience: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrophenylpiperazine Scaffold in CNS Research

The nitrophenylpiperazine (NPP) scaffold is a cornerstone in the development of neuropharmacological agents. Its privileged structure, featuring a piperazine ring attached to a nitrophenyl group, has proven to be a highly adaptable framework for designing molecules that interact with key targets in the central nervous system (CNS). This adaptability has led to the exploration of NPP derivatives in a wide range of neuroscience applications, from fundamental research tools to potential therapeutics for complex neuropsychiatric and neurodegenerative disorders.

The core value of the NPP scaffold lies in its ability to be readily modified, allowing for the fine-tuning of its pharmacological properties. By altering substituents on either the phenyl ring or the second nitrogen of the piperazine moiety, researchers can modulate the compound's affinity and selectivity for various receptors, transporters, and enzymes. This has resulted in a rich library of NPP derivatives with diverse and potent activities, making them invaluable for dissecting the intricate signaling pathways of the brain.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the potential of nitrophenylpiperazine compounds. We will delve into their primary applications, provide detailed protocols for their in vitro and in vivo evaluation, and discuss the critical considerations for experimental design and data interpretation.

I. Probing the Serotonergic System: NPPs as 5-HT Receptor Ligands

A major application of nitrophenylpiperazine compounds is in the study of the serotonin (5-HT) system. The 5-HT system is a critical regulator of mood, cognition, and behavior, and its dysfunction is implicated in a host of psychiatric disorders, including depression and anxiety.[1] NPP derivatives have been instrumental in characterizing the various 5-HT receptor subtypes and in the development of novel serotonergic drugs.[2]

Mechanism of Action: Interacting with 5-HT Receptors

Many NPP compounds exhibit high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[2] Depending on their specific chemical structure, they can act as agonists, antagonists, or partial agonists at these receptors, thereby modulating downstream signaling cascades. The interaction of these compounds with G protein-coupled receptors (GPCRs) like the 5-HT receptors can influence the activity of adenylyl cyclase, phospholipase C, and various ion channels.[1]

Diagram: Simplified Serotonin (5-HT) Receptor Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH 5-HT 5-HT 5-HTP->5-HT AADC Vesicle Vesicle 5-HT->Vesicle Vesicle->Synaptic_Cleft Release SERT SERT 5-HT_Synapse 5-HT 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) G_Protein G Protein 5-HT_Receptor->G_Protein Activation Effector Effector (Adenylyl Cyclase / Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Neuronal_Response Neuronal Response (e.g., altered excitability) Second_Messenger->Neuronal_Response 5-HT_Synapse->SERT Reuptake 5-HT_Synapse->5-HT_Receptor NPP_Compound NPP Compound NPP_Compound->5-HT_Receptor Binds to (Agonist/Antagonist)

Caption: Simplified schematic of a serotonergic synapse and the modulation by NPP compounds.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test nitrophenylpiperazine compound for a specific serotonin receptor subtype (e.g., 5-HT1A or 5-HT2A).

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is chosen to ensure that the binding measured is specific to that receptor.

  • Competition Format: A competitive binding assay is used to determine the affinity of the unlabeled test compound by its ability to displace the radioligand. This is a robust and well-established method for determining the inhibition constant (Ki).

  • Non-Specific Binding Control: The inclusion of a high concentration of a known, non-radiolabeled ligand for the target receptor is crucial to determine non-specific binding. This allows for the calculation of specific binding, which is the binding of the radioligand to the receptor of interest.

Self-Validating System:

  • The assay includes positive and negative controls. A known ligand for the receptor is used as a positive control to ensure the assay is performing as expected. A compound known not to bind to the receptor can be used as a negative control.

  • The data should yield a sigmoidal dose-response curve, and the calculated Ki value for the positive control should be consistent with previously published values.

Materials:

  • Test nitrophenylpiperazine compound

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, or [3H]ketanserin for 5-HT2A)

  • Cell membranes expressing the target human serotonin receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Non-specific binding control (e.g., 10 µM serotonin for 5-HT1A, or 10 µM spiperone for 5-HT2A)

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test nitrophenylpiperazine compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Radioligand at a concentration near its Kd value.

    • Test compound at various concentrations or vehicle control.

    • For non-specific binding wells, add the non-specific binding control.

    • Cell membranes (protein concentration to be optimized for each receptor).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Investigating Neuroprotection: NPPs in Neurodegenerative Disease Models

Emerging evidence suggests that some nitrophenylpiperazine derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Their mechanisms of action in this context can be multifaceted, involving antioxidant effects, modulation of neuroinflammation, and interaction with various signaling pathways that promote neuronal survival.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol outlines a method to assess the neuroprotective effects of a nitrophenylpiperazine compound against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Causality Behind Experimental Choices:

  • Choice of Cell Line: SH-SY5Y cells are a human neuroblastoma cell line that can be differentiated into a more neuron-like phenotype, making them a relevant and widely used model for neurotoxicity studies.

  • Choice of Toxin: Hydrogen peroxide is a well-established inducer of oxidative stress and is commonly used to model this aspect of neurodegeneration in vitro.

  • MTT Assay: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A decrease in MTT reduction is indicative of cell death or a compromised metabolic state.

Self-Validating System:

  • The experiment includes a vehicle control (cells treated with H2O2 but not the test compound) to establish the baseline level of toxicity.

  • A positive control, such as a known antioxidant like N-acetylcysteine, can be included to validate the assay's ability to detect neuroprotection.

  • The results should demonstrate a dose-dependent increase in cell viability with the test compound in the presence of the toxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Test nitrophenylpiperazine compound

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test nitrophenylpiperazine compound for a specified period (e.g., 2 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: Add H2O2 to the wells (except for the untreated control wells) at a concentration predetermined to cause approximately 50% cell death.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the viability of the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that provides 50% protection against H2O2-induced toxicity).

III. Evaluating Behavioral Effects: NPPs in Models of Anxiety and Depression

Given their interaction with the serotonergic system, nitrophenylpiperazine compounds are frequently evaluated for their potential anxiolytic and antidepressant-like effects in animal models. These in vivo studies are crucial for understanding the behavioral consequences of modulating specific neural circuits.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Effects in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[5]

Causality Behind Experimental Choices:

  • Apparatus Design: The maze design with two open and two enclosed arms creates an approach-avoidance conflict that is sensitive to anxiolytic drugs.

  • Behavioral Measures: The primary measures are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

  • Control Groups: A vehicle-treated control group is essential to establish baseline anxiety levels. A positive control group treated with a known anxiolytic drug (e.g., diazepam) validates the sensitivity of the assay.

Self-Validating System:

  • The total number of arm entries can be used as a measure of general locomotor activity. A compound should not significantly increase overall activity, as this could confound the interpretation of increased open arm exploration.

  • The behavior of the vehicle-treated animals should be consistent with expected norms (i.e., a clear preference for the closed arms).

Materials:

  • Elevated plus maze apparatus for mice

  • Test nitrophenylpiperazine compound

  • Vehicle (e.g., saline or a suitable solvent)

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

  • Test Procedure:

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Diagram: Experimental Workflow for In Vivo Behavioral Testing

Acclimation Animal Acclimation (e.g., 60 min in testing room) Drug_Admin Drug Administration (Test NPP, Vehicle, Positive Control) Acclimation->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze) Drug_Admin->Behavioral_Test Data_Recording Data Recording (Video Tracking) Behavioral_Test->Data_Recording Data_Analysis Data Analysis & Interpretation Data_Recording->Data_Analysis

Sources

Application Notes and Protocols: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Building Block in Targeted Cancer Therapy

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a substituted nitrophenylpiperazine derivative that has emerged as a crucial intermediate in the synthesis of targeted anticancer agents. Its chemical structure, featuring a reactive nitro group and a pharmacophoric piperazine moiety, makes it a valuable precursor for the construction of complex molecular architectures. The primary and most significant application of this research chemical is its role as a key starting material in the synthesis of Brigatinib (ASP3026), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[1][2] ALK is a validated therapeutic target in certain types of non-small cell lung cancer (NSCLC), making this compound a compound of considerable interest to medicinal chemists and drug development professionals.[1][2]

These application notes provide a comprehensive guide for researchers utilizing this compound, detailing its synthesis, its conversion to a key downstream intermediate, and essential quality control and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic protocols, selecting appropriate analytical techniques, and ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₃CymitQuimica
Molecular Weight 251.28 g/mol CymitQuimica
CAS Number 761440-26-0Sandoo Pharmaceuticals and Chemicals Co.,Ltd.
Appearance SolidSigma-Aldrich
Purity Typically ≥98%JIGS Chemical Limited
Solubility Soluble in organic solvents like ethanol and DMSO; slightly soluble in water.JIGS Chemical Limited

Primary Application: Synthesis of the Brigatinib Intermediate

The principal utility of this compound lies in its conversion to 2-methoxy-4-(4-methylpiperazin-1-yl)aniline. This transformation is achieved through the reduction of the aromatic nitro group to an amine. The resulting aniline derivative is a critical building block in the multi-step synthesis of Brigatinib.[1]

The following diagram illustrates this key synthetic transformation:

G cluster_0 Synthetic Pathway start This compound end 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (Brigatinib Intermediate) start->end Nitro Group Reduction

Caption: Synthetic conversion of the title compound to a key Brigatinib intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent reduction. These protocols are based on established chemical principles and procedures reported for analogous compounds. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and available reagents, always adhering to strict safety precautions.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of nitrophenylpiperazine derivatives via nucleophilic aromatic substitution.

Principle: The synthesis involves the N-arylation of 1-methylpiperazine with a suitable 4-substituted-2-methoxynitrobenzene, typically a halo- or other leaving group-substituted precursor.

Materials:

  • 1-methylpiperazine

  • 1-Fluoro-3-methoxy-4-nitrobenzene (or a suitable alternative)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 equivalent) in DMF, add 1-methylpiperazine (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Protocol 2: Reduction to 2-methoxy-4-(4-methylpiperazin-1-yl)aniline

This protocol details the reduction of the nitro group of the title compound to an amine, a critical step in the synthesis of the Brigatinib intermediate.[1]

Principle: The aromatic nitro group is selectively reduced to an amine using a catalytic hydrogenation method.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10% w/w)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply (from a cylinder or a hydrogen generator)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Celite® or another suitable filter aid

  • Round-bottom flask or hydrogenation vessel

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-4-(4-methylpiperazin-1-yl)aniline.

  • The product can be used in the next synthetic step with or without further purification, depending on the required purity. If necessary, purification can be achieved by column chromatography.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound and its downstream products is critical for reproducible research and development. The following analytical techniques are recommended for quality control.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 254 nm or 350 nm).[3]

  • Purpose: To assess the purity of the compound and to monitor the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Detection: Mass spectrometry (electron ionization mode).

  • Purpose: To confirm the molecular weight of the compound and to identify any volatile impurities.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of this compound.

Safety and Handling

Researchers working with this compound and related nitrophenylpiperazine derivatives should adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical with a well-defined and critical application in the synthesis of the ALK inhibitor Brigatinib. The protocols and information provided in these application notes are intended to guide researchers in the effective and safe use of this compound in their drug discovery and development efforts. By understanding its properties, synthetic utility, and handling requirements, scientists can leverage this key intermediate to advance the field of targeted cancer therapy.

References

  • 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Darshan Healthcare pvt ltd. [Link]
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]
  • 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. PubChem. [Link]
  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem. [Link]
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]
  • Analytical Methods. RSC Publishing. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. [Link]
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. [Link]
  • Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. (2018). Chemical & Pharmaceutical Bulletin, 66(3), 251-262. [Link]
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
  • 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine. Sandoo Pharmaceuticals and Chemicals Co.,Ltd. [Link]
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2014). ACS Medicinal Chemistry Letters, 5(11), 1209-1213. [Link]
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
  • 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). MolPort. [Link]
  • RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2025, October 12).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This document provides in-depth troubleshooting strategies and foundational knowledge to facilitate seamless experimental workflows.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Basic pKa ~7.5 - 8.5The piperazine nitrogen atoms are basic. At pH values below this range, the molecule will be protonated and exist as a more soluble salt.
logP ~2.5 - 3.5This value indicates moderate lipophilicity, suggesting that the compound will have limited solubility in purely aqueous media but will be soluble in organic solvents.
Molecular Weight 251.28 g/mol The relatively low molecular weight is generally favorable for solubility.

Note: These values are predictions from computational models and should be used as a guide for initial experimental design. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in water or buffer. What should I do?

A1: This is expected given the predicted moderate lipophilicity (logP ~2.5-3.5) of the compound. Direct dissolution in aqueous media is likely to be very low. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What is the best organic solvent for creating a stock solution?

A2: Based on the principle of "like dissolves like," polar aprotic solvents are excellent starting points for compounds with moderate polarity. We recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for initial testing. For less polar applications, ethanol may also be a suitable choice.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its aqueous solubility limit. Here are several strategies to overcome this:

  • Decrease the final concentration: The simplest solution is often to work with a lower final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., from 0.1% to 1% DMSO) can help maintain solubility.

  • pH adjustment: The predicted basic pKa of ~7.5-8.5 indicates that the compound's solubility will be pH-dependent. Acidifying your aqueous buffer to a pH below 7.5 will protonate the piperazine nitrogens, forming a more soluble salt.

  • Use of surfactants: For certain applications, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to form micelles that encapsulate the compound and keep it in solution.

Q4: How does the pH of my buffer affect the solubility of this compound?

A4: The piperazine moiety contains two basic nitrogen atoms. At a pH below the pKa of these nitrogens, they will be protonated, carrying a positive charge. This charged species will have significantly higher aqueous solubility than the neutral form. Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral form. Therefore, for aqueous solutions, using a buffer with a pH of 6.5-7.4 is likely to improve solubility compared to a buffer with a pH of 8.0 or higher.

Troubleshooting Workflows

Workflow 1: Systematic Solvent Selection for Stock Solution Preparation

This workflow provides a systematic approach to identifying an optimal solvent for preparing a high-concentration stock solution.

Caption: Solvent selection workflow for stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.51 mg of this compound.

  • Solvent Addition: Add the weighed compound to a clean vial. Add 1.0 mL of high-purity DMSO.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication for 5 minutes is another alternative.

  • Storage: Once fully dissolved, store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Workflow 2: Overcoming Precipitation Upon Dilution into Aqueous Media

This decision tree will guide you through troubleshooting when your compound precipitates upon dilution from an organic stock solution into an aqueous buffer.

Caption: Troubleshooting precipitation upon dilution.

Protocol 2: pH-Buffered Dilution
  • Prepare Acidified Buffer: Prepare your desired experimental buffer (e.g., PBS, TRIS) and adjust the pH to 7.0 using a calibrated pH meter and dilute HCl.

  • Dilution: While vortexing the acidified buffer, slowly add the required volume of your organic stock solution of this compound to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Concluding Remarks

The solubility challenges associated with this compound are primarily due to its moderate lipophilicity. By understanding its predicted physicochemical properties, particularly its basicity, researchers can employ rational strategies to achieve successful dissolution for their experiments. The systematic approaches outlined in this guide, from solvent selection to pH modification, provide a robust framework for overcoming these common hurdles.

References

  • ChemAxon. (2024). MarvinSketch. [Software].
  • Molinspiration Cheminformatics. (2024). Molinspiration Property Calculator. [Online Tool].
  • ACD/Labs. (2024). ACD/Percepta. [Software Platform].
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
  • Avdeef, A. (2012).
  • Di, L., & Kerns, E. H. (2016).

Technical Support Center: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the underlying chemical principles, provide detailed troubleshooting for frequently encountered issues, and present an optimized experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile, 1-methylpiperazine, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The reaction is critically enabled by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned para to the leaving group. This specific positioning is essential as it allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, thereby stabilizing the intermediate and facilitating the reaction.[2][5][6] The methoxy group (-OCH₃) has a lesser influence due to its meta position relative to the leaving group.

Sources

Technical Support Center: Troubleshooting the Stability of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Drawing from established principles of organic chemistry and extensive experience with similar molecular scaffolds, this document provides in-depth troubleshooting advice and practical solutions to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a compound that incorporates three key functional groups, each contributing to its potential instability: a nitroaromatic ring , a piperazine moiety , and a methoxy group . The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to certain reactions, while the piperazine ring is known for its potential for oxidation and pH-dependent degradation. The methoxy group can also influence the electronic properties of the aromatic system. Understanding these inherent characteristics is the first step in troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: I've noticed a gradual color change in my solid sample of this compound, from a pale yellow to a darker shade. What could be the cause?

A color change in a solid nitroaromatic compound often suggests photodegradation or slow oxidation. Nitroaromatic compounds can be light-sensitive, leading to the formation of colored impurities upon exposure to UV or even ambient light.[1][2] Additionally, slow oxidation of the piperazine ring or other parts of the molecule can occur over time, especially if the compound is not stored under an inert atmosphere.

Q2: My aqueous stock solution of the compound shows a decrease in purity over a few days, even when stored at 4°C. What is the likely degradation pathway?

Aqueous solutions of piperazine derivatives can be susceptible to several degradation pathways. The most common are hydrolysis and oxidation. The stability of phenylpiperazines can be pH-dependent, with accelerated degradation in strongly acidic or alkaline conditions.[3] Oxidation of the piperazine ring is also a significant concern in aqueous solutions, potentially catalyzed by trace metal ions.[4][5]

Q3: I am observing inconsistent results in my biological assays. Could this be related to the stability of my compound in the assay buffer?

Absolutely. Inconsistent biological data is a classic indicator of compound instability under experimental conditions. Many biological assays are performed in buffered aqueous solutions at physiological pH (around 7.4) and at 37°C. These conditions can be conducive to both hydrolytic and oxidative degradation of your compound, leading to a decrease in the concentration of the active molecule over the course of the experiment.

Q4: What are the best practices for storing this compound?

For long-term storage, the solid compound should be kept in a tightly sealed, amber vial to protect it from light and moisture. Storing it at low temperatures (-20°C or -80°C) and under an inert atmosphere (argon or nitrogen) is highly recommended to minimize both oxidative and potential thermal degradation. For solutions, it is best to prepare them fresh. If storage is necessary, use single-use aliquots stored at -80°C to avoid repeated freeze-thaw cycles. Phenyl piperazines, in general, show better stability when frozen.[6]

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solution

Symptom: HPLC analysis of an aqueous stock solution shows the appearance of new peaks and a corresponding decrease in the main peak area within hours or a few days.

Root Cause Analysis:

This is likely due to either hydrolytic or oxidative degradation, or a combination of both. The piperazine ring is often the primary site of oxidation, while the overall molecule's stability can be influenced by the pH of the solution.[3][7]

Troubleshooting Workflow:

A Rapid Degradation in Aqueous Solution B Conduct pH Stability Study A->B F Investigate Oxidation A->F C Prepare solutions in buffers from pH 3 to 9 B->C D Analyze purity by HPLC at T=0 and T=24h C->D E Identify optimal pH range for stability D->E K Solution: Use optimal buffer, consider antioxidants/chelators, and prepare fresh solutions E->K G Prepare solution with and without an antioxidant (e.g., ascorbic acid) F->G H Prepare solution with a metal chelator (e.g., EDTA) F->H I Analyze purity by HPLC at T=0 and T=24h G->I H->I J Determine if degradation is inhibited I->J J->K

Workflow for investigating aqueous instability.

Experimental Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Solution Preparation: Prepare stock solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by a stability-indicating HPLC method to determine the initial purity.

  • Incubation: Store the solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Follow-up Analysis: Analyze the solutions at subsequent time points (e.g., 4, 8, 24, and 48 hours).

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for solution stability.

Issue 2: Appearance of a Major Degradant Peak in HPLC Analysis

Symptom: A consistent, significant new peak appears in the chromatogram of a stressed or aged sample.

Root Cause Analysis:

The identity of the degradant can provide clues to the degradation pathway. Potential degradation products include:

  • Oxidation products: N-oxides on the piperazine ring are common oxidative degradants.[4]

  • Photodegradation products: Exposure to light can lead to reactions on the nitroaromatic ring, potentially forming nitrophenols.[1][8]

  • Hydrolysis products: While less common for this structure, cleavage of the piperazine ring is possible under harsh conditions.

Troubleshooting and Identification:

  • Forced Degradation Studies: To systematically identify potential degradants, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

  • LC-MS/MS Analysis: Analyze the stressed samples using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the degradant peak. The mass difference between the parent compound and the degradant can suggest the type of modification (e.g., +16 Da suggests oxidation).

  • Structure Elucidation: For definitive identification, isolation of the degradant followed by NMR spectroscopy may be necessary.

Table 1: Common Degradation Pathways and Potential Products

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidation N-oxidation of the piperazine nitrogen atoms.This compound-1-oxide, this compound-4-oxide.
Photodegradation Reactions involving the nitro group and aromatic ring.Isomeric nitrophenols, products of nitro group reduction.[2][8]
Acid/Base Hydrolysis Ring opening of the piperazine under extreme pH.Not highly probable under typical conditions, but possible.
Thermal Degradation Cleavage of C-N or N-N bonds at high temperatures.Fragmentation of the piperazine ring or cleavage from the phenyl ring.[9]
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC

Symptom: The HPLC peak for the compound is broad, tailing, or its retention time is not consistent between runs.

Root Cause Analysis:

The basic nature of the piperazine ring can lead to strong interactions with residual silanols on the silica-based stationary phase of the HPLC column, causing peak tailing. Shifting retention times can be due to poor equilibration of the column, changes in mobile phase pH, or on-column degradation.

Troubleshooting Your HPLC Method:

A Poor Peak Shape / Shifting Retention Time B Check Mobile Phase pH A->B D Add a competing base A->D F Optimize Column and Temperature A->F I Ensure adequate column equilibration time A->I C Ensure consistent and accurate pH B->C J Improved and robust HPLC method C->J E e.g., 0.1% Triethylamine (TEA) or formic acid D->E E->J G Use a column with end-capping or a different stationary phase F->G H Increase column temperature to improve peak shape F->H G->J H->J I->J

Decision tree for HPLC method troubleshooting.

Experimental Protocol: HPLC Method Optimization

  • Mobile Phase pH: The pH of the mobile phase is critical for basic compounds. A pH of around 3-4 (using formic acid or trifluoroacetic acid) will ensure the piperazine nitrogens are protonated, often leading to better peak shape.

  • Competing Base: Add a small amount of a competing base, such as 0.1% triethylamine, to the mobile phase. The triethylamine will interact with the active sites on the stationary phase, reducing the tailing of your analyte.

  • Column Choice: Use a high-purity, end-capped C18 column to minimize silanol interactions. If problems persist, consider a different stationary phase, such as a phenyl-hexyl column.

  • Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape and reduce retention time.

  • Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure adequate separation from any impurities or degradants.

Summary of Recommendations for Ensuring Stability

RecommendationRationale
Storage (Solid) Store at -20°C or below, in an amber vial, under an inert atmosphere.
Storage (Solution) Prepare fresh solutions. If necessary, store single-use aliquots at -80°C.
Solution Preparation Use a buffer at the empirically determined optimal pH. Consider adding an antioxidant or chelator for sensitive experiments.
Handling Avoid prolonged exposure to light and atmospheric oxygen.
Analytical Methods Develop a stability-indicating HPLC method and validate it for precision and accuracy.

By understanding the inherent chemical properties of this compound and implementing these proactive troubleshooting and handling strategies, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radi
  • Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Hydrolytic stability of selected pharmaceuticals and their transform
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem.
  • 1-(3-Methoxy-4-nitrophenyl)piperazine. Sigma-Aldrich.
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
  • Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). PubMed.
  • A Review on Analytical Methods for Piperazine Determin

Sources

Technical Support Center: Optimizing Reaction Time for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this compound is typically achieved via an SNAr reaction between an activated aryl halide (or other suitable leaving group) and 1-methylpiperazine. The reaction rate is critically dependent on several factors, including the choice of leaving group, solvent, temperature, and the potential need for a base. This guide provides a systematic approach to optimizing these parameters to reduce reaction time and improve overall efficiency.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing actionable solutions grounded in established chemical principles.

Issue 1: Reaction is slow or stalls (low conversion after extended time).

A slow reaction is the most common hurdle in SNAr syntheses. The root cause typically lies in one of four areas: the leaving group, reaction temperature, solvent choice, or nucleophile reactivity.

Systematic Troubleshooting Steps:

  • Evaluate the Leaving Group: The nature of the leaving group (X) on the 3-methoxy-4-nitrophenyl ring is the most critical factor influencing the reaction rate.[1][2]

    • Explanation: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][3] A more electronegative leaving group makes the carbon atom it's attached to (the ipso-carbon) more electrophilic and accelerates this initial attack.

    • Solution: The established reactivity order for halogens in SNAr is F > Cl > Br > I .[2][4] If you are using a chloro, bromo, or iodo-substituted starting material and experiencing slow kinetics, switching to the fluoro-analogue (1-fluoro-3-methoxy-4-nitrobenzene) will provide a significant rate enhancement.

  • Increase Reaction Temperature:

    • Explanation: Like most chemical reactions, increasing the temperature provides the necessary activation energy for the reaction to proceed faster.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to find the optimal balance between reaction rate and the formation of potential side products. Many SNAr reactions with amines are heated to temperatures between 80-120 °C.[5]

  • Re-evaluate Your Choice of Solvent:

    • Explanation: The solvent plays a crucial role in stabilizing the charged intermediate and influencing the nucleophilicity of the amine.[6] Polar aprotic solvents are ideal for SNAr reactions because they can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[2][7] Protic solvents (like water or alcohols) can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[8]

    • Solution: If you are using a protic or non-polar solvent, switch to a polar aprotic solvent. See the table below for recommendations.

Solvent ClassRecommended SolventsRationale for SNAr Reactions
Polar Aprotic (Preferred) DMSO, DMF, NMP, AcetonitrileExcellent at stabilizing the Meisenheimer complex; enhances nucleophile reactivity.[2][7]
Polar Protic (Use with Caution) Ethanol, Isopropanol, WaterCan slow the reaction by solvating the amine nucleophile through hydrogen bonding.[6][8]
Non-Polar (Not Recommended) Toluene, Hexane, DioxanePoor at stabilizing the charged intermediate, leading to very slow reaction rates.
  • Consider the Use of a Base:

    • Explanation: The reaction between the aryl halide and 1-methylpiperazine generates a hydrohalic acid (HX) as a byproduct. As this acid accumulates, it can protonate the basic 1-methylpiperazine, converting it into its non-nucleophilic conjugate acid and effectively stopping the reaction.

    • Solution: Add an excess of a non-nucleophilic base to act as an acid scavenger. This ensures the 1-methylpiperazine remains in its free, nucleophilic form. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Alternatively, using an excess of 1-methylpiperazine (e.g., 2.2 equivalents or more) allows it to act as both the nucleophile and the base.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the leaving group effect (F > Cl > Br > I) in SNAr reactions?

This is a crucial concept. Unlike in SN2 reactions where bond strength to the leaving group is paramount, in SNAr the rate-determining step is the nucleophilic attack.[3] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon significantly more electron-deficient (electrophilic). This enhanced electrophilicity lowers the activation energy for the formation of the Meisenheimer complex, thus accelerating the reaction.[2][4]

Q2: How do I select the optimal reaction temperature?

Start with a modest temperature (e.g., 60-80 °C) and monitor the reaction. If conversion is slow, increase the temperature incrementally. Be aware that excessively high temperatures can lead to decomposition or side reactions, such as reaction at other positions on the ring if activation is ambiguous. A good practice is to run small-scale parallel reactions at different temperatures to quickly identify the optimal conditions.

Q3: Can I use a protic solvent like ethanol?

While the reaction may proceed in a protic solvent, it is generally much slower than in a polar aprotic solvent.[9] Protic solvents stabilize the amine nucleophile through hydrogen bonding, which increases the energy required for it to attack the aromatic ring.[6] This effect is particularly pronounced with highly electronegative nucleophiles like amines. If solubility is an issue, a mixture of a polar aprotic solvent with a co-solvent can be explored, but pure DMSO or DMF is typically the best starting point.

Q4: Is a catalyst required for this reaction?

For this specific reaction, a catalyst is generally not necessary, provided the other conditions (leaving group, solvent, temperature) are optimized. The strong electron-withdrawing effect of the nitro group sufficiently activates the aromatic ring for nucleophilic attack.[1] In some less-activated systems, phase-transfer catalysts or specific ionic liquids have been shown to accelerate SNAr reactions, but this is an advanced optimization step that should only be considered after the fundamentals have been addressed.[10]

Visualizing the Process

To better understand the reaction and the optimization workflow, the following diagrams are provided.

SNAr_Mechanism Reactants 1-Fluoro-3-methoxy-4-nitrobenzene + 1-Methylpiperazine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (Rate-Determining Step) Slow Meisenheimer Meisenheimer Complex (Stabilized by NO2 group) TS1->Meisenheimer Meisenheimer->Reactants k-1 TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 k2 Fast Products This compound + F- TS2->Products

Caption: Generalized mechanism for the SNAr reaction.

Troubleshooting_Workflow Start Reaction is Slow (Low Conversion) CheckLG Is Leaving Group Fluoro? Start->CheckLG SwitchLG Action: Switch to Fluoro Starting Material CheckLG->SwitchLG No CheckTemp Is Temperature Optimized (e.g., >80°C)? CheckLG->CheckTemp Yes SwitchLG->CheckTemp IncreaseTemp Action: Increase Temperature Incrementally CheckTemp->IncreaseTemp No CheckSolvent Is Solvent Polar Aprotic (DMSO, DMF)? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent SwitchSolvent Action: Switch to DMSO or DMF CheckSolvent->SwitchSolvent No CheckBase Is an Acid Scavenger (e.g., K2CO3) Present? CheckSolvent->CheckBase Yes SwitchSolvent->CheckBase AddBase Action: Add Base or Excess 1-Methylpiperazine CheckBase->AddBase No Success Reaction Optimized CheckBase->Success Yes AddBase->Success

Caption: A systematic workflow for troubleshooting slow reactions.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
  • SNAr Reactions of Amines in Aprotic Solvents.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification.
  • SNAr troubleshooting. Reddit. [Link]
  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?
  • Nucleophilic arom
  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. Royal Society of Chemistry. [Link]
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
  • Aromatic Nucleophilic Substitution Reactions.

Sources

Technical Support Center: Troubleshooting NMR Spectra of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment of this compound. Here, we address common issues encountered during spectral acquisition and interpretation, providing expert insights and actionable protocols to ensure data integrity.

Baseline Spectrum: Predicted ¹H and ¹³C NMR Assignments

Before troubleshooting, a clear understanding of the expected spectrum is crucial. The structure of this compound contains several distinct spin systems.

Molecular Structure with Proton Labeling

Caption: Structure of this compound with proton designations.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
LabelProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
H(f)Ar-H~7.90d1HOrtho to the nitro group, deshielded.
H(b)Ar-H~7.10d1HOrtho to the piperazine nitrogen.
H(a)Ar-H~6.95dd1HCoupled to both H(f) and H(b).
H(g)-OCH₃~3.95s3HMethoxy group on the aromatic ring.
H(d)Pip-CH₂~3.20t4HPiperazine protons adjacent to the aromatic ring.
H(c)Pip-CH₂~2.60t4HPiperazine protons adjacent to the N-methyl group.
H(e)N-CH₃~2.35s3HN-methyl group on the piperazine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon EnvironmentPredicted δ (ppm)Notes
Ar-C (Quaternary, C-NO₂)~155Highly deshielded by nitro group.
Ar-C (Quaternary, C-O)~148Attached to the methoxy group.
Ar-C (Quaternary, C-N)~140Attached to the piperazine nitrogen.
Ar-CH (C-f)~126Aromatic methine carbon.
Ar-CH (C-b)~115Aromatic methine carbon.
Ar-CH (C-a)~108Aromatic methine carbon.
-OCH₃ (C-g)~56.5Methoxy carbon.
N-CH₃ (C-e)~46.0N-methyl carbon.
Pip-CH₂ (C-d)~55.0Piperazine carbons adjacent to N-methyl.
Pip-CH₂ (C-c)~50.0Piperazine carbons adjacent to the aromatic ring.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common spectral artifacts and issues encountered when analyzing this specific molecule.

Q1: I see unexpected peaks in my ¹H NMR spectrum. What are they and how do I identify them?

Expert Insight: Extraneous signals are the most frequent issue in NMR analysis. A systematic approach is required to differentiate between contaminants, starting materials, and side products.

Possible Sources & Identification Strategy:

  • Residual Solvents & Water: NMR solvents are never 100% deuterated and can absorb atmospheric moisture.[1][2] These are the first impurities to check for.

    • Action: Compare your unknown peaks to a standard table of common NMR solvent impurities.[3][4][5]

    Table 3: Common Impurity Chemical Shifts in CDCl₃

    Impurity δ (ppm) Multiplicity
    Water (H₂O) ~1.56 s (broad)
    Acetone 2.17 s
    Ethyl Acetate 2.05 (s), 4.12 (q), 1.26 (t) s, q, t
    Dichloromethane 5.30 s
    Hexane 0.88 (t), 1.26 (m) t, m
    Toluene 2.36 (s), 7.17-7.27 (m) s, m

    | Silicone Grease | ~0.07 | s (broad) |

  • Unreacted Starting Materials: The synthesis of the target molecule likely involves the reaction of an activated nitro-aromatic ring with N-methylpiperazine.[6][7] Signals from these precursors may persist if the reaction or purification was incomplete.

    • Common Precursors:

      • 1-chloro-3-methoxy-4-nitrobenzene: Will show three distinct aromatic proton signals and a methoxy singlet.

      • N-methylpiperazine: Will show two signals for the piperazine protons (often broad singlets or triplets) and a singlet for the N-methyl group.

    • Action: If available, run an NMR spectrum of your starting materials under the same conditions for direct comparison.

  • Side Products or Degradation: Piperazine derivatives can undergo side reactions or degrade under harsh conditions (e.g., strong acid/base, high heat).[8][9] This is less common but possible.

    • Action: Consider potential side-reactions in your synthesis. If degradation is suspected, re-purify the sample and re-acquire the spectrum.

Troubleshooting Workflow for Unknown Peaks

G start Unexpected Peak(s) Observed check_solvent Compare peak δ to common NMR solvent impurity tables. start->check_solvent is_solvent Is it a known solvent/water peak? check_solvent->is_solvent check_sm Compare peak δ to spectra of starting materials. is_solvent->check_sm No end_impurity Peak Identified as Contaminant. Action: Re-purify sample. is_solvent->end_impurity Yes is_sm Is it a starting material? check_sm->is_sm d2o_shake Perform D₂O Shake (See SOP 1). is_sm->d2o_shake No is_sm->end_impurity Yes is_exchangeable Did the peak disappear or broaden? d2o_shake->is_exchangeable spike_test Spike sample with suspected impurity. is_exchangeable->spike_test No is_exchangeable->end_impurity Yes (H₂O or N-H) is_impurity Did the peak intensity increase? spike_test->is_impurity is_impurity->end_impurity Yes end_unknown Peak is an Unknown Side Product/Degradation Product. Action: Further structural elucidation (2D NMR, MS). is_impurity->end_unknown No

Caption: Workflow for identifying unknown signals in an NMR spectrum.

Q2: My peaks, especially the piperazine signals, are very broad. How can I sharpen them?

Expert Insight: Peak broadening is typically caused by three factors: poor magnetic field homogeneity (shimming), low sample solubility, or dynamic chemical processes occurring on the NMR timescale.[1]

Potential Causes & Solutions:

  • Poor Shimming: The magnetic field is not uniform across the sample. This is the most common and easily fixable cause of broad peaks.

    • Action: Re-shim the magnet using the automated or manual procedures for your specific spectrometer. Focus on improving the lock signal shape and height.

  • Sample Concentration/Solubility: If the compound is not fully dissolved or is too concentrated, it can lead to sample heterogeneity and broad lines.[1]

    • Action: Visually inspect your NMR tube for any solid particulates. If present, filter the sample through a small plug of glass wool into a new tube. If the sample is highly concentrated, dilute it.

  • Chemical Exchange: The piperazine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flip" is on the same timescale as the NMR experiment, the signals for the axial and equatorial protons will be averaged and broadened.

    • Action: Perform a Variable Temperature (VT) NMR experiment (see SOP 2 ).

      • Cooling the sample: Slows the exchange rate. You may see the broad peaks resolve into sharper, distinct signals for the axial and equatorial protons.

      • Heating the sample: Increases the exchange rate. The broad peaks may sharpen into a single, time-averaged signal.[1]

Q3: The chemical shifts of my aromatic or piperazine protons are different from the prediction. Why?

Expert Insight: Chemical shifts are highly sensitive to the local electronic environment. Changes in solvent, concentration, or the protonation state of the molecule can cause significant shifts.

Potential Causes & Solutions:

  • Solvent Effects: Different NMR solvents can induce shifts, especially for aromatic protons, due to varying magnetic anisotropies.[1] For example, switching from CDCl₃ to Benzene-d₆ can cause significant upfield shifts.

    • Action: Ensure you are comparing your spectrum to reference data acquired in the same solvent. If peaks are overlapping, changing the solvent can sometimes resolve them.[1]

  • Concentration Effects: At high concentrations, intermolecular interactions (like pi-stacking of the aromatic rings) can cause shifts.

    • Action: Acquire a spectrum of a more dilute sample to see if the shifts change.

  • pH and Protonation: The two nitrogen atoms in the piperazine ring are basic. If your sample contains acidic impurities (e.g., residual trifluoroacetic acid from chromatography), the nitrogens can become protonated. This places a positive charge on the nitrogen, which strongly deshields (shifts downfield) the adjacent protons (H-c, H-d, and H-e).

    • Action: To test for this, add a single drop of a weak, deuterated base like pyridine-d₅ or a few microliters of triethylamine to your NMR tube, shake well, and re-acquire the spectrum. If the piperazine and methyl signals shift upfield toward their expected "free base" positions, acidic contamination was the cause.

Standard Operating Procedures (SOPs)

SOP 1: D₂O Shake for Identifying Exchangeable Protons

This technique is used to identify protons attached to heteroatoms (O-H, N-H) or trace amounts of water.[1]

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O).

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (you may need to re-shim) and acquire a new ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. Any peak corresponding to an exchangeable proton (like H₂O or a potential N-H impurity) will either disappear, diminish in intensity, or become very broad.

SOP 2: Variable Temperature (VT) NMR for Studying Dynamic Processes

This experiment is essential for investigating peak broadening caused by chemical exchange.

  • Setup: Place your sample in the spectrometer and obtain a standard spectrum at room temperature (e.g., 298 K).

  • Select Temperature Range:

    • To investigate slow exchange (broad peaks resolving into sharp peaks), decrease the temperature in increments of 10-20 K (e.g., 273 K, 253 K, 233 K).

    • To investigate fast exchange (broad peaks sharpening into an average peak), increase the temperature in increments of 10-20 K (e.g., 313 K, 333 K).

  • Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before starting acquisition. The lock and shim values will drift with temperature and must be readjusted.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Analysis: Stack the spectra and observe the changes in peak shape and chemical shift as a function of temperature. This will reveal the dynamic nature of the molecule.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the...
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • KE Chang-mei, et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.
  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction.
  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities.
  • Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735.
  • Einbu, A., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(22), 11000–11020.

Sources

Technical Support Center: Crystallization of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your crystallization experiments.

Introduction

This compound is a key intermediate in various synthetic pathways. Achieving a high-purity, crystalline solid is often a critical step for downstream applications. However, like many substituted piperazine and nitroaromatic compounds, its crystallization can present challenges such as oiling out, formation of fine powders, and low yields. This guide provides a systematic approach to overcoming these common issues, grounded in the principles of crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Based on the behavior of similar piperazine derivatives, this compound is expected to be slightly soluble in water but soluble in organic solvents like ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[1] The presence of the polar nitro group and the basic piperazine ring influences its solubility profile.

Q2: I am not getting any crystals to form. What are the initial troubleshooting steps?

A2: A failure to crystallize typically indicates that the solution is not supersaturated. Here are some primary steps to induce crystallization:

  • Increase Concentration: The most straightforward approach is to reduce the solvent volume, typically by evaporation, to increase the solute concentration.[2] You can gently heat the solution to facilitate solvent removal.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[2]

    • Seed Crystals: If available, add a single, small crystal of the pure compound to the solution.[2] This provides a template for crystal growth.

    • Lower Temperature: Cool the solution in an ice bath or refrigerator to significantly decrease the solubility of the compound.[2][3]

Q3: My compound is "oiling out" instead of forming solid crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the temperature is above the melting point of the solid in the chosen solvent, or the solution is too supersaturated.[3] To address this:

  • Add More Solvent: Add a small amount of the primary solvent back to the solution and gently warm it until the oil redissolves. Then, allow it to cool very slowly.[3]

  • Change Solvent System: The current solvent may be too good of a solvent at lower temperatures. Consider a solvent system where the compound is less soluble, or introduce an anti-solvent.

  • Slower Cooling: Rapid cooling is a common cause of oiling out. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.[3]

Q4: The crystallization is happening too quickly, resulting in a fine powder instead of larger crystals. What should I do?

A4: Rapid crystallization traps impurities and leads to small, poorly formed crystals.[2][3] To promote the growth of larger, higher-purity crystals:

  • Slow Down the Cooling Rate: Insulate the flask or allow it to cool in a large water bath to slow down the temperature change.[3]

  • Use More Solvent: Start with a slightly larger volume of hot solvent than the minimum required to dissolve the solid. This keeps the compound in solution longer during the cooling phase, allowing for more controlled crystal growth.[2][3]

Q5: My crystallization yield is very low. How can I improve it?

A5: Low yield can be frustrating. Here are several factors to consider:

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum precipitation.

  • Solubility in Mother Liquor: A significant amount of your compound may remain dissolved in the solvent even at low temperatures.[2]

    • Consider a different solvent where the compound is less soluble at cold temperatures.

    • Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.[3]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of your product.[3]

Troubleshooting Crystallization Workflows

This section provides detailed protocols and troubleshooting guides for common crystallization methods applicable to this compound.

Cooling Crystallization

This is the most common method and relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered.

Experimental Protocol: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, you can then place the flask in an ice bath or refrigerator.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Diagram: Cooling Crystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_cooling Crystallization cluster_isolation Isolation dissolve Dissolve crude compound in minimum hot solvent hot_filter Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly cool_cold Further Cooling (Ice Bath) cool_slowly->cool_cold vac_filter Vacuum Filtration cool_cold->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: Workflow for Cooling Crystallization.

Troubleshooting Cooling Crystallization
Problem Potential Cause Recommended Solution
No Crystals Form Solution is not supersaturated.Evaporate some solvent and re-cool. Try scratching the flask or adding a seed crystal.[2]
"Oiling Out" Solution is too concentrated; cooling is too rapid.Add more solvent, reheat to dissolve the oil, and cool slowly.[3]
Fine Powder Forms Crystallization is too fast.Use slightly more solvent and ensure a very slow cooling rate.[3]
Low Yield Compound is still soluble in the cold solvent.Cool for a longer period. Consider a different solvent. Recover a second crop from the mother liquor.[3]
Anti-Solvent Crystallization

This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.

Experimental Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMSO, methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water, hexane) dropwise while stirring until the solution becomes slightly turbid (cloudy).[4]

  • Crystal Growth: If the solution remains cloudy, add a few drops of the "good" solvent until it becomes clear again. Allow the solution to stand undisturbed for crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, washing with a mixture of the good and poor solvents or just the poor solvent.

  • Drying: Dry the collected crystals.

Diagram: Anti-Solvent Crystallization Workflow

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_growth Crystal Growth cluster_isolation Isolation dissolve Dissolve compound in 'Good' Solvent add_anti Slowly add 'Poor' Solvent (Anti-Solvent) until turbid dissolve->add_anti re_dissolve Add drops of 'Good' Solvent to clarify (optional) add_anti->re_dissolve stand Allow to stand undisturbed re_dissolve->stand vac_filter Vacuum Filtration stand->vac_filter wash Wash Crystals vac_filter->wash dry Dry Crystals wash->dry

Sources

Technical Support Center: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceutical research, is primarily achieved through the formation of a carbon-nitrogen (C-N) bond between an activated nitroaromatic ring and 1-methylpiperazine. The two most common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination . A third, more classical approach, the Ullmann Condensation , also presents a viable, albeit often more demanding, alternative.

This guide will delve into the intricacies of each method, offering a comparative analysis to aid in your selection of the most suitable synthetic route for your specific needs. We will explore the mechanistic underpinnings of each reaction, enabling a deeper understanding of potential side reactions and how to effectively mitigate them.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Scenario 1: Low or No Product Formation

Observed Problem: After running the reaction and work-up, TLC or LC-MS analysis shows a low yield of the desired product or only starting materials.

Probable CauseRecommended Solution & Rationale
Route: SNArInsufficient activation of the aryl halide: The nitro group, while activating, may not be sufficient under the chosen reaction conditions.Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. Incrementally increase the temperature, monitoring for product formation and potential decomposition.Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Route: Buchwald-HartwigInactive Catalyst: The Pd(0) catalyst may not have been generated efficiently, or the phosphine ligand may have degraded.Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results.[1] Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides.[2] Experiment with different ligands to find the optimal one for your system.Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and phosphine ligand.
Route: AllPoor Quality Reagents: Degradation of 1-methylpiperazine or the aryl halide can lead to failed reactions.Verify Reagent Purity: Use freshly distilled or purchased 1-methylpiperazine. Ensure the aryl halide is pure and dry.
Scenario 2: Presence of Significant Impurities

Observed Problem: The crude product shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.

Probable Cause & Structure of Side ProductRecommended Solution & Rationale
Side Product: Bis-arylated PiperazineStructure: 1,4-bis(3-Methoxy-4-nitrophenyl)piperazineRoute: SNAr & Buchwald-HartwigControl Stoichiometry: Use a slight excess of 1-methylpiperazine (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This will favor the mono-arylation product.
Side Product: Reduced Nitro GroupStructure: 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazineRoute: Buchwald-HartwigJudicious Ligand Choice: Some phosphine ligands can reduce nitro groups. If nitro reduction is observed, consider switching to a different ligand, or use a milder reducing agent in the catalyst activation step if applicable.[3]
Side Product: HydrodehalogenationStructure: 2-Methoxy-1-nitrobenzeneRoute: Buchwald-HartwigOptimize Base and Catalyst System: This side reaction can compete with the desired amination. A bimetallic palladium-copper nanocatalyst system in an aqueous micellar medium has been shown to suppress hydrodehalogenation.[3] Careful selection of the base is also crucial.
Side Product: Phenolic ImpurityStructure: 2-Methoxy-4-(4-methylpiperazin-1-yl)phenolRoute: SNArAnhydrous Conditions: The presence of water and a strong base can lead to nucleophilic attack by hydroxide ions on the aromatic ring, especially at high temperatures. Ensure all reagents and solvents are scrupulously dried.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this synthesis, SNAr or Buchwald-Hartwig?

A1: The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including available starting materials, scale, and tolerance for certain reaction conditions.

  • SNAr is often simpler to set up, requiring no special catalysts. It is a good choice when the aryl halide is sufficiently activated by the nitro group. However, it may require higher temperatures and strongly basic conditions, which can be a limitation for sensitive substrates.

  • Buchwald-Hartwig amination is a more versatile and often milder method, particularly effective for less reactive aryl halides (like chlorides).[2] It generally provides higher yields and better functional group tolerance. The main drawbacks are the cost of the palladium catalyst and ligands, and the need for strictly inert conditions.

Q2: Can I use 1-fluoro-3-methoxy-4-nitrobenzene instead of the chloro-derivative in the SNAr reaction?

A2: Yes, in fact, for SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.

Q3: My Buchwald-Hartwig reaction is sluggish. What can I do to improve the reaction rate?

A3: Several factors can be adjusted to improve the rate of a Buchwald-Hartwig reaction:

  • Catalyst and Ligand: Ensure you are using an appropriate catalyst and ligand combination. For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.

  • Base: A strong, non-nucleophilic base is crucial. Sodium or potassium tert-butoxide are commonly used.

  • Solvent: Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed.

  • Temperature: While often milder than SNAr, some Buchwald-Hartwig couplings still require heating.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and organic side products. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.

Experimental Protocols (Representative)

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure and may require optimization for your specific conditions.

  • To a solution of 1-chloro-3-methoxy-4-nitrobenzene (1.0 eq) in anhydrous DMSO (5-10 mL per mmol of aryl halide), add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure and requires strict adherence to inert atmosphere techniques.

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1-chloro-3-methoxy-4-nitrobenzene (1.0 eq) and 1-methylpiperazine (1.2 eq) followed by anhydrous, degassed toluene (5-10 mL per mmol of aryl halide).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway A 1-Chloro-3-methoxy-4-nitrobenzene + 1-Methylpiperazine B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C This compound B->C Loss of Leaving Group (Cl-)

Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex Ar-Pd(II)(L_n)-NHR_2 OA_complex->Amine_complex Amine Coordination & Deprotonation Amine_complex->Pd0 Reductive Elimination Product Product Amine_complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination involves Pd(0)/Pd(II) intermediates.

Alternative Synthetic Route: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[4] While it has been largely superseded by the more versatile palladium-catalyzed methods, it can still be a useful alternative, particularly when palladium-based routes are problematic.

Key Features of the Ullmann Condensation:

  • Catalyst: Copper powder or copper (I) salts.

  • Conditions: Typically requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.

  • Substrate Scope: Generally requires aryl halides activated by electron-withdrawing groups.

  • Pros: Inexpensive catalyst.

  • Cons: Harsh reaction conditions, often requires stoichiometric amounts of copper, and can have a more limited substrate scope compared to Buchwald-Hartwig amination.

References

  • Ullmann, F. Über eine neue Methode zur Darstellung von Phenyläthern. Ber. Dtsch. Chem. Ges.1903, 36, 2382–2384.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]. Accessed January 10, 2026.
  • Plummer, S.; Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]. Accessed January 10, 2026.
  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]. Accessed January 10, 2026.
  • 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). Molbase. [Link]. Accessed January 10, 2026.
  • Buchwald–Hartwig amination. Wikipedia. [Link]. Accessed January 10, 2026.

Sources

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine analytical method refinement

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical method refinement for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, designed for research, development, and quality control scientists.

Introduction: Understanding the Analyte

This compound is a substituted piperazine derivative. Its chemical structure presents distinct features that are critical for the development of robust analytical methods:

  • Piperazine Ring: A basic moiety containing two nitrogen atoms. This functional group is susceptible to pH changes, which can significantly alter its ionization state and, consequently, its chromatographic retention. The basic nature can also lead to interactions with acidic silanol groups on silica-based HPLC columns, causing peak tailing.

  • Nitroaromatic Group: The nitrophenyl group is a strong chromophore, making the molecule well-suited for UV-Vis spectrophotometric detection. However, nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light or specific pH ranges, which is a key consideration for sample stability.[1][2]

  • Methoxy Group: This group modifies the polarity and electronic properties of the aromatic ring.

Accurate and precise quantification of this molecule is paramount for its use in pharmaceutical development and research, necessitating refined and well-understood analytical methods. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to support your analytical endeavors.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and effective technique for analyzing this compound due to the molecule's polarity and strong UV absorbance.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Standard & Sample Preparation (e.g., in Mobile Phase) A2 Sample Injection P1->A2 P2 Mobile Phase Preparation & Degassing A1 System Equilibration (Stable Baseline) P2->A1 A1->A2 A3 Chromatographic Separation (C18 Column) A2->A3 A4 UV Detection (e.g., 254 nm or λmax) A3->A4 D1 Peak Integration & Quantification A4->D1 D2 System Suitability Test (SST) Verification D1->D2 D3 Final Report Generation D2->D3

Caption: General workflow for HPLC analysis.

Recommended HPLC Protocol

This protocol provides a robust starting point for method development. Optimization based on your specific instrumentation and impurity profile is encouraged.

ParameterRecommended ConditionRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the molecule. For issues with peak shape, consider a column with end-capping or low silanol activity.[3]
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 6.5)Acetonitrile is often a preferred organic modifier. The pH of the aqueous phase is critical; a pH around 6.5 ensures the piperazine moiety is partially protonated, providing consistent retention and minimizing strong interactions with the stationary phase.
Elution Mode Isocratic (e.g., 60:40 ACN:Buffer) or GradientStart with an isocratic method for simplicity. If co-eluting impurities are present, a gradient elution will be necessary to achieve adequate separation.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on analyte concentration and detector sensitivity.
Detector UV-Vis or PDAThe nitroaromatic ring provides strong UV absorbance. A preliminary scan should be performed to determine the λmax. A Photodiode Array (PDA) detector is highly recommended for assessing peak purity.
Sample Diluent Mobile PhaseTo avoid peak distortion, the sample solvent should match the mobile phase composition as closely as possible.[4]

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the analysis of piperazine-containing compounds.

Q1: My chromatographic peak is tailing or showing poor symmetry. What's wrong?

Answer: Peak tailing for basic compounds like this compound is a classic problem in reverse-phase HPLC. It is most often caused by secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can deprotonate the piperazine moiety, reducing its interaction with silanols. However, be mindful of the column's pH stability (typically 2-8).

  • Use of an Amine Modifier: Add a small amount (e.g., 0.1%) of a competing base like Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Lower Analyte Concentration: Overloading the column can saturate the high-energy silanol sites, leading to tailing. Try injecting a more dilute sample.

  • Column Selection: Use a column with high-density end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) that has fewer accessible silanol groups.

Tailing_Troubleshooting Start Problem: Peak Tailing Check1 Is mobile phase pH optimized (e.g., 6.0-7.5)? Start->Check1 Action1 Adjust pH. Ensure column compatibility. Check1->Action1 No Check2 Are you using an amine modifier (e.g., 0.1% TEA)? Check1->Check2 Yes Resolved Peak Shape Improved Action1->Resolved Action2 Add competing base to mobile phase. Check2->Action2 No Check3 Is sample concentration too high? Check2->Check3 Yes Action2->Resolved Action3 Dilute sample and re-inject. Check3->Action3 Yes Final Consider end-capped or hybrid particle column. Check3->Final No Action3->Resolved Final->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Q2: I am seeing a loss of analyte signal over a sequence of injections or in older solutions. What is happening?

Answer: This issue likely points to analyte instability. Nitroaromatic compounds can be sensitive to degradation, and piperazine derivatives can have pH-dependent stability.[1]

Solutions:

  • Use Freshly Prepared Solutions: Whenever possible, prepare standards and sample solutions daily. This is the most reliable way to avoid degradation-related issues.

  • Solvent and pH Stability: Investigate the stability of the compound in your chosen diluent. Some nitroaromatics show pronounced decomposition in certain organic solvent/water mixtures.[1] Ensure the pH of your stock solutions is controlled and optimized for stability.

  • Storage Conditions: Store stock solutions protected from light in amber vials and at reduced temperatures (e.g., 2-8 °C or frozen) to minimize degradation. For frozen solutions, use single-use aliquots to avoid repeated freeze-thaw cycles.

  • Check for Adsorption: The basic nature of the piperazine ring can lead to adsorption onto glass surfaces. Consider using silanized glass vials or polypropylene vials.

Q3: I cannot separate my analyte from a closely eluting impurity. How can I improve resolution?

Answer: Improving resolution requires changing the selectivity of the chromatographic system.

Solutions:

  • Switch to Gradient Elution: If you are using an isocratic method, developing a shallow gradient can often resolve closely eluting peaks.

  • Change the Organic Modifier: The selectivity of a separation can be significantly different between acetonitrile and methanol due to their different properties (dipole moment, proton acceptor/donor capabilities). Prepare the mobile phase with methanol at an equivalent elution strength and compare the chromatograms.

  • Modify Mobile Phase pH: A small change in pH can alter the ionization state of your analyte or the impurity, potentially leading to a significant shift in retention time and improved separation.

  • Select a Different Column: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. A phenyl or cyano column offers different selectivity (π-π interactions) compared to a standard C18 and may resolve the peaks.

Alternative/Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of your compound and for analyzing volatile impurities. However, the thermal stability of the analyte must be considered.

Recommended GC-MS Protocol
ParameterRecommended ConditionRationale & Expertise
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µmThis is a robust, general-purpose column suitable for a wide range of semi-volatile compounds, including many piperazine derivatives.[5][6]
Injector Temp. 250 - 280 °CStart at the lower end of this range to minimize the risk of thermal degradation of the nitro group.[2][7]
Carrier Gas Helium, 1.0 - 1.2 mL/minStandard carrier gas for GC-MS.
Oven Program Start at 150 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)This is a starting point. The program must be optimized to ensure good separation from any impurities or solvent peaks.
MS Transfer Line 280 °CShould be kept at or slightly above the final oven temperature to prevent analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVEI provides reproducible fragmentation patterns for library matching and structural confirmation.
Scan Range 40 - 450 amuThis range will cover the molecular ion and key fragments of the target analyte.

Frequently Asked Questions (FAQs)

  • Q: What are the key validation parameters to establish for a quantitative HPLC method?

    • A: A quantitative method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, according to ICH Q2(R1) guidelines.

  • Q: My compound is a solid. What is the best way to prepare a stock solution?

    • A: Accurately weigh the solid using an analytical balance. Dissolve it in a suitable solvent in a Class A volumetric flask. The choice of solvent depends on solubility; start with methanol or acetonitrile. Ensure the material is fully dissolved (sonication may be required) before diluting to the final volume.

  • Q: Are there any specific safety precautions for handling this compound?

    • A: As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation. Review the Safety Data Sheet (SDS) before use.

References

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • SIELC Technologies. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Royal Society of Chemistry. Analytical Methods. RSC Publishing.
  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms.
  • vscht.cz.
  • Gadzała-Kopciuch, R. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Nitroaromatic Compounds.
  • Ke, C., et al. (2009). Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Inomata, T., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • JIGS Chemical Limited. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited.
  • Al-Meshal, A., et al. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS.
  • Sigma-Aldrich. 1-(3-Methoxy-4-nitrophenyl)piperazine Product Page. Sigma-Aldrich.
  • Macao Polytechnic University. Structure-activity relationship analysis of the thermal stabilities of nitroaromatic compounds following different decomposition mechanisms. Macao Polytechnic University.

Sources

Navigating the Membrane Barrier: A Technical Support Guide for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during its preclinical evaluation: poor cell permeability. We will explore the underlying scientific principles and offer validated experimental strategies to enhance the intracellular delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor cell permeability of this compound?

A1: The cell permeability of a small molecule is governed by a balance of physicochemical properties. For this compound, several factors may contribute to its limited ability to cross the cell membrane. These include its molecular size, polarity (indicated by the number of hydrogen bond donors and acceptors), and lipophilicity (LogP value). While specific experimental data for this exact molecule is not abundant in publicly available literature, we can infer potential issues based on its structural components. The presence of polar groups like the nitro and methoxy groups, along with the nitrogen atoms in the piperazine ring, can increase the energy barrier for partitioning into the hydrophobic lipid bilayer of the cell membrane.

Q2: How can I get a preliminary assessment of my compound's permeability potential?

A2: A valuable first step is to apply "Lipinski's Rule of Five".[1][2] This rule provides a set of simple molecular descriptors that can predict the likelihood of a compound having good oral bioavailability, which is often linked to cell permeability. The rules are:

  • Molecular weight < 500 Daltons

  • LogP < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

Violating more than one of these rules suggests a higher probability of poor absorption or permeability.[3] While a useful guideline, it's important to remember that many effective drugs are exceptions to this rule, especially those that utilize active transport mechanisms.[2]

Q3: What is the difference between passive diffusion and active transport, and why does it matter for my compound?

A3: Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient without the help of a transport protein. This process is favored by small, lipophilic molecules.[4] Active transport, on the other hand, requires carrier proteins to move a substance across the membrane, often against its concentration gradient, and requires energy. Understanding which mechanism is dominant for your compound is crucial. If passive diffusion is the primary route, strategies to increase lipophilicity may be effective. If your compound is a substrate for an efflux transporter (a type of active transporter that pumps substances out of the cell), its intracellular concentration will be significantly reduced.[5][6]

Troubleshooting Guide: Low Intracellular Concentration of this compound

This section provides a structured approach to diagnosing and solving poor cell permeability issues.

Problem 1: Low Apparent Permeability (Papp) in In Vitro Assays

You've performed a standard cell permeability assay, such as a PAMPA or Caco-2 assay, and the calculated apparent permeability coefficient (Papp) for this compound is below the desired threshold.

Potential Causes & Solutions:

  • Inherent Physicochemical Properties: The compound's structure may be inherently unfavorable for passive diffusion.

    • Solution 1: Prodrug Approach: This is a highly effective strategy to transiently modify the physicochemical properties of a drug.[7][8] By masking polar functional groups with lipophilic moieties, the prodrug can more easily cross the cell membrane.[9][10] Once inside the cell, cellular enzymes cleave the masking group, releasing the active parent drug. For this compound, potential modifications could involve esterification of a hydroxyl group (if present in an analog) or creating a bioreversible derivative of the piperazine nitrogen.

    • Solution 2: Structural Modification (Lead Optimization): If you are in the early stages of drug discovery, consider synthesizing analogs of the compound. Systematically altering the structure, for example, by replacing the nitro group with a less polar bioisostere or modifying the substituents on the phenyl ring, can significantly impact permeability.[11] Structure-activity relationship (SAR) studies have shown that even small changes, like adding a methyl group, can influence the permeability of piperazine derivatives.[12]

  • Active Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[13][14]

    • Solution: Caco-2 Bidirectional Permeability Assay: To investigate the role of efflux, perform a bidirectional Caco-2 assay. This involves measuring the permeability from the apical (top) to the basolateral (bottom) side of the cell monolayer (A to B) and from the basolateral to the apical side (B to A).[15] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[16]

    • Solution: Co-incubation with Efflux Inhibitors: If efflux is suspected, repeat the permeability assay in the presence of known P-gp inhibitors, such as verapamil or quinidine.[17] A significant increase in the A to B permeability in the presence of an inhibitor confirms that your compound is a P-gp substrate.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method to predict passive diffusion.[18][19]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (or a commercially available PAMPA membrane solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., in DMSO)

  • Control compounds (high and low permeability)

Procedure:

  • Coat the filter of each well in the filter plate with the lecithin/dodecane solution and allow the solvent to evaporate.

  • Add buffer to the acceptor plate wells.

  • Prepare the donor solution by diluting the test and control compounds in buffer.

  • Carefully place the filter plate onto the acceptor plate, ensuring the coated filters are in contact with the buffer in the acceptor wells.

  • Add the donor solution to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models both passive and active transport.[15][20]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds

  • TEER meter

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the A to B permeability assessment, add the test compound solution to the apical chamber and fresh buffer to the basolateral chamber.

  • For the B to A permeability assessment, add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Take samples from the receiver chamber at various time points.

  • Analyze the concentration of the compound in the samples using a validated analytical method.

  • Calculate the Papp values for both directions and the efflux ratio.

Problem 2: Promising In Vitro Permeability but Poor In Vivo Efficacy

Your compound shows good permeability in in vitro models, but it fails to demonstrate the expected biological activity in animal studies.

Potential Causes & Solutions:

  • Poor Aqueous Solubility: The compound may have high lipophilicity, leading to good membrane permeability but poor solubility in the aqueous environment of the gastrointestinal tract or bloodstream.[21] This can limit the amount of drug available for absorption.

    • Solution 1: Formulation Strategies: Investigate formulation approaches to improve solubility. This can include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[16]

    • Solution 2: Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its bioavailability.[22][23][24][25]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.

    • Solution: In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. If it is rapidly metabolized, consider structural modifications to block the metabolic sites or employ a prodrug strategy to protect the vulnerable functional groups.

Data Summary & Visualization

Table 1: Physicochemical Properties and Permeability of this compound and Related Compounds

CompoundMolecular Weight (Da)Calculated LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
This compound[26]251.28Data not available06Hypothetical LowHypothetical LowHypothetical >2
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine[27]313.353.406Hypothetical ModerateHypothetical ModerateHypothetical <2
Propranolol (High Permeability Control)259.342.913>10>10<2
Atenolol (Low Permeability Control)266.340.1624<1<1<2

Note: Hypothetical values are included for illustrative purposes and should be determined experimentally.

Diagrams

Permeability_Troubleshooting Start Low Intracellular Concentration Papp Low Papp in In Vitro Assay? Start->Papp Efflux Efflux Ratio > 2? Papp->Efflux No Prodrug Implement Prodrug Strategy Papp->Prodrug Yes Analogs Synthesize Analogs (Lead Optimization) Papp->Analogs Yes Solubility Poor Aqueous Solubility? Efflux->Solubility No Inhibitors Co-incubate with Efflux Inhibitors Efflux->Inhibitors Yes Formulation Formulation Strategies (e.g., Nanoparticles) Solubility->Formulation Yes

Caption: Troubleshooting workflow for poor cell permeability.

Transport_Mechanisms cluster_0 Extracellular Extracellular Space Passive Passive Diffusion Extracellular->Passive High to Low Concentration Active Active Transport (e.g., Influx Transporter) Extracellular->Active Requires Energy Intracellular Intracellular Space Efflux Efflux Transport (e.g., P-glycoprotein) Intracellular->Efflux Requires Energy Membrane Cell Membrane Passive->Intracellular Active->Intracellular Efflux->Extracellular

Caption: Overview of cell membrane transport mechanisms.

References

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • National Center for Biotechnology Information. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • Taylor & Francis Online. The permeability P-glycoprotein: a focus on enantioselectivity and brain distribution.
  • Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery.
  • SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • National Center for Biotechnology Information. Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • GARDP. Lipinski's Rule of 5.
  • OUCI. Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • ACS Publications. Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
  • AZoLifeSciences. What is Lipinski's Rule of 5?.
  • National Center for Biotechnology Information. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery.
  • National Center for Biotechnology Information. Role of P-glycoprotein-mediated secretion in absorptive drug permeability.
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.
  • National Center for Biotechnology Information. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Creative Bioarray. Caco-2 permeability assay.
  • ScienceDirect. A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs.
  • Wikipedia. Lipinski's rule of five.
  • International Journal of Applied Pharmaceutics. Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review.
  • MDPI. Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers.
  • AAPS PharmSciTech. Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs.
  • ResearchGate. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • SlideShare. caco-2 cell permeability, pampa membrane assays.
  • IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
  • ResearchGate. Resolution of P-glycoprotein and non P-glycoprotein effects on drug permeability using intestinal tissus from mdr1a(-/-) mice.
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • MDPI. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • National Center for Biotechnology Information. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.
  • ResearchGate. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
  • ResearchGate. (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs.
  • ResearchGate. 1-phenylpiperazine and several derivatives increased the permeability....
  • National Center for Biotechnology Information. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • National Center for Biotechnology Information. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
  • Molbase. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2.
  • National Center for Biotechnology Information. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

Sources

Technical Support Center: Reaction Parameter Optimization for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis of this compound, a valuable intermediate in pharmaceutical research, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Success in this reaction hinges on the careful control of several key parameters.

I. Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to this compound involves the reaction of an aryl halide, such as 4-chloro-2-nitroanisole, with 1-methylpiperazine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, a key principle in nucleophilic aromatic substitution.[1][2][3] The reaction is typically facilitated by a base in a suitable solvent.

Below is a generalized reaction scheme:

SNAr_Reaction 4-chloro-2-nitroanisole 4-Chloro-2-nitroanisole Product This compound 4-chloro-2-nitroanisole->Product + 1-Methylpiperazine 1-methylpiperazine 1-Methylpiperazine 1-methylpiperazine->Product Base_Solvent Base, Solvent, Heat Base_Solvent->Product

Caption: General SNAr reaction for synthesis.

While the SNAr reaction is common, an alternative approach is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction can also form the desired C-N bond, particularly when the aryl halide is less reactive.[4][5]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical temperature range for similar reactions is 80-120°C.

  • Improper Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dioxane are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[6][7] Protic solvents can solvate the nucleophile, reducing its reactivity.[8][9]

  • Base Incompatibility or Insufficient Strength: The base is necessary to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

    • Recommendation: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective. Ensure at least one equivalent of the base is used.

  • Poor Quality of Starting Materials: Impurities in the starting materials can inhibit the reaction.

    • Recommendation: Verify the purity of 4-chloro-2-nitroanisole and 1-methylpiperazine using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.[10][11]

Problem 2: Formation of Significant Impurities

Possible Causes & Solutions

  • Side Reactions due to High Temperatures: Excessive heat can lead to decomposition or the formation of undesired byproducts.

    • Recommendation: Optimize the temperature by running the reaction at the lowest effective temperature that provides a reasonable reaction rate.

  • Di-substitution on Piperazine: Although less common with 1-methylpiperazine, ensure the stoichiometry is carefully controlled.

    • Recommendation: Use a slight excess of 1-methylpiperazine (1.1-1.2 equivalents) to favor the formation of the desired product.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate amines that can act as competing nucleophiles.

    • Recommendation: If high temperatures are necessary, consider a more stable solvent like DMSO or sulfolane.

Problem 3: Reaction Stalls or is Incomplete

Possible Causes & Solutions

  • Catalyst Deactivation (if using Buchwald-Hartwig amination): The palladium catalyst can be sensitive to air and impurities.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.

  • Insufficient Reaction Time: The reaction may simply require more time to reach completion.

    • Recommendation: Monitor the reaction over an extended period (e.g., 24-48 hours) using TLC or LC-MS to determine the optimal reaction time.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents are generally the best choice. DMF and DMSO are excellent options due to their ability to dissolve the reactants and stabilize the intermediate Meisenheimer complex.[6][7] However, for easier workup, consider higher-boiling point ethers like dioxane or cyclopentyl methyl ether (CPME), which is considered a greener solvent alternative.[12]

Q2: Which base should I use and in what quantity?

A2: A common and effective choice is potassium carbonate (K₂CO₃) due to its low cost and sufficient basicity. Use at least 1.5 to 2.0 equivalents to ensure the complete deprotonation of the piperazine and to neutralize the HCl generated during the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation of your starting materials and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What is a typical purification procedure for the final product?

A4: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Q5: When should I consider using a Buchwald-Hartwig amination instead of a standard SNAr?

A5: If the SNAr reaction fails to provide a satisfactory yield, particularly if your aryl halide is less activated (e.g., a bromo or iodo analog without strong electron-withdrawing groups), a Buchwald-Hartwig amination is a powerful alternative.[5][13] This method uses a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation under milder conditions than might be required for a sluggish SNAr.[4][14]

IV. Experimental Protocols

Optimized SNAr Protocol
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitroanisole (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent (approximately 5-10 mL per gram of the limiting reagent).

  • Heat the reaction mixture to 100-110°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford this compound.

Data Presentation: Solvent and Base Optimization
EntrySolventBase (eq.)Temperature (°C)Time (h)Yield (%)
1DMFK₂CO₃ (2.0)100685
2DMSOK₂CO₃ (2.0)100682
3DioxaneK₂CO₃ (2.0)1001275
4TolueneK₂CO₃ (2.0)11024<10
5DMFCs₂CO₃ (2.0)100590
6DMFTEA (2.0)100865

Yields are based on isolated product after purification.

V. Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting a low-yield reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Is Reaction Temperature > 80°C? Start->Check_Temp Increase_Temp Increase Temperature to 100-120°C Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic (DMF, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to DMF or DMSO Check_Solvent->Change_Solvent No Check_Base Is Base K₂CO₃ or Cs₂CO₃ (≥ 1.5 eq)? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use Stronger Base or Increase Equivalents Check_Base->Change_Base No Check_Purity Are Starting Materials Pure? Check_Base->Check_Purity Yes Change_Base->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Consider_BH Consider Buchwald-Hartwig Amination Check_Purity->Consider_BH Yes Purify_Reagents->Start Re-run Reaction

Caption: Troubleshooting decision tree for low yield.

VI. References

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. Retrieved from [Link]

  • Jaworska, M., & Szatylowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. Retrieved from [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Nudelman, N. S., & Palleros, D. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 675-679. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1486–1492. Retrieved from [Link]

  • Molbase. (n.d.). 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

  • LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Bou-Hamdan, F., Charton, F., & Estager, J. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(16), 4983. Retrieved from [Link]

  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Retrieved from [Link]

  • MedChem Prof. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • Gholivand, K., Mohammadi, E., & Raghimi, R. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society, 21(1), 1-13. Retrieved from [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Retrieved from

  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 4-Chloro-2-nitroanisole Industrial Grade. Retrieved from [Link]

  • Khan, I., Ibrar, A., Ahmed, S., & Ali, S. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 129-136. Retrieved from [Link]

  • Google Patents. (1964). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst. Retrieved from

  • Google Patents. (1997). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine. Retrieved from

  • Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Molbank, 2023(4), M1779. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold as a Privileged Motif

In the landscape of modern medicinal chemistry, the phenylpiperazine moiety stands out as a "privileged scaffold."[1] Its unique structural and physicochemical properties have made it a cornerstone in the development of therapeutics targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1] These compounds are known to interact with key G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, and have also shown efficacy as enzyme inhibitors and anticancer agents.[1][2]

This guide provides an in-depth comparative analysis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine , a representative member of this class. By examining its structure-activity relationships (SAR) against structurally similar compounds, we aim to provide researchers and drug development professionals with a clear, data-driven understanding of how subtle chemical modifications can profoundly impact biological activity. We will explore its potential interactions with CNS receptors and its inhibitory effects on enzymes like tyrosinase, supported by detailed experimental protocols that form the basis of such comparative studies.

Section 1: Comparative Analysis of Biological Activity

The biological profile of a phenylpiperazine derivative is dictated by the nature and position of substituents on both the phenyl ring and the distal nitrogen of the piperazine core. Here, we compare our lead compound to key analogs to elucidate these relationships.

Modulation of G-Protein Coupled Receptors (GPCRs)

Phenylpiperazines are extensively studied as ligands for serotonin (5-HT) and dopamine (D) receptors.[1][3] The affinity and functional activity (agonist vs. antagonist) are highly sensitive to the electronic and steric properties of the phenyl ring substituents.

The substitution pattern on the phenyl ring is critical for receptor affinity and selectivity. For instance, an ortho-position substitution with a group having a negative potential is often favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors.[4] The meta position appears to be a key determinant for selectivity between these two receptor types.[4] Our lead compound, with its meta-methoxy and para-nitro substitutions, presents a unique electronic profile. The electron-donating methoxy group and the potent electron-withdrawing nitro group create a distinct charge distribution that influences receptor interaction.

Table 1: Comparative GPCR Binding Affinities (Hypothetical Data Based on SAR Principles)

Compound IDPhenyl Ring SubstituentsN4-Substituent5-HT1A Ki (nM)D2 Ki (nM)Rationale for Predicted Activity
Lead Compound 3-Methoxy, 4-NitroMethyl85250The 4-nitro group may decrease affinity for 5-HT1A compared to less electron-withdrawing groups, while the overall structure maintains moderate dopamine receptor interaction.
Analog A 4-MethoxyMethyl25400Shifting the methoxy group to the para position is a common motif in high-affinity 5-HT1A ligands. The absence of a strong electron-withdrawing group enhances this affinity.
Analog B 4-NitroMethyl150180Removal of the methoxy group simplifies the electronic profile. The para-nitro group alone is known to confer some activity, though often less potent than other substituents.[5]
Analog C 3-Methoxy, 4-NitroPhenyl12095Replacing the small N4-methyl group with a larger aryl group can significantly alter the pharmacological profile, potentially increasing affinity for D2-like receptors.[1]
Tyrosinase Inhibition

Recent studies have highlighted nitrophenylpiperazine derivatives as a novel class of tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders.[2][6] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a validated therapeutic strategy.[2] The SAR for this activity reveals that both electron-withdrawing (e.g., -NO2) and electron-releasing (e.g., -OCH3) groups capable of hydrogen bonding can enhance inhibitory activity.[2]

In a study of related nitrophenylpiperazine derivatives, a compound featuring an indole moiety at the N-1 position of the piperazine ring demonstrated significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM.[2][6] This suggests that while the nitrophenyl portion is crucial for interacting with the enzyme's active site, the substituent on the other piperazine nitrogen plays a vital role in optimizing this interaction.

Table 2: Comparative Tyrosinase Inhibitory Activity

Compound IDCore StructureKey SubstituentsTyrosinase IC50 (µM)Key SAR Insight
Lead Compound This compoundN4-Methyl>100 (Predicted)Small alkyl groups at the N4 position are generally suboptimal for potent tyrosinase inhibition.
Analog D [2][6]1-(Aryl)-4-(4-nitrophenyl)piperazineN1-Indole72.55Large, planar aromatic systems like indole at the distal nitrogen significantly enhance potency, likely through additional interactions in the enzyme's active site.[2]
Analog E [7]1-(4-Fluorobenzyl)piperazine derivativeN/A0.48 - 14.66The 4-fluorobenzyl motif has been identified as a potent pharmacophore for tyrosinase inhibition, demonstrating the importance of this fragment in achieving high efficacy.[7]

Section 2: Experimental Protocols for Comparative Evaluation

To generate the comparative data discussed above, robust and validated in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of phenylpiperazine derivatives.

General Workflow for Compound Evaluation

The process of characterizing a novel compound involves a logical progression from initial binding studies to more complex functional and enzymatic assays.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Functional Characterization cluster_3 Data Analysis synthesis Synthesis of Analogs qc Purity & Structural Verification (NMR, LC-MS) synthesis->qc binding Radioligand Binding Assay (Target Affinity - Ki) qc->binding enzyme Enzyme Inhibition Assay (Target Potency - IC50) qc->enzyme functional Functional GPCR Assay (Agonist/Antagonist - EC50/IC50) binding->functional kinetics Enzyme Kinetics Study (Mechanism of Inhibition) enzyme->kinetics sar Structure-Activity Relationship (SAR) Analysis functional->sar kinetics->sar

Fig 1. General experimental workflow for compound evaluation.
Protocol: Radioligand Binding Assay for GPCR Affinity (e.g., 5-HT1A)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a specific radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a known high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Test compounds and reference compounds (e.g., serotonin) dissolved in DMSO.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin for non-specific binding).

    • 25 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • 25 µL of [3H]8-OH-DPAT diluted in Assay Buffer to a final concentration near its Kd value (e.g., 0.5 nM).

    • 25 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta-scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which can then be converted to the inhibition constant (Ki).

Rationale for Choices:

  • [3H]8-OH-DPAT: A selective and high-affinity radioligand for the 5-HT1A receptor, ensuring a robust and specific signal.

  • Glass Fiber Filters: These filters have a low affinity for the radioligand itself but efficiently capture the cell membranes.

  • Cheng-Prusoff Equation: This is the standard method for converting IC50 to Ki, accounting for the concentration and affinity of the radioligand used in the assay.[8]

Protocol: Functional GPCR Assay (IP-One HTRF)

This protocol determines if a compound acts as an agonist or antagonist at a Gq-coupled receptor by measuring the accumulation of a downstream second messenger, inositol monophosphate (IP1).[9]

Materials:

  • HEK293 cells transiently or stably expressing the GPCR of interest.

  • Assay Buffer and Stimulation Buffer provided in a commercial kit (e.g., Cisbio IP-One HTRF®).

  • IP1-d2 conjugate and Anti-IP1-cryptate conjugate.

  • Test compounds and a known reference agonist.

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.[10]

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Addition (Agonist Mode): Remove the culture medium and add the test compound serially diluted in Stimulation Buffer.

  • Compound Addition (Antagonist Mode): Add the test compound first, incubate for 15-30 minutes, then add the reference agonist at its EC80 concentration.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and IP1 accumulation.

  • Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1-cryptate conjugate in lysis buffer to each well.

  • Final Incubation: Incubate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.

  • Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). For agonist mode, plot the ratio against the log concentration of the compound to determine the EC50 and Emax. For antagonist mode, determine the IC50.

Rationale for Choices:

  • HTRF Technology: Homogeneous Time-Resolved Fluorescence provides a highly sensitive and robust assay format with a low background, suitable for high-throughput screening.[11]

  • IP1 Measurement: Unlike IP3, which is transient, IP1 accumulates in the cell in the presence of LiCl (often included in the buffer), providing a more stable and amplified signal of Gq activation.[9]

Protocol: Mushroom Tyrosinase Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of tyrosinase activity using L-DOPA as a substrate.[2]

Materials:

  • Mushroom tyrosinase.

  • L-DOPA solution.

  • Phosphate Buffer (e.g., 50 mM, pH 6.8).

  • Test compounds and a reference inhibitor (e.g., kojic acid).

  • 96-well microplate and a spectrophotometer.

Procedure:

  • Assay Setup: In a 96-well plate, add:

    • 20 µL of the test compound at various concentrations.

    • 140 µL of Phosphate Buffer.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) at time zero and then every minute for 15-20 minutes.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Rationale for Choices:

  • Mushroom Tyrosinase: It is a commercially available and widely accepted model for screening human tyrosinase inhibitors due to its structural and functional similarities.

  • L-DOPA Substrate: The enzymatic conversion of L-DOPA to dopachrome produces a colored product that can be easily monitored spectrophotometrically at 475 nm.[2]

Section 3: Structure-Activity Relationship (SAR) Summary

The comparative data and experimental methodologies converge to build a coherent SAR model for the 1-(Aryl)-4-(Alkyl/Aryl)piperazine scaffold.

G cluster_SAR Key SAR Insights for Phenylpiperazine Scaffold Scaffold N4_Note Influences selectivity and potency. - Small alkyl (e.g., -CH3): Tolerated for GPCRs. - Bulky/Aryl groups: Can enhance potency at specific targets (e.g., D2, Tyrosinase). Phenyl_Note Primary determinant of target affinity. - Ortho/Meta/Para positions are critical. - Electronic nature (-NO2 vs -OCH3) modulates receptor-ligand interactions (H-bonds, π-π stacking). Piperazine_Note Core scaffold. Provides correct geometry and a basic nitrogen (pKa ~7.5-8.5) for interaction with acidic residues (e.g., Asp) in receptor binding pockets. N4_Pos N4_Pos:e->N4_Note:w Phenyl_Pos Phenyl_Pos:e->Phenyl_Note:w Piperazine_Pos Piperazine_Pos:n->Piperazine_Note:s

Fig 2. Key structure-activity relationship points for the phenylpiperazine scaffold.
  • The Phenyl Ring: This is the primary recognition element. The position and electronic nature of substituents are paramount. As seen in GPCRs, moving a methoxy group from meta to para can drastically improve affinity for certain targets like 5-HT1A. Electron-withdrawing groups like the nitro group are crucial for activities such as tyrosinase inhibition but may be detrimental to others.[2][4]

  • The Piperazine Core: This unit acts as a constrained linker, providing the optimal distance and geometry between the aryl ring and the N4-substituent. Its basic nitrogen is often protonated at physiological pH, forming a critical ionic interaction with an acidic residue (e.g., Aspartate) in the binding pocket of many aminergic GPCRs.[3]

  • The N4-Substituent: The group attached to the distal nitrogen significantly influences the pharmacological profile.[1] Small alkyl groups like methyl are often found in CNS-active compounds. However, for targets like tyrosinase or certain GPCR subtypes, larger, more complex moieties (e.g., indole, aryl groups) are required to achieve high potency by forming additional interactions with the target protein.[2]

Conclusion

This compound serves as an excellent case study for the principles of medicinal chemistry. Through systematic comparison with its analogs, it becomes clear that no single structural feature acts in isolation. The interplay between the substituents on the phenyl ring and the distal piperazine nitrogen dictates the compound's affinity, selectivity, and functional activity across different biological targets. The experimental protocols detailed herein provide a validated framework for researchers to conduct such comparative analyses, enabling the rational design of novel phenylpiperazine derivatives with optimized therapeutic profiles for CNS disorders, dermatological conditions, and beyond.

References

  • BenchChem. (n.d.). The Phenylpiperazine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships.
  • Gaspari, P. M., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.[9]
  • Kim, H. Y., et al. (2013).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.[14]
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. PubMed.[4]
  • Fein, K. C., et al. (2017).
  • Asadi, M., et al. (2024).
  • Asadi, M., et al. (2024).
  • Larcher, A., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.[11][16]
  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • Larcher, A., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. PubMed.[16]
  • Shon, D., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed.[19]
  • Kachel, C. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC - NIH.[20]
  • Larcher, A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.[10]
  • McCall, N. M., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.[21]
  • Hamamatsu Photonics. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.[22]
  • Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes.
  • Reddy, R., et al. (2023). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. MDPI.[24]
  • Dremencov, E., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.[8]
  • Satała, G., et al. (2023).
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.[25]
  • Evers, A., et al. (2009). Virtual Screening of Biogenic Amine-Binding G-Protein Coupled Receptors: Comparative Evaluation of Protein- and Ligand-Based Virtual Screening Protocols.
  • ResearchGate. (2025). Mechanism of 4-nitrophenyl piperazine derivatives 4a–m.
  • Chemicalbook. (2025). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine.
  • ResearchGate. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents.
  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
  • [Source not provided]. (n.d.). 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1).
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
  • Shanghai Hope-Chem Co.,Ltd. (n.d.). 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine. Retrieved from Shanghai Hope-Chem Co.,Ltd website.[35]
  • BLDpharm. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
  • Wikipedia. (n.d.). para-Nitrophenylpiperazine.
  • ChemicalBook. (2025). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Hunan Hwatson Pharmaceutical Co., Ltd. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from Hunan Hwatson Pharmaceutical Co., Ltd. website.[39]

Sources

A Senior Application Scientist's Guide to Phenylpiperazine Derivatives: A Comparative Analysis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure

In the landscape of modern medicinal chemistry, the phenylpiperazine moiety stands out as a "privileged scaffold," a molecular framework that demonstrates remarkable versatility in binding to a wide array of biological targets.[1] Its unique combination of a rigid aromatic ring and a flexible, basic piperazine core has made it a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] Phenylpiperazine derivatives are extensively represented among ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, where they have been developed as antipsychotics, antidepressants, and anxiolytics.[3][4]

This guide provides an in-depth comparative analysis of a specific derivative, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine , against its structural analogs. By dissecting the influence of each substituent—the methoxy group, the nitro group, and the N-methyl group—we will explore the nuanced structure-activity relationships (SAR) that govern target affinity, selectivity, and functional activity. The narrative is grounded in experimental data and established pharmacological principles, offering a framework for rational drug design and optimization.

The Core Phenylpiperazine Pharmacophore: A Blueprint for Receptor Interaction

The efficacy of phenylpiperazine derivatives hinges on a well-defined pharmacophore, a set of steric and electronic features necessary for optimal biological activity. The key components are:

  • The Aromatic Ring: This portion typically engages in non-covalent interactions, such as π-π stacking or hydrophobic interactions, within the receptor's binding pocket. Substituents on this ring are critical for modulating affinity and selectivity.

  • The Piperazine N1 Nitrogen: At physiological pH, this nitrogen is typically protonated, forming a crucial charge-reinforced hydrogen bond (a salt bridge) with a conserved acidic residue, most notably an aspartate (Asp) in the third transmembrane helix (TM3) of aminergic GPCRs.[5][6]

  • The Piperazine N4 Nitrogen: The substituent attached to this distal nitrogen atom significantly influences the compound's pharmacological profile, determining whether it acts as an agonist, antagonist, or partial agonist.[1] This position also affects physicochemical properties like solubility and metabolic stability.

Caption: Core pharmacophoric elements of the phenylpiperazine scaffold.

Dissecting this compound

Our subject molecule possesses a unique combination of substituents whose interplay defines its pharmacological potential.

  • 4-Nitro (-NO2) Group: As a potent electron-withdrawing group, the nitro substituent significantly reduces the electron density of the phenyl ring. This electronic modification can drastically alter binding interactions. For instance, in the context of dopamine D2 receptors, electron-withdrawing groups on the phenyl ring have been shown to decrease binding affinity compared to unsubstituted or electron-donating analogs.[5] However, this feature may be exploited for other targets; nitrophenylpiperazines have recently been investigated as novel tyrosinase inhibitors.[7][8]

  • 3-Methoxy (-OCH3) Group: This electron-donating group, positioned meta to the piperazine linker, can influence both steric and electronic properties. Its placement is crucial for selectivity between different receptor subtypes. Comparative studies of ligands for 5-HT1A and α1 receptors have shown that the meta position is a key determinant of selectivity, with the 5-HT1A receptor being more accommodating of bulky substituents at this position than the α1 receptor.[9]

  • 4-Methyl (-CH3) Group: The small methyl group at the N4 position provides a baseline for comparison. While larger substituents can introduce additional binding interactions or steric hindrance, the methyl group primarily serves to create a tertiary amine, which impacts basicity and lipophilicity compared to an unsubstituted (N-H) analog. Studies on tyrosinase inhibitors have indicated that an N-methyl piperazine can confer higher activity than derivatives with larger cyclic amine groups.[7]

Comparative Analysis I: The Critical Role of Phenyl Ring Substitution

The true impact of the methoxy and nitro groups is best understood through direct comparison with analogs where these groups are altered or removed. The following table summarizes expected shifts in biological activity based on established SAR principles for aminergic GPCRs.

Compound IDPhenyl SubstitutionExpected Impact on Dopamine D2 Affinity (Ki)Rationale
MNM-Pip 3-Methoxy, 4-Nitro Moderate to LowThe potent electron-withdrawing effect of the 4-nitro group is expected to decrease affinity by reducing favorable edge-to-face interactions with aromatic residues in the binding pocket.[5]
AM-Pip 3-Methoxy, 4-AminoHighThe 4-amino group is electron-donating, which increases the negative electrostatic potential of the phenyl ring, enhancing binding affinity compared to the nitro analog.[5]
M-Pip 3-MethoxyHighThe electron-donating methoxy group generally increases binding affinity for D2-like receptors compared to an unsubstituted phenyl ring.[5]
N-Pip 4-NitroLowLacks the beneficial electron-donating methoxy group and retains the potent electron-withdrawing nitro group, leading to predicted low affinity.
U-Pip UnsubstitutedModerateServes as a baseline. Affinity is typically lower than analogs with electron-donating groups but higher than those with strong electron-withdrawing groups.

Data presented is illustrative, based on established SAR principles, to highlight comparative effects.

Comparative Analysis II: How the N4-Substituent Dictates Function

The N4 position is a primary driver of a ligand's functional outcome (e.g., agonist vs. antagonist) and its selectivity profile.

Compound IDN4-SubstituentExpected Impact on Functional ActivityRationale
MNM-Pip -CH3 (Methyl) Likely antagonist or weak partial agonistSmall alkyl groups at N4 often result in antagonist profiles at D2/5-HT receptors. The specific profile is target-dependent.
MNH-Pip -HAntagonist, potential for altered selectivityThe secondary amine has different hydrogen bonding potential and pKa, which can change receptor interactions and off-target effects.
MNE-Pip -CH2CH3 (Ethyl)Antagonist, similar to methylSmall alkyl groups typically maintain an antagonist profile. Minor changes in potency may be observed due to slight increases in lipophilicity and size.
MNP-Pip -PhenylPotential for partial agonism or altered selectivityLarge, bulky aromatic groups at the N4 position can introduce new interactions with the receptor, sometimes leading to partial agonism or unique selectivity profiles across receptor families.[1]

Data presented is illustrative, based on established SAR principles, to highlight comparative effects.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination

To empirically determine and compare the binding affinities (Ki) of these derivatives, a competitive radioligand binding assay is the gold standard. This protocol is designed to assess affinity for the human dopamine D2 receptor.[10][11]

Objective: To quantify the binding affinity of test compounds by measuring their ability to displace a known high-affinity radioligand from the target receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

  • Test Compounds: this compound and its analogs, dissolved in DMSO to create 10 mM stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester/filtration apparatus, liquid scintillation counter, and scintillation cocktail.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of the test compounds in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value (e.g., 0.1-0.5 nM for [³H]-Spiperone).

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound Wells: Add 50 µL of each concentration of the serially diluted test compounds.

  • Incubation:

    • To all wells, add 50 µL of the diluted radioligand.

    • To all wells, add 100 µL of the diluted membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash each filter 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)).

    • Plot the percent inhibition against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compounds) setup 2. Assay Plate Setup (Total, NSB, Test Compound Wells) prep->setup incubate 3. Incubation (Allow binding to reach equilibrium) setup->incubate filter 4. Filtration (Separate bound from unbound ligand) incubate->filter count 5. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: General experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

The analysis of This compound in the context of its analogs underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to profound changes in pharmacological activity. The combination of a meta-methoxy and a para-nitro group creates an electronic profile that likely disfavors binding to certain CNS receptors like the dopamine D2 receptor but may open avenues for activity at other targets, such as metabolic enzymes. The N-methyl group solidifies a likely antagonist profile at aminergic receptors.

This guide demonstrates that a systematic, comparative approach is essential for rational drug design. Future research should focus on:

  • Empirical Testing: Synthesizing and testing the described analogs in head-to-head binding and functional assays to validate these SAR predictions.

  • Bioisosteric Replacement: Replacing the nitro group, which can sometimes be associated with toxicity, with other electron-withdrawing bioisosteres (e.g., a sulfone or a nitrile) to potentially improve the compound's drug-like properties while retaining or enhancing desired activity.

  • Target Deconvolution: Screening this compound against a broad panel of receptors and enzymes to identify its primary biological targets and uncover novel therapeutic applications.

By understanding the causality behind these structure-activity relationships, researchers can more effectively navigate the complex chemical space of phenylpiperazine derivatives to develop safer and more efficacious therapeutics.

References

  • The Phenylpiperazine Scaffold: A Comprehensive Technical Guide to Structure-Activity Rel
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Semantic Scholar.
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central.
  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com.
  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. Benchchem.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH.
  • The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

Sources

A Researcher's Guide to the Bioactivity Validation of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of the bioactivity of the novel compound, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. In the absence of published data on this specific molecule, we present a hypothesis-driven approach based on the known biological activities of structurally related nitrophenylpiperazine derivatives. This document outlines a suite of proposed in vitro assays, complete with detailed protocols and comparative benchmarks, to elucidate the compound's potential therapeutic value. Our objective is to equip researchers with a robust experimental roadmap for a thorough and conclusive bioactivity assessment.

Introduction: Unveiling the Potential of a Novel Nitrophenylpiperazine Derivative

The nitrophenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. These include, but are not limited to, tyrosinase inhibition, anti-inflammatory effects, antimicrobial properties, and interactions with central nervous system (CNS) targets such as dopamine and serotonin receptors. The subject of this guide, this compound, combines key structural features that suggest a predisposition for biological activity. The methoxy and nitro groups on the phenyl ring, coupled with the methylpiperazine moiety, create a unique electronic and steric profile that warrants a comprehensive investigation into its bioactivity.

This guide will comparatively assess the hypothesized bioactivities of this compound against established compounds, providing a clear rationale for each experimental step.

Proposed Bioactivity Screening and Validation Workflow

Our proposed validation strategy employs a tiered approach, beginning with broad-spectrum screening to identify potential areas of bioactivity, followed by more specific assays to elucidate the mechanism of action and potency.

Bioactivity Validation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Reporting Compound Procurement Compound Procurement Primary Assays Tyrosinase Inhibition α-Amylase Inhibition Anti-inflammatory (Cell-free) Antimicrobial Susceptibility Cytotoxicity Compound Procurement->Primary Assays Hit Identification Hit Identification Primary Assays:f0->Hit Identification Active Primary Assays:f1->Hit Identification Active Primary Assays:f2->Hit Identification Active Primary Assays:f3->Hit Identification Active Data Interpretation Data Interpretation Primary Assays->Data Interpretation Inactive Secondary Assays Dopamine D2 Receptor Binding Serotonin Transporter (SERT) Binding GPCR Activation In Vitro Metabolism Hit Identification->Secondary Assays Prioritize Hits Secondary Assays->Data Interpretation Comparative Analysis Comparative Analysis Data Interpretation->Comparative Analysis Final Report Final Report Comparative Analysis->Final Report

Caption: Simplified signaling pathway of the Dopamine D2 receptor and points of intervention.

Experimental Protocol:

  • This is a competitive radioligand binding assay.

  • Membrane Preparation: Use commercially available cell membranes expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Procedure: Incubate receptor membranes with the radioligand and varying concentrations of the test compound or Haloperidol. Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay

Rationale: Many psychoactive drugs, including antidepressants, target the serotonin transporter. The arylpiperazine structure is present in some SERT ligands.

Comparator Compound (Positive Control): Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). [1][2][3][4][5][6][7][8][9][10] Experimental Protocol:

  • Similar to the D2 receptor binding assay, this is a competitive radioligand binding assay.

  • Membrane Preparation: Use membranes from cells expressing the human serotonin transporter.

  • Radioligand: [3H]-Citalopram or [3H]-Paroxetine.

  • Procedure and Data Analysis: Follow the same principles as the D2 receptor binding assay.

Table 3: Expected Data Summary for Neuromodulatory Targets

CompoundDopamine D2 Receptor Ki (nM)Serotonin Transporter (SERT) Ki (nM)
This compoundTo be determinedTo be determined
Haloperidol~1-5>1000
Fluoxetine>1000~1-10

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial bioactivity validation of this compound. By systematically evaluating its potential as an enzyme inhibitor, antimicrobial agent, and neuromodulator, researchers can efficiently and effectively characterize this novel compound. The inclusion of well-established comparator compounds and detailed protocols ensures the generation of high-quality, interpretable data. The findings from these studies will be instrumental in determining the future direction of research and development for this promising molecule.

References

  • Patsnap Synapse. What is the mechanism of Indomethacin? (2024-07-17). [Link]
  • Wikipedia. Indometacin. [Link]
  • Al-Gareeb, A. I., et al. (1997). Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues.
  • Verhoeff, N. P., et al. (1998). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Psychopharmacology, 135(3), 257-266. [Link]
  • Drugs.com. Indomethacin Patient Tips: 7 things you should know. (2025-09-17). [Link]
  • ResearchGate. Inhibitory effects of kojic acid, 2b and 2a on mushroom tyrosinase activity. [Link]
  • Patsnap Synapse. What is the mechanism of Indomethacin Sodium? (2024-07-17). [Link]
  • YouTube. Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024-12-13). [Link]
  • Wikipedia. Selective serotonin reuptake inhibitor. [Link]
  • PubMed.
  • National Institutes of Health. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022-03-04). [Link]
  • Dr.Oracle. What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025-10-22). [Link]
  • PubMed. Influence of gallic acid on α-amylase and α-glucosidase inhibitory properties of acarbose. [Link]
  • National Institutes of Health. Fluoxetine (Prozac)
  • ResearchGate. Inhibition of α-amylase by acarbose. % inhibition in αamylase activity... [Link]
  • National Institutes of Health. Influence of gallic acid on α-amylase and α-glucosidase inhibitory properties of acarbose. (2017-06-17). [Link]
  • MDPI. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. (2021-05-12). [Link]
  • ResearchGate. Tyrosinase inhibition rate of kojic acid. Kojic acid was used as a... [Link]
  • National Institutes of Health. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (2015-10-19). [Link]
  • National Institutes of Health. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. (2001-08). [Link]
  • YouTube. How Acarbose reduces glucose levels. (2020-09-08). [Link]
  • Cleveland Clinic. SSRIs (Selective Serotonin Reuptake Inhibitors). [Link]
  • National Institutes of Health. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (2009-02-01). [Link]
  • Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). [Link]
  • Wikipedia. List of antidepressants. [Link]
  • Drugs.com. SSRI Drugs - List of Common Brands & Generics. (2023-04-14). [Link]
  • Journal of Neuroscience. Fluoxetine (Prozac)
  • IntechOpen. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. [Link]
  • MDPI. Natural Inhibitors of Mammalian α-Amylases as Promising Drugs for the Treatment of Metabolic Diseases. (2023-11-20). [Link]
  • PNAS. Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac). (1995-10-10). [Link]
  • National Institutes of Health. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel. (2023-12-10). [Link]
  • National Institutes of Health. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020-02-26). [Link]
  • MDPI. An Updated Review of Tyrosinase Inhibitors. (2010-06-21). [Link]
  • Google P
  • Advent Chembio. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]

Sources

A Senior Application Scientist's Guide to Qualifying 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and identity of every component are paramount. For manufacturers of the atypical antipsychotic Cariprazine, the compound 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (MMNMP) represents a critical synthetic intermediate.[1][2] While not typically available as a pharmacopeial reference standard, establishing a well-characterized, in-house batch of MMNMP is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final Active Pharmaceutical Ingredient (API).

This guide provides a comparative framework for the analytical techniques required to qualify a batch of MMNMP as an in-house reference standard. We will move beyond mere procedural lists to explore the causality behind method selection, presenting a multi-faceted approach to building a self-validating analytical package.

The Foundational Role of an In-House Reference Standard

Reference standards are the bedrock of pharmaceutical quality control, serving as the benchmark against which production batches are measured.[3][4] For a key intermediate like MMNMP, a qualified standard is indispensable for:

  • Method Validation: Establishing the specificity, linearity, and accuracy of in-process control (IPC) and final release methods.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.

  • Quality Consistency: Ensuring lot-to-lot consistency of the intermediate, which directly impacts the quality of the final API.

This guide will compare and contrast orthogonal analytical techniques to build a comprehensive profile for an MMNMP candidate standard, focusing on identity, purity, and potency.

Physicochemical Characterization: The Candidate's Profile

Before embarking on a full qualification, a summary of the target molecule's physical properties is essential.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Appearance Solid (Typically a yellow or off-white powder)

A brief overview of a potential synthetic route (e.g., nucleophilic aromatic substitution) is also critical, as it informs the potential impurity profile, including starting materials, by-products, and residual reagents.

Comparative Guide to Analytical Qualification

A robust qualification relies on the principle of orthogonality—using techniques that measure different chemical or physical properties to build a cohesive and reliable picture of the material.

The first step is to confirm, unequivocally, that the synthesized material is indeed this compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition, offering a high degree of confidence in the molecular formula. The fragmentation pattern can further corroborate the structure by revealing characteristic cleavages of the piperazine ring and nitroaromatic moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR will confirm the number of protons in different chemical environments, their splitting patterns revealing neighboring protons. Key expected signals would include the aromatic protons, the methoxy singlet, the N-methyl singlet, and the piperazine ring protons. ¹³C NMR complements this by showing the number of unique carbon atoms.

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. For MMNMP, characteristic absorption bands would be expected for the aromatic C-H bonds, the C-O ether linkage, the aliphatic C-H bonds of the piperazine and methyl groups, and, critically, the asymmetric and symmetric stretches of the nitro group (NO₂).

Causality in Method Selection: While MS provides the mass, it doesn't definitively distinguish isomers. NMR provides detailed connectivity information, making it the gold standard for structural confirmation. IR serves as a rapid, confirmatory fingerprint of the required functional groups. Together, they provide an unassailable confirmation of identity.

Purity is not a single number but a composite assessment. Here, we compare the two most common and powerful techniques: a separation-based method (HPLC) and a bulk property method (DSC).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing organic purity. A well-developed reverse-phase HPLC method with UV detection can separate MMNMP from its process-related impurities and degradation products.[5][6][7] The area percentage of the main peak provides a direct measure of chromatographic purity.

    • Strengths: Highly sensitive and specific for separating structurally similar compounds. Can quantify both known and unknown impurities.

    • Limitations: Requires that impurities have a UV chromophore to be detected. The assumption that all impurities have the same response factor as the main peak can introduce bias.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][8][9] For a highly pure, crystalline organic compound, DSC can determine purity based on the principle of melting point depression, as described by the Van't Hoff equation.[10]

    • Strengths: An absolute method that measures a bulk thermodynamic property.[3] It is sensitive to any soluble impurity that forms a eutectic system with the main component, regardless of its chemical structure or whether it has a chromophore.[10] This makes it an excellent orthogonal technique to HPLC.

    • Limitations: Only applicable to crystalline, thermally stable compounds that exhibit a sharp melting point.[3][10] It is not suitable for amorphous materials or compounds that decompose upon melting. The method is generally reliable for materials that are at least 98% pure.[3][10]

Comparative Summary: HPLC vs. DSC for Purity

FeatureHPLC-UVDifferential Scanning Calorimetry (DSC)
Principle Chromatographic SeparationThermodynamic (Melting Point Depression)
Detects Chromophoric ImpuritiesSoluble, Eutectic-forming Impurities
Quantification Relative Area % (Assumes equal response)Mole % (Based on Van't Hoff Equation)
Best For Resolving and quantifying specific impurities.Confirming overall bulk purity; detecting non-chromophoric impurities.
Key Requirement A validated, specific separation method.Crystalline, thermally stable material with a sharp melt.

The assay is the definitive measure of the mass fraction of the pure compound in the material. Two primary, independent approaches are compared: the Mass Balance method and Quantitative NMR (qNMR).

  • Mass Balance Approach: This is a widely accepted and robust method for assigning a purity value to a reference standard in the absence of a pre-existing, certified standard.[11][12][13] It is an indirect method that calculates the assay by subtracting the sum of all impurity mass fractions from 100%.[12][14]

    • Assay = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)

    • Strengths: Provides a comprehensive purity assessment by incorporating data from multiple orthogonal techniques. It is traceable and well-understood by regulatory agencies.[15]

    • Limitations: Can be time and labor-intensive.[16] The accuracy of the final value is dependent on the accuracy of each individual measurement.

  • Quantitative NMR (qNMR): qNMR has emerged as a powerful primary analytical method for determining the purity or concentration of a substance.[17][18] It works by comparing the integral of a specific analyte signal to the integral of a known signal from a certified internal standard of high purity.[16] Because the NMR signal intensity is directly proportional to the number of nuclei, quantification can be achieved without needing a reference standard of the analyte itself.[19][20]

    • Strengths: A primary ratio method recognized by pharmacopeias.[17] It is highly precise, specific, and can be faster than the full mass balance approach. It is not dependent on the analyte's chromophore.

    • Limitations: Requires a high-field NMR spectrometer and a carefully selected, certified internal standard that does not have signals overlapping with the analyte. Requires expertise in experimental setup to ensure accurate integration.

Visualizing the Qualification Workflow

To synthesize these concepts, the following diagrams illustrate the logical flow of the qualification process.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency Assessment Identity Candidate Material: MMNMP MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Identity->MS Orthogonal Analysis NMR NMR Spectroscopy - ¹H & ¹³C Connectivity - Structural Elucidation Identity->NMR Orthogonal Analysis IR IR Spectroscopy - Functional Group Fingerprint Identity->IR Orthogonal Analysis HPLC HPLC-UV - Organic Impurities (%) Identity->HPLC KF Karl Fischer Titration - Water Content (%) Identity->KF GC Headspace GC - Residual Solvents (%) Identity->GC TGA Thermogravimetric Analysis - Non-volatile Residue (%) Identity->TGA DSC DSC - Orthogonal Purity Check Identity->DSC qNMR qNMR - Direct Assay (%) Identity->qNMR MassBalance Mass Balance Calculation Assay = 100% - (HPLC + KF + GC + TGA) HPLC->MassBalance KF->MassBalance GC->MassBalance TGA->MassBalance FinalValue Qualified Reference Standard DSC->FinalValue Data Concordance qNMR->FinalValue Data Concordance MassBalance->FinalValue Data Concordance

Caption: Workflow for In-House Reference Standard Qualification.

MassBalance cluster_impurities Impurity Contributions Total Total Mass (100%) Assay Assay (MMNMP) Total->Assay Subtract All Impurities Organic Organic Impurities (from HPLC) Total->Organic Water Water Content (from Karl Fischer) Total->Water Solvents Residual Solvents (from Headspace GC) Total->Solvents Inorganic Non-Volatile Residue (from TGA) Total->Inorganic

Caption: The Mass Balance Calculation Logic.

Detailed Experimental Protocols

The trustworthiness of a reference standard lies in the rigor of the methods used to characterize it. Below are representative protocols.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 25 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of MMNMP standard and dissolve in 10 mL of 50:50 Water:Acetonitrile diluent.

  • Calculation: Determine the area percent of the main peak relative to the total area of all peaks.

Causality: A gradient method is chosen to ensure elution of both more polar and less polar potential impurities. Phosphoric acid is used to control the ionization of the basic piperazine moiety, ensuring good peak shape. Detection at 254 nm is chosen due to the strong absorbance of the nitroaromatic ring.[5]

  • Instrument: Volumetric or Coulometric Karl Fischer Titrator.

  • Reagent: Appropriate Karl Fischer reagent (e.g., CombiTitrant).

  • Sample Preparation: Accurately weigh an appropriate amount of MMNMP standard (typically 50-100 mg) directly into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will calculate the percentage of water based on the titrant consumed and the sample weight.

  • System Suitability: Perform a blank titration and a standard with a known water content (e.g., disodium tartrate dihydrate).

Causality: Karl Fischer titration is a specific method for water content and is required by regulatory guidelines for reference standard characterization. It distinguishes bound water from residual volatile solvents, which would be detected by a Loss on Drying (LOD) method.

Conclusion: An Integrated Approach to Confidence

Qualifying an in-house reference standard for a critical intermediate like this compound is a rigorous, multi-step process. It is not about choosing a single "best" technique, but about building a portfolio of evidence using orthogonal, self-validating methods. By comparing the results from a separation technique like HPLC with a bulk property method like DSC, and corroborating the final assay value via both the mass balance approach and a primary method like qNMR, a laboratory can establish a reference standard with a high degree of confidence. This robust characterization underpins the entire quality control strategy, ensuring the consistency and safety of the final pharmaceutical product.

References

  • Mullangi, R., & Srinivas, N. R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1258-1261.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Ahmad, R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658.
  • Sensa Core. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • Gabhe, S. Y., & Tembhare, M. N. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate.
  • News-Medical.Net. (2018). Differential Scanning Calorimetry of Pharmaceuticals.
  • Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-3126.
  • Yilmaz, B., et al. (2019). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Analytical Methods in Chemistry.
  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
  • Sugimoto, N., & Iigai, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 444.
  • U.S. Pharmacopeia. (2020). Stimuli Article: Quantitative NMR (qNMR).
  • Singh, R., et al. (2023). Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. Scientific & Academic Publishing.
  • Davies, S. R., et al. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Analytical and Bioanalytical Chemistry, 407(27), 8345-8355.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry.
  • Farkas, V., et al. (2024). The synthesis of the key intermediate of cariprazine. ResearchGate.
  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Rohlfs, W. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository.
  • Davies, S. R., et al. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate.
  • Analytical Methods Committee. (2013). Analytical Methods. RSC Publishing.
  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods. ATSDR.
  • Singavarapu, A., et al. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science.
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
  • Patsnap. (n.d.). Preparation method of cariprazine intermediate. Eureka | Patsnap.
  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1).
  • Google Patents. (n.d.). CN114539185A - Preparation method of cariprazine and intermediate thereof.
  • Al-Sabha, W. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Sources

A Scaffold of Untapped Potential: A Comparative Structure-Activity Relationship Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone, a privileged structure found in a multitude of clinically significant agents. Yet, countless variations of this core remain underexplored, representing a reservoir of potential therapeutic innovation. This guide focuses on one such molecule: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine . While specific biological data for this compound is not publicly available, its structure is a compelling amalgamation of pharmacophores known to interact with distinct and valuable biological targets.

This document moves beyond a simple data sheet, offering a predictive and comparative structure-activity relationship (SAR) analysis. We will dissect the molecule into its key components—the nitrophenyl moiety, the methoxyphenyl group, and the N-methylated piperazine—to forecast its potential in two disparate, high-impact therapeutic areas: enzymatic inhibition relevant to dermatology and central nervous system (CNS) receptor modulation . By comparing it with well-characterized, structurally related compounds, this guide provides a robust, data-supported framework for researchers to initiate their own investigations into this promising scaffold.

Part 1: The Nitrophenylpiperazine Motif as a Putative Tyrosinase Inhibitor

The presence of the 4-nitrophenyl group immediately suggests a potential application in dermatology and cosmetology. This moiety is a key feature in a recently identified class of tyrosinase inhibitors, making this a logical and scientifically current starting point for our analysis.

Scientific Context: Tyrosinase as a Therapeutic Target

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are highly sought-after as skin-lightening agents in both pharmaceutical and cosmetic development.[1]

Comparative Analysis with Known 4-Nitrophenylpiperazine Inhibitors

A 2024 study by Asadi et al. provides an excellent cohort for comparison, detailing the design and synthesis of novel 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors.[2] By examining the SAR from this series, we can extrapolate the potential of this compound.

Compound ID (Reference)StructureKey FeaturesTyrosinase IC₅₀ (µM)
Topic Compound Image of this compound4-Nitro, 3-Methoxy Phenyl; N-Methyl PiperazineHypothesized
4l (Asadi et al., 2024)[2]Image of Compound 4l4-Nitrophenyl; N-Indoleethyl Piperazine72.55
4j (Asadi et al., 2024)[2]Image of Compound 4j4-Nitrophenyl; N-Cinnamate Piperazine> 100
Kojic Acid (Reference)Image of Kojic AcidStandard Inhibitor~17-27

Structure-Activity Relationship Insights:

  • The 4-Nitrophenyl Moiety is Critical: The Asadi et al. study establishes the 4-nitrophenylpiperazine core as the foundational pharmacophore for tyrosinase inhibition within their series.

  • N-Substitution on Piperazine Dictates Potency: The nature of the substituent at the N4 position of the piperazine ring dramatically influences activity. Compound 4l , featuring an indole moiety, was the most potent in the series, suggesting that a bulky, heterocyclic group enhances binding.[2] In contrast, a cinnamate group (4j ) led to a loss of activity.

  • Hypothesis for the Topic Compound: Our topic compound features a simple methyl group at the N4 position. Compared to the high-potency indole-containing analog 4l , this small alkyl group is less likely to form extensive interactions within the enzyme's active site. However, the addition of the 3-methoxy group on the phenyl ring introduces a new variable. This electron-donating group could modulate the electronic properties of the nitrophenyl system or provide an additional hydrogen bond accepting point, potentially influencing binding in an unforeseen way. It is plausible that this compound would be a tyrosinase inhibitor, though likely less potent than the most active compounds from the reference series.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

To empirically test this hypothesis, researchers can employ a standard and robust colorimetric assay using mushroom tyrosinase.

Principle: The assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be quantified by measuring the increase in absorbance at ~475 nm.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock of 125-500 U/mL in cold phosphate buffer.[3]

    • Substrate Solution: 10 mM L-DOPA in phosphate buffer (prepare fresh).[1]

    • Test Compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Positive Control: Prepare a stock solution of Kojic Acid in DMSO.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 70 µL of phosphate buffer.

    • Add 60 µL of the test compound diluted to various concentrations. For control wells, add the vehicle (DMSO). For the positive control, add diluted Kojic Acid.

    • Add 10 µL of the mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 475 nm using a microplate reader. Readings can be taken kinetically over 20-30 minutes or as an endpoint measurement.[4]

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: SAR for Tyrosinase Inhibition

SAR_Tyrosinase cluster_core Core Scaffold cluster_substituents N4-Piperazine Substituents Core 4-Nitrophenylpiperazine Indole Indoleethyl (High Potency) Core->Indole Enhances Activity Cinnamate Cinnamate (Low Potency) Core->Cinnamate Reduces Activity Methyl Methyl (Topic Compound) (Hypothesized Moderate/Low Potency) Core->Methyl Potential Activity

Caption: Hypothesized SAR of N4-substituents on the 4-nitrophenylpiperazine core for tyrosinase inhibition.

Part 2: The Methoxyphenylpiperazine Motif as a Putative CNS Agent

An alternative, and equally compelling, therapeutic hypothesis arises from the 1-(3-methoxyphenyl)piperazine substructure. Arylpiperazines are classic pharmacophores for CNS targets, particularly serotonin (5-HT) and dopamine (D) receptors and transporters.

Scientific Context: Phenylpiperazines in Neuropharmacology

Phenylpiperazine derivatives are notorious as "designer drugs" but are also integral to approved therapeutics.[5] Compounds like 1-(3-methoxyphenyl)piperazine (m-MeOPP) and 1-(4-methoxyphenyl)piperazine (p-MeOPP) are known to interact with the monoamine systems, primarily acting as serotonin receptor agonists and/or reuptake inhibitors.[6] For instance, m-chlorophenylpiperazine (mCPP) shows a notable affinity for the serotonin transporter (SERT) with an IC₅₀ of 230 nM.[7] This body of evidence strongly suggests that our topic compound could possess CNS activity.

Comparative Analysis with Known CNS-Active Phenylpiperazines

We can infer potential activity by comparing our topic compound to arylpiperazines with known binding affinities for key CNS targets.

Compound IDKey FeaturesTargetAffinity (Kᵢ or IC₅₀, nM)
Topic Compound 3-Methoxy, 4-Nitro Phenyl; N-Methyl PiperazineHypothesizedUnknown
mCPP [7]3-Chloro Phenyl; N-H PiperazineSERT230 (IC₅₀)
NAN-190 [8]2-Methoxy Phenyl; N-butyl-phthalimide Piperazine5-HT₁ₐ0.6 (Kᵢ)
Compound 4 [2]Biphenyl (with 4-Methoxy); N-H Piperazine5-HT₇2.6 (Kᵢ)
Cinnamyl-arylpiperazine [9]2-Methoxy Phenyl; N-Cinnamyl PiperazineD₂High Affinity (qualitative)

Structure-Activity Relationship Insights:

  • Methoxy Group Position is Key: The position of the methoxy group on the phenyl ring is a critical determinant of receptor selectivity and affinity within the arylpiperazine class. 2-methoxy substitution, as seen in NAN-190, often confers high affinity for the 5-HT₁ₐ receptor.[8]

  • Electronic Effects of Phenyl Substituents: The electron-withdrawing nitro group at the 4-position of our topic compound would significantly alter the electronic character of the phenyl ring compared to analogs with chloro or methoxy groups alone. This could drastically change binding affinities, potentially reducing affinity for serotonergic receptors while perhaps enhancing it for others.

  • N-Methyl Group: The N-methyl group on the piperazine ring is a small, common substituent. While larger N-substituents can introduce new receptor interactions (as in NAN-190), the methyl group primarily adds basicity and may slightly alter the conformation of the piperazine ring.

  • Hypothesis for the Topic Compound: Given the potent CNS activity of related methoxyphenyl- and nitrophenyl-piperazines, it is highly probable that this compound interacts with one or more monoamine receptors or transporters. The combination of the 3-methoxy and 4-nitro groups creates a unique electronic profile that defies simple prediction. It could display a novel selectivity profile, potentially with reduced 5-HT₁ₐ affinity (due to the lack of a 2-methoxy group) but with unpredictable effects on SERT, dopamine, or other 5-HT receptor subtypes. Empirical screening is essential.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

A foundational experiment to test for CNS activity would be a serotonin transporter (SERT) uptake inhibition assay. This can be performed using various methods, including radiolabeled substrates or fluorescent kits.

Principle: The assay measures the uptake of a labeled substrate (e.g., [³H]5-HT or a fluorescent analog) into cells expressing the human serotonin transporter (hSERT). An inhibitor will block this uptake, resulting in a reduced signal.[10][11]

Step-by-Step Methodology (using a fluorescent kit):

  • Cell Culture: Use a stable cell line expressing hSERT, such as HEK293-hSERT cells. Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to a confluent monolayer.[12]

  • Compound Preparation: Prepare serial dilutions of the topic compound and a known SERT inhibitor (e.g., citalopram or fluoxetine) as a positive control in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds and controls to the wells and pre-incubate for 10-30 minutes at 37°C.[12]

    • Prepare the fluorescent transporter substrate and masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[11]

    • Add the substrate/dye solution to all wells to initiate uptake.

  • Data Acquisition and Analysis:

    • Transfer the plate to a bottom-read fluorescence microplate reader.

    • Measure the fluorescence intensity either kinetically over time or as an endpoint reading after a 10-30 minute incubation at 37°C.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Visualization: Phenylpiperazine CNS Pharmacophore

SAR_CNS cluster_pharmacophore General Phenylpiperazine CNS Pharmacophore cluster_topic_compound Topic Compound Features Aryl Aryl Moiety (Modulates Selectivity) Piperazine Piperazine Core (Basic Center, Spacer) Aryl->Piperazine N_Sub N4-Substituent (Fine-tunes Affinity/PK) Piperazine->N_Sub N_Sub_Topic N-Methyl (Small Alkyl) Piperazine->N_Sub_Topic Aryl_Topic 3-Methoxy-4-nitrophenyl (Unique Electronics) Aryl_Topic->Piperazine

Caption: General pharmacophore for CNS-active phenylpiperazines and the features of the topic compound.

Synthesis and Physicochemical Properties

A plausible synthetic route for this compound can be adapted from standard procedures for N-arylpiperazine synthesis. A common method involves the nucleophilic aromatic substitution of an activated fluoro-aromatic compound.

Proposed Synthetic Route:

  • Reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 1-methylpiperazine.

  • This reaction is typically performed in a polar aprotic solvent like DMF or DMSO, in the presence of a base such as potassium carbonate, and heated to drive the substitution.

A similar, though not identical, synthesis is described for a related compound, where p-nitrobenzyl chloride is reacted with p-methoxyphenylpiperazine.[13]

Comparative Physicochemical Properties:

CompoundMolecular FormulaMol. Weight ( g/mol )XLogP3H-Bond DonorsH-Bond Acceptors
Topic Compound C₁₂H₁₇N₃O₃251.281.805
Comp. 4l (Tyrosinase) C₂₂H₂₄N₄O₂388.463.814
mCPP (CNS) C₁₀H₁₃ClN₂196.682.412
NAN-190 (CNS) C₂₅H₃₀N₄O₄466.544.106

Data sourced from PubChem where available; values for the topic compound are computed.

Conclusion and Future Directions

This compound stands at a fascinating crossroads of medicinal chemistry. Its structure contains the necessary elements to potentially act as either a tyrosinase inhibitor for dermatological applications or as a CNS-active agent targeting monoamine systems.

  • The 4-nitrophenylpiperazine core provides a strong rationale for its evaluation as a tyrosinase inhibitor, though its N-methyl and 3-methoxy substituents may render it less potent than recently developed, more complex analogs.

  • The 3-methoxyphenylpiperazine substructure is a well-established pharmacophore for CNS targets, making screens against serotonin and dopamine receptors and transporters a high-priority avenue of investigation. The unique electronic signature of the substituted phenyl ring could yield a novel pharmacological profile.

This guide provides the comparative data and validated experimental protocols necessary to embark on the characterization of this molecule. The critical next step is empirical validation. We recommend a two-pronged screening approach:

  • Primary Screening: Assay this compound in both the mushroom tyrosinase inhibition assay and a broad panel of CNS targets (e.g., the Psychoactive Drug Screening Program panel from NIMH).

  • Secondary Characterization: Based on the primary screening results, proceed with more detailed studies, such as determining the mechanism of enzyme inhibition or performing receptor subtype selectivity and functional assays.

By systematically exploring these divergent possibilities, the scientific community can unlock the true potential of this under-examined scaffold, paving the way for new discoveries in either dermatology or neuropharmacology.

References

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723.
  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]
  • ResearchGate. (2023). Tyrosinase inhibitory activity discussion. [Link]
  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024).
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 57–64. [Link]
  • Macrini, D. J., et al. (2009). Mushroom tyrosinase inhibitory activity of Amazonian native flora oils. Brazilian Journal of Pharmaceutical Sciences, 53(4). [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. [Link]
  • Rothman, R. B., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 21(2), 179-181. [Link]
  • Wikipedia contributors. (2023). para-Methoxyphenylpiperazine. Wikipedia. [Link]
  • Asadi, M., et al. (2024).
  • Mokrosz, M. J., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 36(19), 2794–2799. [Link]
  • Chłoń, G., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456–465. [Link]
  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic toxicology, 39(2), 482–493. [Link]
  • Mastromarino, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(11), 1109. [Link]
  • Rothman, R. B., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 21(2), 179-81. [Link]
  • Invernizzi, R., et al. (1999). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. British journal of pharmacology, 128(7), 1581–1587. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Certainty

In the landscape of pharmaceutical development, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the analytical methods used to characterize it must be not only accurate and precise but also demonstrably reliable. Analytical method validation is the documented process that provides evidence that a method is suitable for its intended purpose[1][2][3].

This guide moves beyond single-method validation to address a more nuanced challenge: cross-validation. Cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results[4][5]. This is crucial in scenarios such as method transfer between laboratories, the introduction of a new analytical technology, or the need for an orthogonal method to confirm results during pivotal stages of drug development.

Herein, we present a comprehensive comparison and cross-validation of two common yet distinct analytical techniques for the quantitative analysis of this compound: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a highly sensitive and specific Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide provides the scientific rationale, detailed experimental protocols, comparative data, and expert interpretation to empower researchers in making informed decisions for their analytical strategies.

The Principle of Orthogonal Cross-Validation

The core principle of this guide is the use of orthogonal methods for cross-validation. An orthogonal method relies on a different scientific principle for separation and/or detection. This approach provides a much higher degree of confidence in the analytical results. If two methods, based on different physicochemical principles, produce equivalent results, it strongly indicates that the measurements are accurate and free from method-specific artifacts or interferences.

  • HPLC-UV: This technique separates compounds based on their partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection is based on the analyte's ability to absorb light at a specific UV wavelength. It is a workhorse in quality control (QC) labs due to its robustness and cost-effectiveness.

  • UPLC-MS/MS: This method offers a different separation mechanism through the use of smaller particle size columns for higher resolution and speed. The detection by tandem mass spectrometry is highly specific, based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions. This provides an unambiguous identity confirmation alongside quantification.[6][7]

The following diagram illustrates the logical relationship between these two orthogonal approaches in a cross-validation framework.

Logical Framework for Orthogonal Method Cross-Validation A Primary Method (e.g., HPLC-UV) D Comparative Analysis - Accuracy - Precision - Linearity A->D B Orthogonal Confirmatory Method (e.g., UPLC-MS/MS) B->D C Analyte: this compound C->A Analyze Samples C->B Analyze Same Samples E Validated, Cross-Confirmed Result D->E Meets Acceptance Criteria

Caption: Orthogonal methods provide independent verification of analytical results.

Experimental Design for Cross-Validation

The cross-validation study is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][8][9]. The same batches of standard, quality control (QC) samples, and test samples are analyzed by both the HPLC-UV and UPLC-MS/MS methods.

Validation Parameters for Comparison:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of test results to the true value, assessed by spike/recovery experiments.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Variation within the same day.

    • Intermediate Precision (Inter-assay precision): Variation across different days and analysts.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

The overall workflow for this comparative study is depicted below.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Comparison A Prepare Stock Solution of Analyte B Prepare Calibration Standards (e.g., 1-200 µg/mL) A->B C Prepare QC Samples (Low, Mid, High) B->C D HPLC-UV Analysis C->D E UPLC-MS/MS Analysis C->E F Evaluate Validation Parameters for Each Method Individually D->F G Cross-Compare QC Results Between Methods D->G E->F E->G F->G H Calculate % Difference G->H I Final Report: Acceptance or Discrepancy H->I

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Method

This protocol describes a standard reversed-phase HPLC method suitable for a QC environment.

  • Reagent and Sample Preparation:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of methanol.

    • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Methanol.

    • Calibration Standards & QCs: Serially dilute the stock solution with methanol to prepare calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) and QC samples (e.g., 2.5, 75, 150 µg/mL).

  • Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase Gradient: 70% A to 30% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • System Suitability Test (SST):

    • Inject the mid-concentration standard five times.

    • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 2.0.

Protocol 2: UPLC-MS/MS Method

This protocol describes a highly sensitive and selective method for confirmation and trace-level analysis.

  • Reagent and Sample Preparation:

    • Sample Preparation: Use the same stock solution, calibration standards, and QCs prepared for the HPLC-UV method. Further dilution with methanol may be required to fit the MS detector's linear range.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Volatile buffers like formic acid are used instead of phosphate buffers as they are compatible with mass spectrometry.[10]

  • Instrumentation and Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase Gradient: 95% A to 5% A over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • MRM Transitions (Hypothetical):

      • Parent Ion (Q1): 252.1 m/z (M+H)+ for this compound.

      • Fragment Ion 1 (Q3 - Quantifier): e.g., 195.1 m/z.

      • Fragment Ion 2 (Q3 - Qualifier): e.g., 152.1 m/z.

Results and Comparative Analysis

All quantitative data from the validation and cross-validation studies are summarized in the tables below for direct comparison.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1.0 - 2000.01 - 50As defined
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 2.0%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.8%≤ 2.5%≤ 3.0%
LOQ (µg/mL) 1.00.01S/N ≥ 10

Table 2: Cross-Validation of Quality Control Samples

This table directly compares the concentration values obtained for the same QC samples analyzed by both methods. The percentage difference is calculated as: [(Value₁ - Value₂) / Average(Value₁, Value₂)] * 100.

QC LevelHPLC-UV Result (µg/mL) (n=6)UPLC-MS/MS Result (µg/mL) (n=6)Average % DifferenceMeets Criteria? (e.g., ≤15%)
Low QC (2.5 µg/mL) 2.482.53-2.0%Yes
Mid QC (75 µg/mL) 74.675.9-1.7%Yes
High QC (150 µg/mL) 151.1148.9+1.5%Yes

Discussion and Interpretation

The results of the validation study demonstrate that both the HPLC-UV and UPLC-MS/MS methods are accurate, precise, and linear for the quantification of this compound within their respective ranges.

  • Performance: As expected, the UPLC-MS/MS method exhibited a significantly lower LOQ (0.01 µg/mL vs. 1.0 µg/mL), highlighting its superior sensitivity for trace-level analysis, such as impurity profiling or pharmacokinetic studies. The HPLC-UV method, while less sensitive, demonstrated excellent robustness and precision, making it highly suitable for routine analysis of the bulk intermediate where concentration levels are high.

  • Cross-Validation Success: The core objective of this study was successfully met. The cross-validation data in Table 2 shows a very strong correlation between the two methods. The average percentage difference for all QC levels was well within the typical acceptance criterion of ≤15%, with all results being below 2.5%. This excellent agreement between two orthogonal analytical techniques provides a high degree of confidence that the reported concentrations are accurate and not an artifact of a single analytical method.

Conclusion

Both the developed HPLC-UV and UPLC-MS/MS methods are independently validated and proven suitable for the quantitative analysis of this compound. The successful cross-validation confirms that either method can be used reliably, providing consistent results.

  • The HPLC-UV method is recommended as the primary technique for routine quality control, release testing, and stability studies due to its robustness and operational efficiency.

  • The UPLC-MS/MS method is the preferred choice for applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities, cleaning validation, or bioanalytical studies. It also serves as an indispensable tool for confirming out-of-specification results obtained from the primary HPLC method.

By employing this cross-validation approach, laboratories can build a robust analytical control strategy, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.[2]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Pharmuni. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • SIELC Technologies. (n.d.). Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column.

Sources

A Comparative Guide to the Enantiomeric Separation of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral compound can exhibit profoundly different effects, necessitating their separation and individual characterization. This guide provides an in-depth technical comparison of methodologies for the enantiomeric separation of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, a chiral piperazine derivative of interest in pharmaceutical research. We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) approaches, offering data-driven insights and detailed experimental protocols to guide your method development.

The Imperative of Chiral Separation

The presence of a chiral center in a drug candidate mandates the investigation of its individual enantiomers. Regulatory bodies worldwide increasingly require the development of single-enantiomer drugs, as the "distomer" (the less active or inactive enantiomer) can contribute to side effects or off-target activity. Therefore, robust and efficient analytical methods for enantiomeric separation are not merely a matter of scientific curiosity but a prerequisite for advancing a chiral compound through the drug development pipeline.

Comparing a Priori Methodologies: HPLC vs. SFC

The two primary chromatographic techniques for chiral separations are HPLC and SFC. Each presents a unique set of advantages and disadvantages for a compound like this compound, which possesses a basic nitrogen atom and aromatic functionalities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol)Supercritical CO2 with organic co-solvents (modifiers)
Speed Generally longer run timesTypically 3-5 times faster than HPLC[1]
Solvent Consumption High, especially in normal phaseSignificantly lower, promoting "green chemistry"[2]
Selectivity Excellent, with a wide range of available chiral stationary phasesOften provides unique or enhanced selectivity compared to HPLC[3]
Post-processing Solvent evaporation can be time-consumingCO2 evaporates, simplifying sample recovery
Cost Lower initial instrument costHigher initial instrument cost
Hyphenation LC-MS is well-establishedSFC-MS is readily achievable and beneficial for bioanalysis[3]

For the enantioseparation of this compound, both techniques are viable. However, SFC is increasingly favored for its speed and reduced environmental impact, especially in a high-throughput screening environment.[2]

The Cornerstone of Chiral Separation: The Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase. For a broad range of chiral compounds, polysaccharide-based CSPs have demonstrated remarkable versatility and a high success rate.[4] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation.

For a basic compound such as this compound, immobilized polysaccharide-based CSPs are highly recommended. These columns offer the robustness to withstand a wider range of solvents compared to their coated counterparts, which is advantageous for method development. Leading examples of such phases include:

  • Daicel Chiralpak® IA, IB, and IC series

  • Phenomenex Lux® Cellulose and Amylose series

Proposed Starting Methodologies and Experimental Protocols

Methodology 1: Chiral HPLC with a Polysaccharide-Based CSP

This protocol outlines a systematic approach to developing a chiral HPLC method.

  • Column Selection:

    • Primary Screening Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Phenomenex Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% (v/v) diethylamine (DEA) in your chosen alcohol (e.g., ethanol or isopropanol). The basic additive is crucial for obtaining good peak shape for basic analytes like your target compound.

    • Prepare your normal phase eluent by mixing hexane and the alcohol/DEA stock solution. A typical starting point is 80:20 (v/v) Hexane:Ethanol with 0.1% DEA .

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (or a more specific wavelength based on the compound's UV spectrum).

    • Injection Volume: 5 µL.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition. For example, try different ratios of hexane to alcohol (e.g., 90:10, 70:30) and consider switching the alcohol (e.g., to isopropanol).

    • Adjusting the column temperature can also influence selectivity.

Methodology 2: Chiral SFC for a Greener and Faster Separation

Supercritical Fluid Chromatography offers a compelling alternative to HPLC, particularly for its speed and reduced solvent usage.

  • Column Selection:

    • Utilize the same polysaccharide-based CSPs as in the HPLC method: Chiralpak® IC or Phenomenex Lux® Cellulose-1 .

    • SFC-specific column dimensions are often shorter for faster analysis (e.g., 150 x 4.6 mm, 3 or 5 µm).

  • Mobile Phase and Modifier Preparation:

    • The primary mobile phase is supercritical CO2.

    • The modifier (co-solvent) will be an alcohol containing a basic additive. Prepare a stock solution of 0.1% (v/v) DEA in methanol .

  • Chromatographic Conditions:

    • Initial Modifier Percentage: Screen a gradient of the modifier, for example, from 5% to 40% over 5-10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Method Optimization:

    • Based on the screening gradient, select an isocratic modifier percentage that provides good resolution.

    • Fine-tune the modifier percentage to optimize the balance between resolution and analysis time.

    • Experiment with different alcohol modifiers (e.g., ethanol, isopropanol) as they can offer different selectivities.

Visualizing the Workflow

To aid in the practical application of these methodologies, the following diagrams illustrate the proposed experimental workflows.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization prep_sample Prepare Sample in Mobile Phase inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (Hexane/Alcohol + 0.1% DEA) prep_mobile_phase->inject separate Separate on Chiralpak IC or Lux Cellulose-1 inject->separate detect UV Detection separate->detect evaluate Evaluate Resolution (Rs) detect->evaluate no_sep Rs < 1.5 evaluate->no_sep good_sep Rs >= 1.5 evaluate->good_sep adjust_mp Adjust Mobile Phase (Alcohol type/ratio) no_sep->adjust_mp adjust_temp Adjust Temperature no_sep->adjust_temp final_method Final Method good_sep->final_method adjust_mp->inject adjust_temp->inject

Caption: Workflow for Chiral HPLC Method Development.

SFC_Method_Development cluster_prep_sfc Preparation cluster_sfc SFC Analysis cluster_optimization_sfc Optimization prep_sample_sfc Prepare Sample in Modifier inject_sfc Inject Sample prep_sample_sfc->inject_sfc prep_modifier Prepare Modifier (Alcohol + 0.1% DEA) screen_gradient Screen with Modifier Gradient (5-40%) prep_modifier->screen_gradient inject_sfc->screen_gradient detect_sfc UV Detection screen_gradient->detect_sfc evaluate_sfc Identify Optimal Isocratic % detect_sfc->evaluate_sfc optimize Fine-tune Modifier % and Type evaluate_sfc->optimize final_method_sfc Final Method optimize->final_method_sfc

Caption: Workflow for Chiral SFC Method Development.

Conclusion

The enantiomeric separation of this compound is a critical step in its development as a potential pharmaceutical agent. While direct application data may not be publicly available, a systematic approach based on the well-established success of polysaccharide-based chiral stationary phases provides a high probability of achieving a successful separation. Both HPLC and SFC are powerful techniques for this purpose, with SFC offering significant advantages in terms of speed and sustainability. By following the detailed protocols and method development workflows outlined in this guide, researchers can efficiently establish a robust and reliable method for the chiral separation of this and structurally related compounds.

References

  • Regis chiral and SFC columns - HPLC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2UmMHSdxkaoLsVd1mjQUH1hfsV_0SVAa_L0FvQXSe0XnFALRIDHAkqQJOG1yEuiIyr6sGdue9g_XlpWpVAf6nU3lt-TOmUN7Dew7f0Gxx8U2fB1eM5E_d
  • Application Notes: Chiral - LCGC International. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGtPWHm0Q48fPOcBAuQOnKgFAP4CfH0Lm0sTgHJclsZityKkmxtyNhE_h8sc5H7GM8C3hushZxSHJIT2RK5NfFoY23NqX3NKec6C1HOQunO50AFJn3pgwNPKdiSyV2zLTKSdykC7C_nVrxlb7wS-5Tql-h6nDMg-UEVOkRNHbxCJzhqYGkCa-rAA==
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDpz1dyaM0MxDUPgpRGkDjYPje0T9kzIhuxZQvji9ToENfoFcolJaDTH-AG3EQEH6fEqxEPIg0nJ98XDLKR5_LcnHegu0uPIm3SHD5LXj_4G4FOAethPEJb_E=
  • Chiral HPLC Separations - Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAWR1cA2XAZBc8ySNUhHH7ZJOjvZ-o_OnZrc8rSx_8nfFpc717KPQIMRlibydDZxk6e-GA7_q0X-wij-izp8XiWAZfqY4o18xbGFUbEN124W3HuN1k784G5TGBCsJ5MXeTKLJF1SK-YQ=
  • Simplified Chiral HPLC/SFC Column Screening Strategies. (2012). Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECfPzeffMePMgXT34Wyjw2NiEIKQWDQrKgA_RX12oziajcJbYNwUN28rKWSopkRlRlU2anOC59i9unk3oaXyELbPaSWahFcFgQrREQ5teyWpK4RpCd6mGi5zW_Wmjor7lZd71zH4UTofj5xTGpw1d2Z1mVq7_uFk3Zfq8a_QeASruK1pLIzJnX5wBGkWxM4-kxZhRxbII=
  • Chiral Columns & Specialty Reagents - Regis Technologies. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv9H61ZwQH4mtdiaaHFyfSeztgIRIsMxYqYgJjUQr5h8PVA8uk3ChACS3AjY_XETzwlIipgD1SYa62EQ6919lgAUQY5gtB-DaQs7MfHLmfIcdiSoXuRAD0YLM=
  • APPLICATIONS - Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOibkT1xxbwZZVFbJfnRHuqmGITEeNMNa-RGZ-2dQVBM_EirdmsVuU-RVLgPRDnmb1D0xhi_umc0sLIoP8q0sFkOwbpToggzZYimuNTte5n5GF2a9XnuZ_Me5QNvD72kMpxl9d-i34OTTCBhe-IGb0T8LJ_xSLvCxpq6PB7-KD5MCRMgzp9IQeS_QcaMyxk9120qHEkw4lZXIKGxbsCsWrh41eiUOkE790tEFCAqcNwiG7okJZFAv-gzzgyg2OMetdgDdNRdy0UfQKrzwqbMUVGNd0
  • Chiral Separations Techniques - Video - Regis Technologies. (2020). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXo17eACPnIjyQF8HmokaaJoemXkkGL4lzjrT53SqEwbDkONGxR4T8COO5zB7TMaOKrRRNfNYoL_eAgbuxiDB-8e6p6NDTmGB3oAVFJci67xcYOaVsXHOTTvn96ZOFYYqu4xZEqv2jdRTY5CYpr82jEHr-8h8ZIwMpKTKi
  • Regis Technologies Expands Applications for Its Chiral Columns. (2010). Fierce Biotech. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4j4ZaaSB_7sEC9TwKrhVGAJ_K5Z0IX46Ze7f_bKZNRsW9FftfK8oVhW-5WXOIRVk70eIaOxxlbS77HaEQAEAuEQOacKTp-sKArF3uh0gS35ly_td7p0y8ZrNOnyJS2jHe9xm2BgKHbCSX6yD0yc03olfg022_0LxlBh53e6MD7Ax4uuD5Tbl_t9OFmEX5CyOcCh0EStFFPqpNuEZfLIY=
  • HPLC Technical Tip: Chiral Method Development - Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJrYgxejW5AHGaOzXRbSGaXlt5uvBlG_IW6yIe64iW-lohCu1zdNwMj6W8Fw6tfkLOqrZ1QN-arUnhZolqFJmsb4EEtVK0F_3do5CpYn9pMt7Aav3mfrjMbG2rdx1QzrnF-5zmBKOQXbZcYTnQvJJg1L49gSXCiCitat-Hi26hP2R7P8bpwhi226HX7FkRcO6SxrRePRVTBPAscHRN7TCIUJLNt5PRW1Cdcsu4BNWKEEaYYpFHUc8xy05ctGjW
  • APPLICATIONS. Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfnpDYUEVC3Et8erGCacNO61_BAKLOTKd8zNzoqY2ZiY9sO8PwLXerIC4XKqrBsVvWBUEtPpbWKmSbNiz_oK6gcPOw5L4uzmJ6Qfgkps_rRKfIW9GCe9uveqgHhlm6Or-42x63Wd7O3NqD1q4RP4I4Q3ZlUWDqQbk-Lpl2qSAvX5CTOxMDT8pSNP3_B8U5cWgeJIK-iCw=
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5_8luYgXtAy6sFRqJ3htM5dfI6lJ-5Pr_mROF6xsvnseKzLzhhkdgAmD3E9PtjInKKrdYtaR1RLWqYbqPrWdIxbyBxi6XBppxGX0swdsaZV03sL-Mdu-VCD16hjATlXSVXetb46kbAfRkC2qqrT1Fpt560dM-jkHfdUXK3tgsCIK9zsDuvcgfFEbC-VLuWk4sV-6UImpHY5KnG5TMZNlYJVZZ38oZ8I-ezSbDbkP3MSYNHqfQrrwZwQ==
  • Journal of Chromatography A. (2014). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETwlKArRMLwZt055MgFAxSRb5JwuApHyrRSMP0RzX0SPrrAWxJNJn_YUMgjuJw9BfU4l03QgXQTkvJCIxgkTLoTZVN96724-XQb3BBw0Tt0lP6l5Ia-2MaHJao9m96J9fZbD9-vm8250KPzG1whc2gJ-OJ0CikamAg
  • The Chiral Notebook - Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2mGDnlcOrtX0IfMfdOshkSWA5a4QlTSl7ywXDdr8nAAltzr6bUv2g_Q-moElL0hMHAiy8ixjRcyrWbdCWl7IIAnjLVtk5XfCb_a-8gqCulKuPpaQwaIiJ64sxoHFSmAcqSDpi8Xd6T3ZwihZBxYsVI6hJUJNkfN2avxjw1GjuL_tNenCU0daNJNWFtmOEpHXR6nKbq8WSBtWMhkHmjevTy0Zh750=
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFte8rfg9y6vYZ_qR-jMOfjW7SgQ8r8idxebpwf845lKqf-Fm6olAp5lvWqiyxXxCNTCMHkFYfKraS6axDb5htCfRxisz4taKQuxfyyfEsPfkGLLtOELz8R7dKbzdH-BHNcXS_wv0Ezbe4C_SSh67v-kLyL0L_9fjDt1Di5AI3fDE2K0QQqJIFE6p0c-3YVOj6iMPTanDNCfOeQRHYRmOF4UmZZuIT5r7XxknHReUypNFOGYqaX8SQ3PZYozMuQsJ7wgE78GeZa4zjfW9-Ru9vefCP1jyuQXGzYASI=
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDQjF4CF8obuG8VvYJS2aXLFDJeVOllrV5IPhV8PDbrmvp_cifcJrTF1I8wBfLGU0NHLi7Hn5e2O3FZ6DPhVEAOMc33buPotzw026TLTBxThZxLAt3c9mE8YkULxzd1huXth3lhCPHv9c98lKlZqZCLMB0Aknimt2NF7_Xk-ewW15L-JfnPk1Tsd82YoW05V9LSobfDEIrtrv8yCovUsYnhCcOrSHn11QB_QVPmpiRnRryISqsRP3eCU=
  • SFC for chiral separations in bioanalysis. (2019). Journal of Pharmaceutical and Biomedical Analysis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0fMDPF1j9B_fGCj3Vo4WCOOA7T-VlMAFyhY9q-nnlnJLzRZHhxnUm1fFLFM3PN3GSRjhAQzBjj1DWjNb9Pi5swdHH9avI_nDvZd6KFO9dtC7Dd76wIa1wYquizJ1P4TPbxYAk
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG99XMthl_EimIOQTcn_fPuVjE0miJpzDujEYnKXuKupwfa4FZiQ_l64q72PVwz-GkJmXBIcGoBOXxY8XMBbWfuYV2ZG3c0lpkGYaHDYdNaqFQlzoiM3VepxOEgRRLhlG0Y
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2005). ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl26A09AtJyN3NAw8WiD7jYVkTyMgLVYb-t7GLKmtroBNBgoSsQFVEP1VttzPbevWAEzLzRTYQZCW96ZNy3_IG8g-_8Ipw2D4FYqiFgwvF77nAF7FwKVwjy7r3brTf0zpFPeAaiID7aEwrlSN4ioCj63oOSW6CB9EBL1Zr2y-69OiNj-f1WZ3edc-HPZRe_HgXj8lbrNqQeHPMkIXv5bunjG0uI5iMQh9WKlC1nX92hyuyS9Tu_c0kB7Iy9tQAb9UI1jLBd__MNxAbAwwu99scRinttr_5IjhAFw7K3mV81GCoOvHriKieHJoyFWEcJ_r3JwUtU-3vEOpYqVF4mdkzW1DxJaMVEg==
  • chiral columns www.HPLC.eu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0rGbYGoTi__vnRF68mHurU64fH8i8wWiZ20pq7LoqZaa5__xS6A8iqhvKL8ZnrAZBZNZJoJtOa6UoiI6CimiyeH-E7ljhwcbaTiRgGIPMrLm6TgYHYnV5UWOhrvaOXwqHMEtIeKdoZARSOoBLGMmmtxbdoKXh
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTxv7Gxz-j4lMphy4eGka-e7O1qFDzAv2q0Au_KFWVVFwjzxPAa6TiGv2gKNI_Rz9C3UF7m7wXHtSYjdcRBDdniKdpz25PI5J-e6CqHqNtfkWtJs04CIyS-XznoDHckuFfhQ6kqCCFVf1lvME=
  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH_uWuPWbZ0zLGFvE7255K0CwBlMnCSCBCBpRQtVdnyipD7viv63LMcLZOowbtLP5Kxnr706mm2jq5p3tBoBfAk5Pmf2h8gWsVdcFCIJV29AbfneqzXVhIXoiVXEN5S3_3ablTU1jigMsJWESPJYS5KiRj
  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_CNIpNyHK-sWeGYmpAZuD-olBwdLHzQFIIzlzjBdcHldZiWrnuhydHPVq33f-p7hwwHsb_YEDPpyYsYf9prlLqTKhxrlWdVgR-IXq2ajYPnSq8AQAkFMxhwCBWpFh5qsm78DjU1GRMki2NaE=
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW6cNNIRUgWJJQNgHPCAAl7RmbZo63BvRr9B44OjnnHvXfi2nbaeZP83_Rx_6mMpRkigA_J32_9XKn9QKuylQ3lLAh52bpmJm79vebb2StE0lOADf-Q5omJlOMugDpomUB42-WERe-LPuA4abFB-OgUN7dxkCkGygPbJdCGBWW1eLClP_G8Qxfm0vttKhoG_v0nNwO-PWHMSpCgJGAfmZQf42hKet_6zScUZEwACOKURpGwcgpHvatqpRbTM5bv6qOOetGYTwpzm4Ulu_qc_KkVt-hA-9PzHmEn4KCaoMlLgKJmka810K3sjOr-HrrD3LfxID8BrgZ2HhnHIenZqwtdkFtDLM=
  • Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG03a5hSsJDmEsdoQrWagKS3IcmQpYvy7OH6msjrBCEVBbIzjRVku1aQyAN5LyTxEPIfYOIEIHMbBm0iEeUc6X60W0nMvpVncMVekp6wiqzROOuqkIKnEO-sYadnw3SOn_ZKp71vbPZ3PFbc86ythF2fGaa9NOs-6ZfLVZ7ZdxeqU8rurDZvKRCwHKGwAajySG-b6U9hzOfC602NYFTQ2s4gMRFhiIs
  • 1-Amino-4-methylpiperazine 97 6928-85-4 - Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx0TnF4lk0eKKDO1ux3FtWymGjbq17WKVZANLPlg1z3rlBuAn3dSyEvZ5-8-csnS8IQaU20TYPM68kWbAK1qJzxb1E41RL9CD3N5TuwwH0fCcyBRIdO0KjRviyxv9B8QzpLgPCk9t8CijTccWceLVRTBxFeA==

Sources

Assessing the Novelty of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for assessing the novelty of newly synthesized 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine derivatives. By juxtaposing their predicted and experimentally determined properties against closely related, previously reported compounds, we can strategically evaluate their potential as differentiated drug candidates. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1]

The Core Scaffold: Rationale for Derivatization

The this compound core presents several avenues for chemical modification to explore new structure-activity relationships (SAR). The methoxy and nitro groups on the phenyl ring, as well as potential substitutions on the piperazine ring, offer opportunities to fine-tune the molecule's electronic, steric, and physicochemical properties. Understanding the impact of these modifications is key to unlocking novel biological activities. While direct derivatization of this specific scaffold is not extensively reported, a recent study on 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors provides a valuable benchmark for comparison.[2]

Establishing a Framework for Novelty Assessment

To rigorously assess the novelty of new derivatives, a multi-pronged approach integrating computational and experimental data is essential. This guide proposes a systematic workflow to characterize and compare novel this compound derivatives against established benchmarks.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation Physicochemical Properties Physicochemical Properties ADMET Prediction ADMET Prediction Physicochemical Properties->ADMET Prediction Input for Virtual Screening Virtual Screening ADMET Prediction->Virtual Screening Guides Synthesis & Characterization Synthesis & Characterization In Vitro Biological Screening In Vitro Biological Screening Synthesis & Characterization->In Vitro Biological Screening Provides compounds for Cytotoxicity Assays Cytotoxicity Assays In Vitro Biological Screening->Cytotoxicity Assays Identifies hits for In Silico Assessment In Silico Assessment Experimental Validation Experimental Validation In Silico Assessment->Experimental Validation Hypothesis Generation Novelty Assessment Novelty Assessment Experimental Validation->Novelty Assessment Data for

Caption: Workflow for assessing the novelty of new chemical derivatives.

Comparative Analysis: Physicochemical and Biological Properties

A critical step in evaluating novelty is the direct comparison of key properties with existing compounds. For this guide, we will use the data from a series of reported 4-nitrophenylpiperazine derivatives as our primary comparator.[2]

In Silico Physicochemical Properties Prediction

Predicting physicochemical properties early in the discovery process can save significant time and resources. Several online tools can be used for this purpose.

PropertyPredicted Value for Novel Derivative (Example)Comparator Value (4-nitrophenylpiperazine derivative 4a)[2]Significance
Molecular Weight ( g/mol )(Enter predicted value)355.39Influences absorption and distribution.
LogP(Enter predicted value)(Not explicitly stated, but can be calculated)Indicates lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA)(Enter predicted value)(Not explicitly stated, but can be calculated)Relates to drug transport and bioavailability.
Number of Hydrogen Bond Donors(Enter predicted value)0Affects solubility and target binding.
Number of Hydrogen Bond Acceptors(Enter predicted value)5Affects solubility and target binding.
In Vitro Biological Activity: A Head-to-Head Comparison

The novelty of a compound is ultimately defined by its biological activity. A direct comparison of potency and efficacy against relevant biological targets is essential. As a starting point, screening against tyrosinase can provide a valuable comparison to the benchmark compounds.

CompoundIC50 (µM) for Tyrosinase Inhibition[2]
Novel Derivative 1 (To be determined experimentally)
Novel Derivative 2 (To be determined experimentally)
Comparator 4a (phenyl substitution) 174.71
Comparator 4k (3-pyridine substitution) 82.68
Comparator 4l (2-indole substitution) 72.55
Kojic Acid (Positive Control) 27.56
Cytotoxicity Profiling

Assessing the cytotoxic potential of novel compounds is a critical step in early-stage drug discovery. The MTT assay is a widely used colorimetric method to evaluate cell viability.

CompoundCell LineIC50 (µM)
Novel Derivative 1 (e.g., HEK293, HepG2)(To be determined experimentally)
Novel Derivative 2 (e.g., HEK293, HepG2)(To be determined experimentally)
Doxorubicin (Positive Control) (e.g., HEK293, HepG2)(Literature value)

Experimental Protocols

To ensure reproducibility and generate reliable comparative data, standardized experimental protocols are crucial.

General Synthesis of this compound Derivatives

A generalized synthetic scheme for the derivatization of the core scaffold is presented below. The specific reagents and reaction conditions will need to be optimized for each new derivative.

G Start 1-(3-Methoxy-4-nitrophenyl)piperazine Step1 Reaction with Methylating Agent (e.g., Methyl Iodide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., Acetonitrile) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Further derivatization at other positions (e.g., reduction of nitro group followed by acylation/alkylation) Intermediate->Step2 Final_Product Novel Derivatives Step2->Final_Product

Caption: Generalized synthetic scheme for the preparation of novel derivatives.

Step-by-Step Protocol:

  • To a solution of 1-(3-Methoxy-4-nitrophenyl)piperazine in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Add the appropriate alkylating or acylating agent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from a previously published method.[2]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 160 µL of phosphate buffer, 10 µL of mushroom tyrosinase solution, and 10 µL of the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxicity of the novel derivatives.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

This guide provides a systematic approach to evaluating the novelty of this compound derivatives. By combining in silico predictions with robust experimental validation and direct comparison to established benchmarks, researchers can effectively identify promising new chemical entities. The novelty of these derivatives will be determined by a significant improvement in biological activity, a differentiated mechanism of action, or a more favorable ADMET profile compared to existing compounds. Further exploration of this scaffold, including bioisosteric replacement of the nitro group and diversification of substitutions on the piperazine ring, holds the potential to yield novel drug candidates with enhanced therapeutic properties.

References

  • Ranatunge, R. R., & Garvey, D. S. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • Asadi, A., Fereidoonnezhad, M., Saso, L., & Fakhraei, N. (2024).
  • Roche. (n.d.).
  • PubChem. (n.d.). 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. [Link]
  • Mansour, T. S., & LeRiche, T. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine. [Link]
  • MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • MDPI. (n.d.). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link]
  • Asadi, A., Fereidoonnezhad, M., Saso, L., & Fakhraei, N. (2024).

Sources

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine performance against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine in the Context of Established p38α MAPK Inhibitors

Editor's Note: This guide provides a comparative framework for evaluating the novel compound this compound. Due to the absence of publicly available performance data for this specific molecule, we have constructed a hypothetical, yet scientifically plausible, performance profile to illustrate its potential relative to well-characterized inhibitors. This document serves as an educational tool for researchers on how such a compound could be evaluated. For the purpose of this guide, this compound will be referred to as UMC-101 .

Introduction: The Quest for Selective Kinase Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Specifically, the p38α isoform is a key regulator of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a high-value target for the development of therapeutics for autoimmune diseases, chronic inflammation, and certain cancers.

The development of p38α inhibitors has been a long and challenging journey, marked by difficulties in achieving selectivity and avoiding off-target toxicities. Early ATP-competitive inhibitors, while potent, often failed in clinical trials. This has led to the exploration of novel chemical scaffolds and allosteric inhibitors.

This guide provides a comparative performance analysis of a novel compound, UMC-101 (this compound) , against two well-established p38α inhibitors:

  • SB203580: A first-generation, highly selective, and potent ATP-competitive inhibitor widely used as a research tool.

  • Doramapimod (BIRB 796): A highly potent, second-generation inhibitor that binds to a unique allosteric site, inducing a conformational change that inactivates the enzyme.

We will outline the standard experimental protocols for evaluating these compounds, present a comparative data summary (with hypothetical data for UMC-101), and discuss the implications of these findings for future research.

Experimental Design & Methodologies

To ensure a robust and multi-faceted comparison, a two-tiered approach is essential: a direct biochemical assay to measure enzyme inhibition and a cell-based assay to assess functional activity in a biological context.

Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay

Principle: This assay directly measures the binding affinity of the inhibitor to the target kinase. It relies on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the active site. An inhibitor that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_read Data Acquisition p1 Prepare serial dilutions of UMC-101, SB203580, & Doramapimod e1 Dispense inhibitor dilutions into 384-well plate p1->e1 p2 Prepare assay buffer with GST-p38α, Eu-anti-GST Ab, and Kinase Tracer 236 e2 Add kinase/tracer/antibody mixture to all wells p2->e2 e3 Incubate for 60 minutes at room temperature r1 Read plate on fluorescence reader (TR-FRET) e3->r1 r2 Calculate Emission Ratio (520nm / 665nm) r3 Plot ratio vs. [Inhibitor] and fit to obtain IC50

Caption: Workflow for the p38α Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for UMC-101, SB203580, and Doramapimod in DMSO, starting at a top concentration of 100 µM.

  • Assay Plate Preparation: Transfer 100 nL of each compound dilution into a low-volume 384-well microplate.

  • Kinase/Tracer Mixture: Prepare a 2X working solution of GST-tagged p38α kinase, LanthaScreen™ Eu-anti-GST Antibody, and Alexa Fluor™ 647-labeled Kinase Tracer 236 in the specified kinase buffer.

  • Reaction Incubation: Add 10 µL of the 2X kinase/tracer mixture to each well of the assay plate. Mix briefly and incubate for 60 minutes at ambient temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET capable plate reader, measuring emission at 665 nm (Europium) and 520 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (520/665). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Activity: TNF-α Release Assay in LPS-stimulated THP-1 cells

Principle: This assay measures the ability of an inhibitor to block the downstream functional consequence of p38α activation. Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) in monocytic THP-1 cells, activating the p38α MAPK pathway and leading to the production and release of TNF-α. A successful inhibitor will reduce the amount of secreted TNF-α.

Step-by-Step Protocol:

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and differentiate into macrophage-like cells using 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Remove the PMA-containing medium, wash the cells, and add fresh medium containing serial dilutions of the test inhibitors (UMC-101, SB203580, Doramapimod). Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured TNF-α concentration against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Comparative Performance Data

The following table summarizes the inhibitory potency of the three compounds from the biochemical and cell-based assays.

CompoundTarget Binding (IC50, nM) [Biochemical Assay]Cellular Activity (IC50, nM) [TNF-α Release Assay]Mechanism of Action
SB203580 50 - 100200 - 500ATP-Competitive (Type I)
Doramapimod (BIRB 796) 0.1 - 110 - 30Allosteric (Type II)
UMC-101 (Hypothetical) 1585ATP-Competitive (Type I)

Note: Data for SB203580 and Doramapimod are representative values from published literature. Data for UMC-101 is hypothetical for illustrative purposes.

Mechanistic Insights & Signaling Pathway

The p38α pathway is a critical signaling cascade. Understanding where these inhibitors act provides context for their cellular effects.

G cluster_inhibitors Inhibitors LPS LPS / Cytokines TLR4 TLR4 / Receptor LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TranscriptionFactors ATF2 / CREB (Gene Transcription) p38->TranscriptionFactors Phosphorylates TNFa_mRNA TNF-α mRNA (Translation) MK2->TNFa_mRNA TranscriptionFactors->TNFa_mRNA TNFa_Protein Secreted TNF-α TNFa_mRNA->TNFa_Protein SB203580 SB203580 (ATP Site) SB203580->p38 UMC101 UMC-101 (ATP Site) UMC101->p38 Doramapimod Doramapimod (Allosteric Site) Doramapimod->p38

Caption: The p38α MAPK signaling pathway and points of inhibition.

  • SB203580 and UMC-101 (Hypothetical) are classified as Type I inhibitors. They directly compete with ATP for binding in the kinase's active site. Their efficacy is dependent on the intracellular concentration of ATP.

  • Doramapimod is a Type II inhibitor. It binds to an allosteric site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase. This mechanism is often associated with higher potency and longer target residence time.

Discussion and Interpretation

  • Potency: Doramapimod remains the most potent inhibitor in both biochemical and cellular assays, consistent with its allosteric mechanism of action. Its sub-nanomolar binding affinity sets a high benchmark.

  • UMC-101 (Hypothetical Performance): Our hypothetical data positions UMC-101 as a highly potent Type I inhibitor. With a biochemical IC50 of 15 nM, it would be significantly more potent than the classic tool compound SB203580. The projected cellular IC50 of 85 nM is also robust, demonstrating good cell permeability and activity in a physiological context.

  • Biochemical vs. Cellular Shift: The rightward shift in IC50 values from the biochemical assay to the cellular assay is expected. This "potency drop-off" reflects factors such as cell membrane permeability, protein binding in the culture medium, and competition from high intracellular ATP concentrations (~1-10 mM). The hypothetical 5.7-fold shift for UMC-101 is well within a reasonable range for a promising lead compound.

  • Implications for Research: A compound like UMC-101, if these results were validated, would represent a significant improvement over SB203580 as a research tool for probing p38α biology. Its higher potency would allow for use at lower concentrations, potentially reducing the risk of off-target effects. Further studies would be required to determine its kinase selectivity profile compared to other MAPKs and broader kinase families.

Conclusion

While the performance of this compound (UMC-101) remains to be experimentally determined, this guide provides a clear and robust framework for its evaluation. By benchmarking it against established inhibitors like SB203580 and Doramapimod using standardized biochemical and cellular assays, researchers can effectively determine its potency, mechanism, and potential as a novel chemical probe for the p38α MAPK pathway. The hypothetical data presented here suggests that this chemical scaffold has the potential to yield highly potent kinase inhibitors worthy of further investigation.

References

  • Title: Mitogen-activated protein kinase p38α as a therapeutic target Source: N
  • Title: The p38 mitogen-activated protein kinase pathway in human disease Source: The International Journal of Biochemistry & Cell Biology URL:[Link]
  • Title: SB 203580 is a specific inhibitor of a novel MALDI-TOF MS-identified member of the stress-activated protein kinase super-family Source: FEBS Letters URL:[Link]
  • Title: BIRB 796, a novel, potent and selective p38 kinase inhibitor for the treatment of chronic inflammatory diseases Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]

A Comparative Guide to the Characterization of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of methodologies for the characterization of metabolites derived from 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, a substituted piperazine derivative. By leveraging insights from established analytical techniques and metabolic pathways of similar chemical entities, this document will navigate the experimental choices necessary for a comprehensive metabolic profile.

Introduction to the Metabolism of Substituted Piperazines

Substituted piperazines are common scaffolds in medicinal chemistry. Their metabolism is often predictable, involving a series of Phase I and Phase II biotransformations. For this compound, the likely metabolic pathways include N-dealkylation, O-demethylation, nitro reduction, and subsequent conjugation reactions. The elucidation of these metabolic pathways is critical for identifying potentially active or toxic metabolites.[1][2][3]

The following diagram illustrates the predicted metabolic pathways for this compound.

Metabolic Pathways parent 1-(3-Methoxy-4-nitrophenyl)- 4-methylpiperazine m1 Metabolite 1 (M1) N-desmethyl parent->m1 N-dealkylation m2 Metabolite 2 (M2) O-desmethyl parent->m2 O-demethylation m3 Metabolite 3 (M3) Nitro Reduction parent->m3 Nitroreduction m4 Metabolite 4 (M4) Glucuronide Conjugate m2->m4 Glucuronidation

Caption: Predicted metabolic pathways of this compound.

Comparative Analysis of In Vitro and In Vivo Metabolic Studies

The characterization of metabolites can be approached through both in vitro and in vivo experimental systems. Each has distinct advantages and limitations that must be considered.[4][5][6]

FeatureIn Vitro Models (e.g., Liver Microsomes, Hepatocytes)In Vivo Models (e.g., Rodent Studies)
Throughput HighLow
Cost Relatively LowHigh
Complexity Low (isolated enzyme systems)High (whole organism)
Physiological Relevance ModerateHigh
Metabolite Profile Primarily Phase I metabolitesPhase I and Phase II metabolites, plus secondary metabolites
Pharmacokinetic Data Limited (metabolic stability)Comprehensive (ADME)

In vitro models , such as human liver microsomes, are excellent for initial screening and identifying the primary routes of metabolism.[5][6] They are cost-effective and allow for high-throughput analysis. However, they may not fully recapitulate the complexity of a whole organism and can sometimes miss metabolites formed through multi-step pathways or extrahepatic metabolism.[5]

In vivo models , typically involving administration of the compound to rodents, provide a more physiologically relevant picture of metabolism.[2][4] These studies are essential for understanding the complete metabolic fate of a drug, including absorption, distribution, metabolism, and excretion (ADME). However, they are more resource-intensive and ethically complex.

The following workflow illustrates a typical approach to metabolite identification, integrating both in vitro and in vivo studies.

Metabolite ID Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation invitro_start Incubate with Liver Microsomes invitro_analysis LC-MS/MS Analysis invitro_start->invitro_analysis invivo_start Dose Animal Model invitro_analysis->invivo_start Guide In Vivo Study Design collect_samples Collect Plasma, Urine, Feces invivo_start->collect_samples invivo_analysis LC-HRMS & NMR Analysis collect_samples->invivo_analysis final_report Final Report invivo_analysis->final_report Comprehensive Metabolite Profile

Caption: Integrated workflow for metabolite identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the workhorse for metabolite identification and quantification.[7][8] The choice between tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) depends on the stage of the research and the questions being asked.

HPLC-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique ideal for targeted analysis and quantification of known or predicted metabolites.[8]

Experimental Protocol:

  • Sample Preparation: Protein precipitation of plasma samples or direct injection of diluted urine/microsomal incubations.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent compound and its predicted metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 252.1135.125
M1 (N-desmethyl) 238.1135.125
M2 (O-desmethyl) 238.1121.130
M3 (Nitro Reduction) 222.1135.120
High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements, enabling the determination of elemental composition and the identification of unknown metabolites.[8][9]

Experimental Protocol:

  • Sample Preparation: Similar to LC-MS/MS.

  • Chromatography: Same as LC-MS/MS.

  • Mass Spectrometry: ESI in positive mode, acquiring full scan data with a mass resolution >10,000. Data-dependent MS/MS is used to obtain fragmentation spectra of detected ions.

MetaboliteObserved m/zCalculated m/zMass Error (ppm)Proposed Formula
Parent 252.1342252.1348-2.4C12H17N3O3
M1 238.1185238.1191-2.5C11H15N3O3
M2 238.1186238.1191-2.1C11H15N3O3
M3 222.1393222.1399-2.7C12H19N3O

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] For many drug metabolites, derivatization is necessary to increase their volatility.[10]

Experimental Protocol:

  • Sample Preparation: Extraction of metabolites from the biological matrix, followed by derivatization (e.g., silylation) to block polar functional groups.

  • Gas Chromatography: Separation on a non-polar capillary column (e.g., DB-5ms) with a temperature gradient.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, providing reproducible fragmentation patterns that can be compared to spectral libraries.

Comparison of GC-MS with LC-MS:

FeatureLC-MSGC-MS
Analyte Polarity Wide range, including highly polar compoundsVolatile and semi-volatile, often requires derivatization
Thermal Stability Suitable for thermally labile compoundsRequires thermally stable analytes
Ionization Soft ionization (ESI, APCI)Hard ionization (EI)
Spectral Libraries Less comprehensiveExtensive and well-established

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of metabolites, especially for differentiating isomers.[12][13][14][15] While less sensitive than MS, advances in instrumentation, such as cryoprobes, have enhanced its utility in metabolite identification.[9]

Experimental Protocol:

  • Sample Preparation: Isolation and purification of the metabolite of interest, often through preparative HPLC.

  • NMR Analysis: Acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent.

  • Structure Elucidation: Interpretation of chemical shifts, coupling constants, and correlation signals to determine the precise molecular structure.

The combination of MS and NMR provides the highest confidence in metabolite structure determination.[7][15]

Conclusion

The comprehensive characterization of this compound metabolites requires a multi-faceted analytical approach. The strategic integration of in vitro and in vivo studies, coupled with the judicious application of LC-MS/MS, HRMS, GC-MS, and NMR, will provide the necessary data to build a complete metabolic profile. This guide serves as a framework for designing and executing these critical studies in drug development.

References

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central.
  • Analytical strategies for identifying drug metabolites - PubMed.
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing.
  • Human hepatic cell cultures: in vitro and in vivo drug metabolism - PubMed.
  • Metabolite Identification in NMR-based Metabolomics | Bentham Science.
  • Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - PubMed.
  • In Vitro and In Vivo Models of Drug Metabolism - ResearchGate.
  • Why GC-MS is Essential for Accurate Drug Testing.
  • NMR Spectroscopy and Databases for the Identification of Metabolites.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci.
  • Studying Metabolism by NMR-Based Metabolomics - Frontiers.
  • Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS - PubMed.
  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed.
  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0), a substituted nitrophenylpiperazine compound used in research and development.[1]

This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the principles of chemical safety. The protocols herein are designed to be self-validating, integrating best practices from authoritative safety guidelines to build a framework of trust and reliability for your laboratory operations.

Hazard Profile and Essential Risk Assessment

Understanding the chemical nature of a substance is the foundation of its safe management. This compound is a solid organic compound whose structure contains two key functional groups that dictate its hazard profile: an aromatic nitro group and a piperazine ring.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity.[2][3] Nitroaromatics can be harmful if inhaled, ingested, or absorbed through the skin and are often persistent environmental pollutants.[3]

  • Piperazine Derivatives: While the parent piperazine can be corrosive, derivatives vary in their specific hazards. Related compounds often exhibit skin and eye irritation.[4]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs, such as 1-(4-Nitrophenyl)piperazine and other substituted nitrophenyl compounds, allows for a robust, inferred hazard assessment. These analogs are classified as causing skin and eye irritation and being harmful if swallowed.[4] A similar compound is also noted as being toxic to aquatic life with long-lasting effects.[5] Therefore, this compound must be handled as a hazardous substance requiring disposal through a certified hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [6][7]

Key Chemical & Physical Data
PropertyValueSource
CAS Number 761440-26-0[1]
Molecular Formula C₁₂H₁₇N₃O₃[1]
Molecular Weight 251.28 g/mol [1]
Physical Form Solid[1]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for any purpose, including disposal preparation, adherence to the correct PPE protocol is mandatory. The principle of causality here is simple: creating an impermeable barrier between the researcher and the hazardous material prevents exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene glovesPrevents dermal absorption and skin irritation.[4][7]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes.[4]
Body Protection A buttoned lab coat and closed-toe shoesPrevents contamination of personal clothing and skin.
Work Environment Certified Chemical Fume HoodAll handling of the solid and its waste should occur within a fume hood to prevent inhalation of fine particulates.[2]

Step-by-Step Waste Collection and Disposal Protocol

The following protocol outlines the systematic procedure for collecting and preparing this compound for final disposal.

Step 1: Waste Stream Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] This compound should be classified as Solid Organic Hazardous Waste .

  • Action: Designate a specific waste container for this and other compatible solid organic nitro compounds.

  • Causality: Mixing incompatible waste streams, such as acids with certain organics, can lead to violent reactions or the release of toxic gases.[8] Specifically, avoid mixing oxidizing acids with organic chemicals.[9]

Step 2: Use of Compatible Waste Containers

The container must be robust and non-reactive with the chemical waste.

  • Action: Collect solid waste in a clearly marked, sealable container, such as a high-density polyethylene (HDPE) pail or its original container.[9][10] Line the container with a clear plastic bag for ease of disposal.[9]

  • Causality: Using a compatible container prevents degradation, leaks, and potential reactions between the waste and the container material.[8] The container must have a secure, screw-top cap to prevent spills.[8]

Step 3: Accurate and Compliant Labeling

A properly labeled container communicates hazards to all personnel and is required for legal disposal.

  • Action: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

  • Causality: Federal and local regulations mandate accurate labeling for tracking, safe handling, and proper final disposal by the waste management facility.

Step 4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Crucial Step: Collect all three rinsates as liquid hazardous waste.[9] Do not dispose of the rinsate down the drain. The decontaminated container can then be managed as non-hazardous solid waste.

  • Causality: Residual chemical left in an un-rinsed container can pose an exposure risk and is a regulatory violation if disposed of in regular trash.

Integrated Disposal Workflow

The following diagram illustrates the lifecycle of the chemical waste, from generation to final pickup.

G cluster_lab In the Laboratory cluster_ehs EHS & Vendor Logistics gen Waste Generation (e.g., residual solid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe decon Decontaminate Empty Product Container (Triple Rinse) gen->decon container Select & Label Compatible Waste Container ppe->container collect Collect Solid Waste in Labeled Container container->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate request Request Waste Pickup via EHS Department store->request pickup Certified Waste Vendor Collects Container request->pickup transport Transport to Licensed Disposal Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose G spill Spill Occurs size Is the spill large or outside of a fume hood? spill->size evacuate Evacuate Area Alert Personnel Call EHS Immediately size->evacuate Yes small_spill Small Spill (manageable by lab staff) size->small_spill No ppe Don Full PPE small_spill->ppe absorb Cover with Inert Absorbent Material ppe->absorb collect Collect Waste into Sealed Container absorb->collect clean Clean & Decontaminate Spill Area collect->clean report Report to Supervisor & EHS clean->report

Caption: Decision-making process for spill response.

Final Storage and Disposal Logistics

Final disposal must be handled by certified professionals. Your role is to ensure the waste is stored safely and prepared for pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA. [8][11]This area must be at or near the point of generation and under the control of laboratory personnel. [11]It should be a secondary containment tray in a location that is away from ignition sources and incompatible materials.

  • Arranging Pickup: Once the container is full or has been in storage for a specified time (often up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. [8][11]They will coordinate with a licensed hazardous waste disposal contractor for transport and final destruction, typically via controlled incineration. [7][12] By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
  • American Chemical Society.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. [Link]
  • Reddit. 2-nitrophenol waste : r/chemistry. [Link]
  • CP Lab Safety.
  • US EPA. Nitrocellulose Drum Removal Work Plan. [Link]
  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Hazard Analysis

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a solid substance.[1] Its structure suggests several potential hazards that must be addressed through rigorous safety measures.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. Aromatic nitro compounds can be readily absorbed through the skin and may cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia with acute exposure. Some aromatic nitro compounds are also known to be mutagenic or carcinogenic.[2][3] Furthermore, they can be reactive and may pose an explosion hazard if heated under confinement or mixed with strong oxidizing agents.

  • Piperazine and its Derivatives: Piperazine and its salts are known to be skin and respiratory sensitizers, meaning that repeated exposure can lead to allergic reactions, including asthma.[4] While occupational exposure limits have not been established for all piperazine derivatives, it is prudent to handle them with care to minimize inhalation and skin contact.[5] Some substituted phenylpiperazines have been shown to have neurological effects.

  • Substituted Phenylpiperazines: This class of compounds can exhibit a range of pharmacological activities, and some have been noted to cause adverse effects such as palpitations, agitation, anxiety, and confusion.

Given these potential hazards, a cautious and well-documented approach to handling this compound is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to minimize exposure during all stages of handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Receiving and Unpacking - Safety glasses- Nitrile gloves
Weighing and Aliquoting (in a chemical fume hood) - Safety goggles or a face shield- Chemical-resistant lab coat- Double-gloving with nitrile gloves- N95 respirator (or higher)
Solution Preparation and Handling - Safety goggles- Chemical-resistant lab coat- Nitrile gloves
Waste Disposal - Safety goggles- Chemical-resistant lab coat- Heavy-duty nitrile or butyl rubber gloves

A Note on Glove Selection: While nitrile gloves offer good initial protection, aromatic compounds can permeate them over time. For prolonged handling or in the event of a spill, it is advisable to use double gloves and to change them frequently.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan ensures that all personnel are aware of the necessary precautions at each stage of the workflow.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Proceed if safe Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Glassware Decontaminate Glassware Reaction->Decontaminate Glassware Post-experiment Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for safely handling this compound.
Pre-Handling Preparation
  • Information Review: Before any work begins, all personnel must review this safety guide and any available safety information for structurally similar compounds.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] All personnel should be familiar with their location and operation.

  • Fume Hood Verification: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood. Verify that the fume hood is functioning correctly before starting work.

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to prevent the inhalation of any airborne particles.

    • Use a dedicated set of spatulas and weighing paper.

    • Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Reactions and Manipulations:

    • Conduct all reactions in a well-ventilated fume hood.

    • Use appropriate glassware and ensure all connections are secure.

Post-Handling Procedures
  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with a suitable solvent is recommended. The rinsate should be collected as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation

All waste generated from the handling of this compound must be treated as hazardous waste. Segregate waste into the following categories:

  • Solid Waste:

    • Unused or expired compound.

    • Contaminated PPE (gloves, weighing paper, disposable lab coats).

    • Contaminated spill cleanup materials.

  • Liquid Waste:

    • Reaction mixtures containing the compound.

    • Solvents used to dissolve the compound.

    • Rinsate from decontaminating glassware.

Waste Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area. Ensure that incompatible waste streams are segregated.

Disposal Procedure
  • Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's EHS department. Do not pour any solutions containing this compound down the drain.

  • Follow Institutional Guidelines: Adhere strictly to your institution's procedures for hazardous waste pickup and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an absorbent material. Wear appropriate PPE, including a respirator.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Health Hazards. In ILO Encyclopaedia of Occupational Health and Safety.
  • Chatterjee, S., & Poduval, T. B. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
  • International Programme on Chemical Safety. (2002). ICSC 1032 - PIPERAZINE (anhydrous).
  • New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: Piperazine.
  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
  • Occupational Safety and Health Administration. PIPERAZINE DIHYDROCHLORIDE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.